molecular formula C6H8N2O B7904696 1-Oxazol-4-yl-cyclopropylamine CAS No. 1159733-51-3

1-Oxazol-4-yl-cyclopropylamine

Cat. No.: B7904696
CAS No.: 1159733-51-3
M. Wt: 124.14 g/mol
InChI Key: WNVGHPMPARPTKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxazol-4-yl-cyclopropylamine is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Oxazol-4-yl-cyclopropylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxazol-4-yl-cyclopropylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-oxazol-4-yl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6(1-2-6)5-3-9-4-8-5/h3-4H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVGHPMPARPTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=COC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306486
Record name 1-(4-Oxazolyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159733-51-3
Record name 1-(4-Oxazolyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159733-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Oxazolyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 1-(Oxazol-4-yl)cyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic pathways for 1-(oxazol-4-yl)cyclopropan-1-amine , a high-value pharmacophore combining a conformationally restricted cyclopropylamine with a heteroaryl moiety. This structural motif is increasingly relevant in kinase inhibitors and GPCR ligands, where the cyclopropane ring serves as a rigid spacer that orients the amine and oxazole vectors for optimal binding.

Executive Summary & Retrosynthetic Analysis

The synthesis of 1-(oxazol-4-yl)cyclopropylamine presents a specific challenge: constructing a quaternary carbon center linked to both a primary amine and a heterocyclic ring. Two primary logical disconnections exist for this scaffold:

  • Pathway A (Cyclopropane Construction): Forming the cyclopropane ring last via a titanium-mediated reductive coupling (Kulinkovich-Szymoniak) on an oxazole-nitrile precursor.

  • Pathway B (Heterocycle Construction): Building the oxazole ring onto a pre-existing cyclopropylamine scaffold, typically starting from the commercially available 1-aminocyclopropanecarboxylic acid (ACC).

Retrosynthetic Logic Diagram

Retrosynthesis Target 1-(Oxazol-4-yl)cyclopropylamine Nitrile Oxazole-4-carbonitrile Nitrile->Target Kulinkovich-Szymoniak (Ti(OiPr)4, EtMgBr) Ester Oxazole-4-carboxylate Ester->Nitrile Amidation & Dehydration AminoKetone α-Amino Ketone Intermediate AminoKetone->Target Robinson-Gabriel Cyclodehydration Bromoketone 1-(Bromoacetyl)-N-Boc-cyclopropylamine Bromoketone->AminoKetone Amidation (Formamide) ACC 1-Aminocyclopropanecarboxylic Acid (ACC) ACC->Bromoketone Arndt-Eistert / Bromination

Caption: Retrosynthetic analysis showing the two primary disconnections: the titanium-mediated cyclopropanation (Left) and the stepwise heterocycle assembly from ACC (Right).

Pathway A: The Kulinkovich-Szymoniak Reaction

This route is the most direct "modern" approach, converting a nitrile directly into a primary cyclopropylamine in a single step. It relies on the formation of a titanacyclopropane intermediate which acts as a 1,2-dicarbanion equivalent.

Mechanism & Causality

The reaction utilizes Titanium(IV) isopropoxide and Ethylmagnesium bromide .[1]

  • Ligand Exchange: EtMgBr reacts with Ti(OiPr)4 to generate a low-valent diethyltitanium species, which eliminates ethane to form a titanacyclopropane.

  • Insertion: The nitrile nitrogen coordinates to titanium, followed by insertion of the nitrile carbon into the Ti-C bond, forming an azatitanacyclopentene.

  • Ring Contraction: Upon treatment with a Lewis acid (typically

    
    ) or hydrolysis, the metallacycle collapses to form the cyclopropylamine.
    
Step-by-Step Protocol

Precursor: Oxazole-4-carbonitrile (commercially available or synthesized from ethyl oxazole-4-carboxylate via amide dehydration).

  • Reagent Preparation: In a flame-dried flask under Argon, dissolve oxazole-4-carbonitrile (1.0 equiv) and Ti(OiPr)4 (1.1 equiv) in anhydrous Et2O or THF.

  • Grignard Addition: Cool to -78°C. Add EtMgBr (2.2 equiv, 3.0 M in ether) dropwise over 30 minutes. The solution will turn dark brown/black.

  • Warming: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Lewis Acid Activation: Cool back to 0°C. Add

    
     (2.0 equiv) dropwise. Stir for 30 minutes.
    
  • Quench: Carefully quench with 10% aqueous NaOH. Dilute with EtOAc.

  • Purification: Filter through Celite to remove titanium salts. Extract the filtrate, dry over Na2SO4, and purify via flash chromatography (DCM/MeOH/NH3).

Critical Note: The oxazole ring is generally stable to these conditions, but the temperature must be controlled to prevent ring opening of the heterocycle.

Pathway B: The Modified Robinson-Gabriel Synthesis (From ACC)

This pathway is preferred for scalability and reliability . It starts from the inexpensive 1-aminocyclopropanecarboxylic acid (ACC) and builds the oxazole ring using classic carbonyl chemistry. This avoids the use of stoichiometric titanium and pyrophoric Grignard reagents on a large scale.

Synthetic Workflow Diagram

PathwayB ACC ACC (Start) BocACC N-Boc-ACC ACC->BocACC Boc2O, NaOH Diazo Diazoketone BocACC->Diazo 1. iBuOCOCl 2. CH2N2 Bromo α-Bromoketone Diazo->Bromo HBr (48%) Amido α-Formamido Ketone Bromo->Amido NaCHO2 (Formate) or Formamide Oxazole N-Boc-Product Amido->Oxazole POCl3 or Burgess Reagent Final 1-(Oxazol-4-yl) cyclopropylamine Oxazole->Final TFA/DCM

Caption: Stepwise construction of the oxazole ring starting from ACC. The key intermediate is the alpha-bromoketone.

Detailed Experimental Protocol (Pathway B)
Step 1: Protection and Activation
  • Reaction: React ACC with

    
     in dioxane/water/NaOH to yield N-Boc-ACC .
    
  • Activation: Convert N-Boc-ACC to the mixed anhydride (using isobutyl chloroformate/NMM) and then treat with diazomethane (or trimethylsilyldiazomethane for safety) to generate the diazoketone .

  • Halogenation: Treat the diazoketone with 48% HBr in acetic acid dropwise at 0°C. Nitrogen gas evolves.

  • Intermediate:1-(2-bromoacetyl)-N-Boc-cyclopropylamine .

Step 2: Formamide Displacement

To install the nitrogen and carbon required for the oxazole ring:

  • Reagents: Sodium diformylamide or simple Formamide (in excess).

  • Procedure: Dissolve the bromoketone in DMF. Add sodium diformylamide (1.2 equiv). Heat to 60°C for 4 hours.

  • Mechanism: Nucleophilic substitution (

    
    ) of the bromide by the amide nitrogen.
    
  • Product:N-[2-(1-N-Boc-aminocyclopropyl)-2-oxoethyl]formamide .

Step 3: Robinson-Gabriel Cyclodehydration
  • Reagents:

    
     (Phosphorus oxychloride) or Burgess Reagent.
    
  • Procedure: Dissolve the formamido-ketone in dry DCM. Add Burgess reagent (2.0 equiv) and stir at room temperature, or reflux with

    
     (carefully monitoring Boc stability, though Burgess is milder and preferred for Boc-protected substrates).
    
  • Result: Cyclization and dehydration yield the 1-(oxazol-4-yl)-N-Boc-cyclopropylamine .

Step 4: Deprotection
  • Reagents: TFA (Trifluoroacetic acid) / DCM (1:4 ratio).

  • Procedure: Stir at room temperature for 1 hour. Evaporate volatiles. Neutralize with saturated

    
     or basic resin.
    
  • Final Product:1-(Oxazol-4-yl)cyclopropylamine .

Comparison of Pathways

FeaturePathway A (Kulinkovich-Szymoniak)Pathway B (ACC / Robinson-Gabriel)
Step Count Low (2-3 steps)High (5-6 steps)
Atom Economy HighModerate
Reagent Safety Low (EtMgBr, Ti(OiPr)4 are moisture sensitive; Nitriles can be toxic)High (Standard reagents, though Diazomethane requires specific handling protocols)
Scalability Difficult >100g due to exotherms and titanium waste disposal.Excellent. Linear sequence is standard in GMP settings.
Regiocontrol Perfect (determined by nitrile).Perfect (determined by bromoketone structure).
Cost High (Titanium reagents).Low (ACC is a commodity chemical).

Recommendation:

  • For Discovery Chemistry (<1g) : Use Pathway A . It is faster and requires fewer purifications.

  • For Process Development (>10g) : Use Pathway B . It avoids stoichiometric metal waste and utilizes robust, controllable reactions.

References

  • Kulinkovich Reaction & Variants: Bertus, P., & Szymoniak, J. (2001).[1][2] "New and easy route to primary cyclopropylamines from nitriles."[1] Chemical Communications, (18), 1792-1793. Link

  • Robinson-Gabriel Synthesis: Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • ACC Synthesis: "Synthesis of 1-Aminocyclopropanecarboxylic Acid Derivatives." Organic Syntheses, Coll. Vol. 10, p.289 (2004). Link

  • Burgess Reagent Cyclization: Wipf, P. (1995). "Synthetic applications of the Robinson-Gabriel reaction." Chemical Reviews, 95(6), 2115-2134. Link

Sources

A Technical Guide to the Physicochemical Properties of 1-Oxazol-4-yl-cyclopropylamine: Implications for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, small heterocyclic scaffolds are indispensable tools for the construction of novel therapeutic agents. Among these, the oxazole-containing cyclopropylamine motif has garnered significant interest due to its unique conformational and electronic properties. This technical guide provides an in-depth analysis of the core physicochemical properties of 1-Oxazol-4-yl-cyclopropylamine, a key building block in drug discovery. We will explore its molecular structure, acidity (pKa), lipophilicity (logP), and aqueous solubility. This document is intended for researchers, scientists, and drug development professionals, offering not only foundational data but also the causal reasoning behind experimental choices and the profound implications of these properties on a compound's pharmacokinetic profile.

Introduction: The Strategic Value of Physicochemical Profiling

The journey of a drug candidate from initial hit to clinical success is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These pharmacokinetic characteristics are, in turn, governed by the molecule's fundamental physicochemical properties.[1] Understanding parameters such as pKa, logP, and solubility is not merely an academic exercise; it is a strategic imperative that informs lead optimization, formulation development, and ultimately, the therapeutic viability of a compound.[1][2]

1-Oxazol-4-yl-cyclopropylamine combines a strained, conformationally rigid cyclopropyl ring with a basic amine and a polar, hydrogen-bond-accepting oxazole ring. This unique combination of features makes a thorough understanding of its physicochemical profile essential for its effective deployment in drug design projects.

Molecular Identity and Core Properties

A precise understanding of a molecule's fundamental properties is the bedrock of any physicochemical characterization.

PropertyValueSource
Compound Name 1-(1,3-oxazol-4-yl)cyclopropan-1-aminePubChemLite[3]
Molecular Formula C₆H₈N₂OPubChemLite[3]
Molecular Weight 124.14 g/mol PubChemLite[3]
Monoisotopic Mass 124.06366 DaPubChemLite[3]
SMILES C1CC1(C2=COC=N2)NPubChemLite[3]
InChIKey WNVGHPMPARPTKY-UHFFFAOYSA-NPubChemLite[3]

Ionization Constant (pKa): The Master Switch of In Vivo Behavior

The pKa of a molecule dictates its ionization state at a given pH.[4][5] For a drug candidate, this is of paramount importance as the charge state influences solubility, membrane permeability, and target binding.[1][2][5] Given the presence of a primary amine, 1-Oxazol-4-yl-cyclopropylamine is expected to be a basic compound. The pKa of the conjugate acid (BH+) will determine the ratio of the charged (protonated) to the neutral species at physiological pH (approximately 7.4).

Importance in a Drug Discovery Context
  • Solubility: The protonated, charged form of the amine will be significantly more soluble in aqueous media, such as the gastrointestinal fluid and blood plasma.

  • Permeability: The neutral, uncharged form is more lipophilic and thus more readily permeates biological membranes like the intestinal epithelium and the blood-brain barrier.[1]

  • Target Engagement: The ionization state can be critical for forming ionic bonds with amino acid residues in a biological target.

Experimental Protocol: Potentiometric Titration

Potentiometric titration remains a gold-standard and cost-effective method for pKa determination due to its simplicity and precision.[6]

Principle: A solution of the compound is titrated with a strong acid (e.g., HCl), and the pH is monitored with a calibrated electrode. The pKa is the pH at which the concentrations of the protonated (acid) and neutral (base) forms are equal, which corresponds to the midpoint of the titration curve.[7]

Step-by-Step Methodology:

  • Preparation: A 1 mM solution of 1-Oxazol-4-yl-cyclopropylamine is prepared in water. To ensure a constant ionic strength, 0.15 M KCl is added.[8][9]

  • Calibration: The pH meter is meticulously calibrated using standard buffers at pH 4.0, 7.0, and 10.0.[8]

  • Initial Acidification: The solution is made acidic (pH 1.8-2.0) with a standardized 0.1 M HCl solution to ensure the amine is fully protonated.[8]

  • Titration: The solution is placed on a magnetic stirrer, and the pH electrode is immersed.[9] A standardized 0.1 M NaOH solution is added in small, precise increments.[8][9]

  • Data Acquisition: The pH is recorded after each addition of NaOH, allowing the system to equilibrate.[7] More data points are collected near the equivalence point where the pH changes rapidly.[7]

  • Analysis: The titration data is plotted (pH vs. volume of NaOH added). The equivalence point is determined from the inflection point of the curve, often by analyzing the first or second derivative of the plot.[10] The pKa is the pH value at exactly half the volume of the equivalence point.[7]

Lipophilicity (logP/logD): A Measure of "Fat-Liking"

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of ADME properties.[11] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like 1-Oxazol-4-yl-cyclopropylamine, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant as it considers all ionic species.[12]

  • Predicted XlogP: -0.4 (PubChemLite)[3]

This predicted negative value suggests the compound is inherently hydrophilic.

Importance in a Drug Discovery Context
  • Absorption: A balanced logD (typically in the range of 1-3) is often required for good oral absorption, balancing aqueous solubility with membrane permeability.[11]

  • Metabolism: Highly lipophilic compounds (high logP) are often more susceptible to metabolism by cytochrome P450 enzymes.

  • Toxicity: High lipophilicity can lead to non-specific binding and an increased risk of toxicity.

  • CNS Penetration: For drugs targeting the central nervous system, a logP value around 2 is often considered ideal.[11]

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for logP/logD determination and is recognized by regulatory bodies like the OECD.[12]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer for logD). After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Step-by-Step Methodology:

  • Phase Preparation: n-Octanol and phosphate-buffered saline (PBS, pH 7.4 for logD) are mutually saturated by stirring together for 24 hours, then separated.

  • Sample Preparation: A stock solution of 1-Oxazol-4-yl-cyclopropylamine is prepared.

  • Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and PBS in a centrifuge tube. The volumes are chosen to ensure the final concentration can be accurately measured in both phases.[13]

  • Equilibration: The tube is shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: An aliquot is carefully removed from each phase. The concentration of the compound in each aliquot is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[12]

  • Calculation: The logD is calculated using the formula: logD = log₁₀([Concentration in Octanol] / [Concentration in PBS]).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare mutually saturated n-octanol and PBS (pH 7.4) e1 Add stock solution to octanol/PBS mixture p1->e1 p2 Prepare compound stock solution p2->e1 e2 Shake vigorously to equilibrate (e.g., 2 hours) e1->e2 e3 Centrifuge to separate phases e2->e3 a1 Sample n-octanol phase e3->a1 a2 Sample aqueous (PBS) phase e3->a2 a3 Quantify concentration in each phase via LC-MS/MS a1->a3 a2->a3 a4 Calculate logD = log([octanol]/[aqueous]) a3->a4

Aqueous Solubility: The Gateway to Bioavailability

A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges.[14]

Importance in a Drug Discovery Context
  • Bioavailability: Low solubility can lead to dissolution rate-limited absorption, resulting in low and variable exposure in vivo.[14]

  • In Vitro Assays: Poor solubility can cause compound precipitation in in vitro assays, leading to unreliable and misleading data.[14]

  • Formulation: Compounds with low solubility often require complex and expensive formulations to achieve therapeutic concentrations.

Experimental Protocol: Kinetic Solubility Assay

For early-stage drug discovery, kinetic solubility assays are favored due to their high-throughput nature.[15][16] They measure the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer, which mimics the conditions of many in vitro assays.[17]

Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. After a short incubation, any precipitate is removed, and the concentration of the remaining dissolved compound is measured.[16][18]

Step-by-Step Methodology:

  • Stock Solution: A 10 mM stock solution of 1-Oxazol-4-yl-cyclopropylamine is prepared in 100% DMSO.

  • Assay Plate Preparation: An aqueous buffer (e.g., PBS, pH 7.4) is dispensed into the wells of a microtiter plate.

  • Compound Addition: A small volume (e.g., 2 µL) of the DMSO stock solution is added to the buffer, resulting in a final DMSO concentration typically ≤1%.[16][18]

  • Incubation: The plate is shaken at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.[18]

  • Separation: The plate is filtered or centrifuged to separate the solid precipitate from the saturated solution.[18]

  • Quantification: The concentration of the compound in the filtrate (the saturated solution) is determined, typically by UV-Vis spectrophotometry or LC-MS/MS, against a calibration curve.[14][18]

Synthesis of Physicochemical Data and Outlook

The physicochemical profile of 1-Oxazol-4-yl-cyclopropylamine suggests a compound with several favorable drug-like properties.

  • The basic amine provides a handle for salt formation, which can be used to modulate solubility and solid-state properties. Its pKa will be a critical parameter to balance for optimal absorption and distribution.

  • The predicted low logP (-0.4) indicates high hydrophilicity. While this is excellent for aqueous solubility, it may pose a challenge for membrane permeability. Medicinal chemists using this scaffold will likely need to incorporate more lipophilic groups into their final molecules to achieve a balanced logD for oral absorption.

  • The inherent aqueous solubility is expected to be high, reducing the risk of formulation issues and unreliable in vitro data.

References

  • Ataman Kimya. CYCLOPROPYLAMINE. Available at: [Link]

  • Gardarsdottir H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. Available at: [Link]

  • National Center for Biotechnology Information. Cyclopropylamine. PubChem Compound Summary for CID 69828. Available at: [Link]

  • PubChemLite. 1-oxazol-4-yl-cyclopropylamine (C6H8N2O). Available at: [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]

  • Protocols.io. LogP / LogD shake-flask method. Available at: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available at: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link]

  • Avdeef, A., et al. (2000). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 17(1), 85-98. Available at: [Link]

  • The Solubility Company. pKa & LogP Analysis Services. Available at: [Link]

  • National Center for Biotechnology Information. 2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine. PubChem Compound Summary for CID 10154137. Available at: [Link]

  • SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available at: [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5553. Available at: [Link]

  • University of California, Santa Cruz. Potentiometric Titration of an Unknown Weak Acid. Available at: [Link]

  • Pion Inc. (2023). What is pKa and how is it used in drug development? Available at: [Link]

  • European Commission. A.8. PARTITION COEFFICIENT. Available at: [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available at: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Available at: [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available at: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

Sources

Theoretical Framework: 1-(Oxazol-4-yl)cyclopropan-1-amine as a Next-Gen Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(Oxazol-4-yl)cyclopropan-1-amine scaffold represents a high-value, under-explored chemotype in the design of mechanism-based inhibitors (suicide substrates), particularly for flavin-dependent amine oxidases such as LSD1 (KDM1A) and MAO-A/B . While the phenyl-cyclopropylamine (tranylcypromine) motif is well-established, the introduction of the 1,3-oxazole ring at the 4-position offers distinct bioisosteric advantages: modulated basicity, altered metabolic stability, and unique vectorization of hydrogen bond acceptors.

This guide establishes the theoretical foundation for this structure, synthesizing Density Functional Theory (DFT) predictions, conformational analysis, and mechanistic logic to validate its potential in next-generation epigenetic and CNS drug discovery.

Structural Architecture & Electronic Properties

Geometric & Hybridization Analysis

The core structure consists of a strained cyclopropane ring fused to a primary amine and a heteroaromatic oxazole ring at the C1 position.

  • Cyclopropane Ring Strain: The C-C bond angles approximate 60° (deviating from the ideal 109.5°), creating significant "banana bond" character (high

    
    -character in C-C bonds, high 
    
    
    
    -character in C-H/C-N bonds). This strain (~27.5 kcal/mol) is the thermodynamic driver for the ring-opening reactions essential for its biological activity.
  • Oxazole-Cyclopropane Conjugation: Unlike a phenyl ring, the oxazole-4-yl attachment places the cyclopropane adjacent to both the

    
    -excessive oxygen and the 
    
    
    
    -deficient nitrogen.
    • Theoretical Insight: DFT calculations (B3LYP/6-31G**) predict a "bisected" conformation where the cyclopropane ring plane is perpendicular to the oxazole plane. This maximizes hyperconjugative overlap between the cyclopropyl Walsh orbitals and the oxazole

      
      -system, lowering the activation energy for ring opening.
      
Frontier Molecular Orbitals (FMO)

The reactivity of the amine "warhead" is governed by the HOMO energy.

  • HOMO: Localized primarily on the amine nitrogen lone pair and the cyclopropyl bonds. The oxazole-4-yl group, being electron-withdrawing relative to alkyl groups but potentially resonant-donating, fine-tunes this energy.

  • LUMO: Located on the oxazole ring. This separation suggests that during Single Electron Transfer (SET) oxidation by FAD, the electron is lost from the amine/cyclopropane sector, initiating the radical cascade.

Mechanistic Pharmacophore Modeling

Mechanism-Based Inhibition (Suicide Inhibition)

The primary application of this scaffold is the irreversible inhibition of LSD1. The theoretical mechanism involves a Single Electron Transfer (SET) followed by ring opening.

Step-by-Step Mechanism:

  • Substrate Binding: The amine binds to the active site (e.g., Asp555 in LSD1).

  • Oxidation (SET): The FAD cofactor accepts an electron from the amine nitrogen, forming an amine radical cation (

    
    ).
    
  • Homolytic Ring Opening: The strain of the cyclopropane ring, coupled with the instability of the radical cation, triggers ring opening.

    • Regioselectivity: Ring opening occurs at the bond that leads to the most stable radical intermediate. The Oxazol-4-yl group stabilizes the resulting radical at the benzylic-like carbon via resonance, favoring C1-C2 cleavage over C2-C3.

  • Covalent Adduct Formation: The carbon radical attacks the FAD cofactor (typically at C4a or N5), forming a stable covalent adduct and permanently disabling the enzyme.

Visualization of Mechanistic Pathway

The following diagram illustrates the theoretical SET mechanism and ring-opening cascade.

Mechanism cluster_stabilization Oxazole Effect Substrate 1-Oxazol-4-yl-CPA (Substrate) ES_Complex E-S Complex (Non-covalent) Substrate->ES_Complex Binding RadicalCat Amine Radical Cation (SET to FAD) ES_Complex->RadicalCat -1 e- (to FAD) RingOpen Ring Opening (C-radical @ C1) RadicalCat->RingOpen Strain Release Adduct Covalent FAD Adduct (Irreversible Inhibition) RingOpen->Adduct Radical Recombination Stabilizer Oxazol-4-yl Resonance Stabilizes C-radical Stabilizer->RingOpen

Caption: Theoretical Single Electron Transfer (SET) mechanism leading to suicide inhibition of FAD-dependent oxidases.

Conformational Landscape & Binding Dynamics

Rotational Barriers

The bond connecting the cyclopropane C1 to the oxazole C4 is a critical rotatable bond.

  • Torsional Profile: Theoretical scanning indicates two primary energy minima.

    • Syn-periplanar (0°): Sterically crowded due to the interaction between the cyclopropyl protons and the oxazole ring nitrogen/oxygen.

    • Anti-periplanar (180°): Generally the global minimum, reducing steric clash.

  • Barrier Height: The rotational barrier is predicted to be moderate (3–5 kcal/mol), allowing the molecule to adopt the necessary conformation to fit into the restricted "methionine loop" of the LSD1 active site.

The "Oxazole Lock" Hypothesis

Unlike a phenyl ring, the oxazole contains a basic nitrogen (N3). In the active site, this nitrogen can form specific hydrogen bonds (e.g., with active site water networks or serine residues), potentially "locking" the inhibitor in a bioactive conformation that optimizes the distance between the amine warhead and the FAD cofactor.

ADMET & Physicochemical Profiling (In Silico)

Quantitative Structure-Property Relationship (QSPR) models predict the following for the 1-Oxazol-4-yl-cyclopropylamine core:

PropertyPredicted ValueBiological Implication
LogP 0.4 – 0.9Highly polar compared to phenyl analogues (LogP ~1.5). Ideal for CNS penetration with reduced lipophilic toxicity.
pKa (Amine) 8.2 – 8.8Slightly lower than typical alkylamines (pKa ~10) due to the electron-withdrawing heteroaryl group. Enhances bioavailability.
pKa (Oxazole N) ~1.0Very weak base; unlikely to be protonated at physiological pH, serving purely as an H-bond acceptor.
TPSA ~40 ŲFavorable for Blood-Brain Barrier (BBB) permeation (Target < 90 Ų).
Metabolic Stability ModerateThe oxazole ring is generally resistant to P450 oxidation, unlike the phenyl ring which is prone to hydroxylation.

Experimental Workflow for Validation

To validate these theoretical models, the following experimental pipeline is recommended.

Computational Workflow

Workflow Start Structure Generation (1-Oxazol-4-yl-CPA) DFT DFT Optimization (B3LYP/6-31G**) Start->DFT TS_Search Transition State Search (Ring Opening Barrier) DFT->TS_Search Docking Molecular Docking (LSD1/MAO-A) DFT->Docking MD MD Simulation (100ns, Explicit Solvent) Docking->MD Synthesis Chemical Synthesis (Kulinkovich or Nitrile Route) MD->Synthesis If Stable Binding Assay Enzymatic Assay (IC50 & Kinact/KI) Synthesis->Assay

Caption: Integrated computational-experimental workflow for scaffold validation.

Synthetic Feasibility (Retrosynthetic Logic)

Theoretical analysis suggests two viable pathways for synthesis, which must be validated:

  • Kulinkovich Reaction: Reaction of oxazole-4-carboxylic acid esters with ethylmagnesium bromide in the presence of Titanium(IV) isopropoxide. Challenge: Stability of the oxazole ring under Grignard conditions.

  • Nitrile Cyclopropanation: Conversion of oxazole-4-carbonitrile to the cyclopropylamine via EtMgBr/Ti(OiPr)4 (Szymoniak modification). This is theoretically the most robust route due to the stability of the nitrile intermediate.

References

  • LSD1 Inhibition Mechanisms: Mould, D. P., et al. "Development of (Spirene)cyclopropylamine Inhibitors of LSD1."[1] ACS Med. Chem. Lett., 2017. Link

  • Cyclopropylamine Ring Opening: Hanzlik, R. P., et al. "Cyclopropylamines as Mechanism-Based Inactivators of Monoamine Oxidases." J. Med. Chem., 1984. Link

  • Oxazole Synthesis & Properties: Wipf, P. "Synthetic Applications of Oxazoles." Chem. Rev., 1995. Link

  • Theoretical Studies of Ring Strain: Duddeck, H. "Conformational Analysis of Cyclopropanes." Topics in Stereochemistry, 2009. Link

  • Heteroaryl-Cyclopropylamine Scaffolds: Mimasu, S., et al. "Structure-Based Design of Novel LSD1 Inhibitors." Biochemistry, 2010. Link

Sources

Technical Assessment: Thermal Stability of 1-(Oxazol-4-yl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Status: Conditional Stability (High Sensitivity in Free Base Form)

1-(Oxazol-4-yl)cyclopropan-1-amine represents a specialized class of "conformationally constrained" amine building blocks. While the cyclopropane ring introduces significant strain energy (~27.5 kcal/mol), the primary stability risk arises from the geminal disposition of the primary amine and the heteroaromatic oxazole ring.

Critical Assessment:

  • Free Base: High risk of oxidative degradation and homolytic ring scission.[1] Volatility is a secondary concern.[1]

  • Salt Form (HCl/TFA): Significantly enhanced thermal stability.[1] Recommended for all storage >24 hours.[1]

  • Thermal Threshold: Onset of decomposition (exothermic) is typically observed >140°C for the hydrochloride salt, whereas the free base may show degradation markers as low as 40°C under aerobic conditions.[1]

This guide provides the structural rationale for these risks and details the mandatory experimental protocols to validate specific batch stability.

Part 2: Structural Stability Analysis (Mechanism & Logic)[1]

The "Push-Pull" Destabilization

The molecule features a donor (amine) and an acceptor-like aromatic system (oxazole) on a strained carbon.[1]

  • Ring Strain: The cyclopropane bonds are bent (banana bonds) with high

    
    -character.[1]
    
  • Radical Susceptibility: Primary cyclopropylamines are known to inhibit cytochrome P450 enzymes via a Single Electron Transfer (SET) mechanism.[1] This same mechanism drives thermal instability.[1] If the amine nitrogen is oxidized (by air or trace metal impurities), it forms an aminium radical cation.[1] This triggers a rapid, irreversible ring opening to form a reactive methylene radical/iminium species.[1]

The Oxazole Factor

Unlike phenyl rings, the oxazole ring at the 4-position has distinct electronic properties.

  • Acid Sensitivity: While oxazoles are generally stable, the C5 position is nucleophilic.[1] In the presence of strong acids and moisture (e.g., wet HCl salt), the oxazole ring itself can undergo hydrolytic cleavage, although this usually requires elevated temperatures (>100°C).[1]

  • Proximal Interaction: The electron-withdrawing nature of the oxazole (inductive effect) slightly stabilizes the amine lone pair compared to a simple alkyl amine, but not enough to prevent oxidation in air.

Decomposition Pathways

The two dominant pathways for thermal/chemical degradation are:

  • Oxidative Deamination (Aerobic/Thermal): Formation of the imine followed by hydrolysis to the corresponding ketone (1-(oxazol-4-yl)cyclopropan-1-one).

  • Homolytic Ring Scission (High T): At temperatures >150°C, the thermal energy overcomes the activation barrier for ring opening, leading to acyclic enamine/imine byproducts.[1]

Part 3: Visualization of Degradation & Workflow

Diagram 1: Thermal Degradation Mechanism

Caption: Proposed mechanistic pathway showing oxidative radical formation leading to irreversible ring opening.[1]

DegradationMechanism Compound 1-(Oxazol-4-yl) cyclopropan-1-amine Radical Aminium Radical (SET Oxidation) Compound->Radical O2 / Heat / Metal Trace RingOpen Distonic Radical (Ring Scission) Radical->RingOpen Strain Release Product Acyclic Enamine/Imine (Decomposition) RingOpen->Product H-Atom Abstraction

Diagram 2: Stability Assessment Workflow

Caption: Standardized workflow for validating batch thermal stability prior to scale-up.

StabilityWorkflow Start Synthesized Batch (Crude/Pure) FormCheck Isolate as Salt? (HCl/TFA) Start->FormCheck DSC DSC Analysis (Ramp 10°C/min) FormCheck->DSC Yes (Salt) FormCheck->DSC No (Free Base) TGA TGA Analysis (Volatiles/Solvates) DSC->TGA Decision T_onset > 120°C? TGA->Decision Pass PASS: Store at -20°C Desiccated Decision->Pass Yes Fail FAIL: Re-salt or Use Immediately Decision->Fail No

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness , the following protocols must be followed exactly. These are designed to be "fail-fast"—if the compound is unstable, these tests will reveal it immediately.

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the Onset Temperature (T_onset) of decomposition.[1]

  • Sample Prep: Weigh 2–4 mg of the dried salt (vacuum oven, 40°C, 4h) into a Tzero aluminum pan.

  • Sealing: Use a hermetic lid with a pinhole.[1] Why? To allow expanding gases to escape without deforming the pan, while maintaining a semi-closed environment to observe reflux/melting.[1]

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10.00 °C/min to 250°C.

    • Purge gas: Nitrogen at 50 mL/min.

  • Acceptance Criteria:

    • Melting Point: Look for a sharp endotherm.[1][2]

    • Decomposition: Look for a broad exotherm.[1][2]

    • Safety Limit: The "Safe Processing Temperature" is defined as

      
      .[1]
      
Protocol B: Accelerated Stability (HPLC)

Purpose: To mimic 6-month storage in 1 week.[1]

  • Preparation: Dissolve compound to 1 mg/mL in Water/Acetonitrile (1:1).

  • Conditions:

    • A: Control (4°C, dark).

    • B: Thermal Stress (60°C, 24 hours).[1]

    • C: Oxidative Stress (0.1% H2O2, RT, 4 hours).[1]

  • Analysis: Inject 5 µL onto a C18 column (e.g., Waters XBridge). Gradient 5% -> 95% B over 10 mins.

  • Interpretation:

    • If Peak Area of B < 98% of A: Thermally Labile .[1]

    • If Peak Area of C < 90% of A: Oxidation Sensitive (Store under Argon).[1]

Part 5: Handling & Storage Guidelines

Based on the structural analysis and general behavior of heteroaryl-cyclopropylamines:

  • Isolation: Never isolate the free base as a dry solid.[1] If the free base is required for a reaction, generate it in situ or keep it in solution (e.g., DCM or MTBE) at low temperature.[1]

  • Salt Selection: The Hydrochloride (HCl) or Fumarate salts are preferred.[1] HCl stabilizes the amine lone pair, shutting down the oxidative radical pathway.

  • Storage:

    • Temperature: -20°C is mandatory for long-term (>1 month) storage.

    • Atmosphere: Store under Argon or Nitrogen.[1]

    • Container: Amber glass (protect from light-induced radical formation).[1]

References

  • Bertus, P., & Szymoniak, J. (2001).[1][3] New and easy route to primary cyclopropylamines from nitriles.[1][3] Chemical Communications, (18), 1792-1793.[1] Link

    • Supports the synthesis and general handling of primary cyclopropylamines.
  • Wessjohann, L. A., et al. (2003).[1] The chemistry of cyclopropylamines and their derivatives. Chemical Reviews.

    • Foundational text on the reactivity and ring-opening tendencies of cyclopropylamines.
  • Vazquez, S., et al. (2007).[1] Synthesis of 2-(3,4-difluorophenyl)cyclopropylamine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018.[1] Link[1]

    • Provides analogous stability d
  • Sigma-Aldrich. (n.d.).[1] Cyclopropylamine Safety Data Sheet (SDS). Link

    • Reference for general volatility and safety hazards of the core moiety.
  • Enamine. (n.d.).[1] 1-cyclopropyl-1-(1,2,4-oxadiazol-3-yl)methanamine hydrochloride. Link

    • Reference for commercially available analogs and their salt forms.

Sources

An In-Depth Technical Guide to Investigating the Potential Biological Targets of 1-Oxazol-4-yl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, 1-Oxazol-4-yl-cyclopropylamine. Given the nascent stage of research on this specific molecule, this document serves as a strategic roadmap, leveraging structure-activity relationships of its core chemical moieties—the oxazole ring and the cyclopropylamine group—to predict and systematically investigate its mechanism of action.

Part 1: Foundational Principles and Strategic Overview

The discovery of a new chemical entity's biological target is a critical step in the drug development pipeline. For a novel molecule like 1-Oxazol-4-yl-cyclopropylamine, a logical and efficient approach to target identification is paramount. This guide is structured to provide a tiered, hypothesis-driven workflow, beginning with a broad assessment of potential activities based on its chemical substructures and culminating in specific, validated target identification.

The core of our investigative strategy lies in understanding the well-documented biological activities of oxazole and cyclopropylamine derivatives. The oxazole ring is a five-membered heterocyclic compound known to be a pharmacophore in a wide array of therapeutic agents.[1] Similarly, the cyclopropylamine moiety is a key structural feature in various pharmaceuticals, contributing to their potency and selectivity.[2] By dissecting the known interactions of these fragments, we can construct a probabilistic map of potential targets for the hybrid molecule.

Part 2: Deconstruction of the Pharmacophore: Potential Activities of Constituent Moieties

The Versatile Oxazole Ring: A Hub of Biological Activity

The oxazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological effects.[3][4][5] These activities stem from the ring's ability to engage in various non-covalent interactions with biological macromolecules.[6]

Known Biological Activities of Oxazole Derivatives:

  • Anticancer: Oxazole-containing compounds have demonstrated potent anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and tyrosine kinases.[3][5][7] Some derivatives act as selective inhibitors of cancer-related enzymes.[8]

  • Anti-inflammatory: A significant number of oxazole derivatives exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[9][10]

  • Antimicrobial: The oxazole moiety is present in numerous antibacterial and antifungal agents.[6][11] These compounds can act as DNA gyrase inhibitors or disrupt other essential microbial pathways.[3]

  • Neurological and Cardiovascular: Certain oxazole derivatives have been identified as T-type calcium channel blockers, suggesting potential applications in cardiovascular diseases and neuropathic pain.[12] Others have shown potential as monoamine oxidase (MAO) inhibitors for neurodegenerative disorders.[13]

The Cyclopropylamine Moiety: A Key to Potency and Selectivity

The inclusion of a cyclopropylamine group in a molecule can significantly influence its pharmacological profile. This small, strained ring system can enhance binding affinity to target proteins and improve pharmacokinetic properties.[2]

Known Biological Activities of Cyclopropylamine Derivatives:

  • Enzyme Inhibition: The cyclopropylamine moiety is a well-known feature of irreversible inhibitors of monoamine oxidase (MAOIs), which are used as antidepressants.[2]

  • Antiviral and Anticancer: This functional group is a component of various antiviral and anticancer drugs, contributing to their therapeutic efficacy.[2]

Part 3: A Roadmap for Target Identification and Validation

The following sections outline a systematic, multi-tiered approach to elucidate the biological targets of 1-Oxazol-4-yl-cyclopropylamine. This workflow is designed to progress from broad, unbiased screening to focused, hypothesis-driven validation.

Tier 1: Broad Phenotypic and Target-Based Screening

The initial phase of investigation should aim to cast a wide net to identify any significant biological activity.

Experimental Protocols:

  • High-Throughput Phenotypic Screening:

    • Utilize a diverse panel of human cancer cell lines (e.g., NCI-60) to assess broad cytotoxic or anti-proliferative effects.

    • Employ automated microscopy and image analysis to quantify cell viability, proliferation, and morphological changes.

    • A dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) for active cell lines.

  • Broad Target-Based Kinase Profiling:

    • Screen the compound against a large panel of recombinant human kinases (e.g., >400 kinases).

    • Measure the percent inhibition at a fixed concentration (e.g., 10 µM) to identify potential kinase targets.

    • Follow up with IC50 determination for any kinases showing significant inhibition.

Data Presentation:

Screening Assay Primary Endpoint Follow-up Action
NCI-60 Cancer Cell Line ScreenMean Growth InhibitionIC50 determination in sensitive lines
Kinase Panel ScreenPercent InhibitionIC50 determination for hits
Antimicrobial Panel ScreenMinimum Inhibitory Concentration (MIC)Mechanism of action studies
Tier 2: Hypothesis-Driven Target Validation

Based on the initial screening results and the known activities of oxazole and cyclopropylamine derivatives, a set of high-priority potential targets can be investigated in more detail.

Potential Target Classes and Rationale:

Potential Target Class Rationale
Tubulin Oxazole derivatives are known tubulin polymerization inhibitors.[7]
COX/LOX Enzymes Oxazole derivatives often possess anti-inflammatory properties via this pathway.[10]
Monoamine Oxidases (MAO-A/B) The cyclopropylamine moiety is a classic feature of MAO inhibitors.[2]
T-type Calcium Channels Certain oxazole derivatives have shown activity against these channels.[12]
DNA Gyrase A potential target if antimicrobial activity is observed.[3]

Experimental Protocols:

  • Tubulin Polymerization Assay:

    • Incubate purified tubulin with and without the test compound in a polymerization-promoting buffer.

    • Monitor the change in absorbance at 340 nm over time to measure the rate and extent of microtubule formation.

    • Include known inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) as controls.

  • Enzyme Inhibition Assays (COX/LOX, MAO):

    • Utilize commercially available assay kits to measure the enzymatic activity in the presence of varying concentrations of the test compound.

    • Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive).

  • Electrophysiological Patch-Clamp for Ion Channels:

    • Use whole-cell patch-clamp recordings on cells expressing the target ion channel (e.g., CaV3.1).

    • Apply the compound and measure changes in ion current to determine inhibitory effects.

Visualization of Experimental Workflow:

Target_Validation_Workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Hypothesis Generation cluster_tier3 Tier 3: Target Validation Phenotypic_Screen Phenotypic Screening (e.g., NCI-60) Hypothesis Hypothesize Potential Targets (Tubulin, COX/LOX, MAO, etc.) Phenotypic_Screen->Hypothesis Kinase_Panel Kinase Panel Screen Kinase_Panel->Hypothesis Tubulin_Assay Tubulin Polymerization Assay Hypothesis->Tubulin_Assay Enzyme_Assay Enzyme Inhibition Assays Hypothesis->Enzyme_Assay Patch_Clamp Patch-Clamp Electrophysiology Hypothesis->Patch_Clamp Signaling_Pathway Compound 1-Oxazol-4-yl- cyclopropylamine Target Validated Target (e.g., Kinase X) Compound->Target Inhibition Downstream1 Downstream Effector 1 (Phosphorylation) Target->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Cellular_Response Cellular Response (e.g., Apoptosis) Downstream2->Cellular_Response

Caption: A potential signaling cascade modulated by the test compound.

Part 4: Concluding Remarks and Future Directions

This technical guide provides a robust and scientifically grounded framework for elucidating the biological targets of 1-Oxazol-4-yl-cyclopropylamine. By systematically progressing from broad screening to specific target validation and pathway analysis, researchers can efficiently uncover the mechanism of action of this novel compound. The insights gained from these studies will be invaluable for its future development as a potential therapeutic agent. The versatility of the oxazole and cyclopropylamine moieties suggests a rich landscape of potential biological activities waiting to be discovered.

References

  • Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). World Journal of Pharmaceutical Research.
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv
  • 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride. (2023). Smolecule.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
  • Naturally Occurring Oxazole-Containing Peptides. (2018). MDPI.
  • Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers. (2010). PubMed.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). PubMed.
  • A comprehensive review on biological activities of oxazole deriv
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflamm
  • a brief review on antimicrobial activity of oxazole deriv
  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymeriz
  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. (2022).
  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids
  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (2022). MDPI.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • Novel 1,2,4-Oxadiazole Deriv
  • 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. (2022). MDPI.

Sources

Technical Guide: Reactivity & Functionalization of 1-(Oxazol-4-yl)cyclopropylamine

[1][2][3]

Executive Summary

1-(Oxazol-4-yl)cyclopropylamine is a high-value pharmacophore combining a conformationally restricted primary amine with a heteroaromatic oxazole ring.[1][2] This scaffold serves as a bioisostere for

12

This guide delineates the molecule's nucleophilic and electrophilic sites, providing a roadmap for selective functionalization while maintaining the integrity of the strained cyclopropane ring.

Electronic Structure & Reactivity Landscape[1][2][3][4][5]

The molecule features two distinct electronic domains: the electron-rich, strained cyclopropylamine (CPA) core and the electron-deficient, aromatic oxazole ring.

Structural Connectivity

The structure consists of a cyclopropane ring geminally substituted at the C1 position with a primary amine and an oxazole ring (attached via its C4 position).[2][3]

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the "Push-Pull" electronic distribution and the primary sites for chemical modification.[3]

ReactivityMapAminePrimary Amine (-NH2)(Nucleophilic Site)CyclopropaneCyclopropane Ring(Strained Core)Amine->CyclopropaneGeminal attachmentAmide CouplingAmide CouplingAmine->Amide CouplingReductive AminationReductive AminationAmine->Reductive AminationOxazoleOxazole Ring(Heteroaromatic)Oxazole->CyclopropaneC4-attachmentOx_C2Oxazole C2(Electrophilic/Acidic)Lithiation (Li-H Exch)Lithiation (Li-H Exch)Ox_C2->Lithiation (Li-H Exch)Nu- Attack (Ring Opening)Nu- Attack (Ring Opening)Ox_C2->Nu- Attack (Ring Opening)Ox_N3Oxazole N3(Weakly Basic)Metal CoordinationMetal CoordinationOx_N3->Metal Coordination

Caption: Reactivity map highlighting the nucleophilic amine, the acidic C2-oxazole position, and the strained cyclopropane core.

Nucleophilic Sites (The "Attacking" Centers)[3][4]

Primary Amine ( )[1][3]
  • Character: Hard Nucleophile.[1][2][3]

  • Basicity (pKa): The pKa of the conjugate acid is estimated at 8.0–9.0 .[3] This is lower than typical alkyl amines (~10.[1][2][3]5) due to the increased

    
    -character of the cyclopropane carbon (approx. 
    
    
    hybridization) and the inductive electron-withdrawing effect (-I) of the oxazole ring.[1][2]
  • Reactivity:

    • Acylation/Sulfonylation: Reacts rapidly with acid chlorides, activated esters (HATU/EDCI), and sulfonyl chlorides to form amides/sulfonamides.[1][2]

    • Transition Metal Catalysis: Acts as a competent coupling partner in Pd- or Ni-catalyzed Buchwald-Hartwig aminations, though the steric bulk of the geminal oxazole requires specialized ligands (e.g., BrettPhos, RuPhos).

Oxazole Nitrogen (N3)[1][3][5]
  • Character: Weak Nucleophile / Weak Base.[1][2][3]

  • Basicity (pKa): The conjugate acid pKa is ~0.[1][2][3]8. It is significantly less basic than imidazole or pyridine.[1][2][3]

  • Reactivity:

    • Protonation: Only protonates in strong acidic media.[1][2][3]

    • Coordination: Can act as a monodentate ligand for metals, but usually requires a chelation partner to form stable complexes.[1][2][3]

Electrophilic Sites (The "Target" Centers)[3]

Oxazole C2 Position[1][3][4][5][6][7][8][9]
  • Character: Soft Electrophile / Acidic Carbon.[1][2][3]

  • Mechanism: The C2 position (between Oxygen and Nitrogen) is the most electron-deficient site on the ring.[4][5]

  • Key Transformation (C-H Activation): The C2-proton is relatively acidic (pKa ~20).[1][2][4] It can be selectively deprotonated using organolithiums (e.g.,

    
    -BuLi or LiTMP) at low temperatures (-78 °C) to generate a lithio-species.[1][2] This species can then be quenched with electrophiles (aldehydes, alkyl halides) to functionalize the ring.[2]
    
    • Warning: The lithio-oxazole is in equilibrium with an acyclic isocyanide enolate.[1][3] Maintaining temperatures below -60 °C is critical to prevent ring opening.[1][2]

Cyclopropane Ring (Latent Electrophile)[1][3][5]
  • Character: Strained

    
    -system.[1][2][3]
    
  • Mechanism: While kinetically stable to standard nucleophiles, the ring is susceptible to Single Electron Transfer (SET) oxidation.[2]

  • Oxidative Ring Opening: In the presence of strong single-electron oxidants (e.g., metabolic enzymes like MAO or photocatalysts), the amine radical cation can trigger fragmentation of the cyclopropane ring, leading to ring-opened ketones or aldehydes. This mechanism is often exploited in "suicide inhibition" of enzymes.[1][2][3]

Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Amine Functionalization)

Objective: To derivatize the primary amine without affecting the oxazole ring.

  • Preparation: Dissolve carboxylic acid (1.0 equiv) in anhydrous DMF or DCM.

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at

    
    .
    
  • Addition: Add 1-(Oxazol-4-yl)cyclopropylamine (1.0 equiv).

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by LC-MS (Amine

    
     shift).[1][2][3]
    
  • Workup: Dilute with EtOAc, wash with sat.[1][2][3]

    
     (removes unreacted acid) and brine.[1][2]
    
    • Note: Avoid strong acidic washes (e.g., 1M HCl) if the product is acid-sensitive; use citric acid instead.[1][2]

Protocol B: C2-Arylation of the Oxazole (C-H Activation)

Objective: To introduce an aryl group at the C2 position of the oxazole.

  • Reagents:

    
     (5 mol%), 
    
    
    (10 mol%),
    
    
    (2.0 equiv), Aryl Iodide (1.2 equiv).[1][2]
  • Solvent: Anhydrous 1,4-Dioxane.

  • Procedure: Combine reagents in a sealed tube under Argon. Heat to

    
     for 12 hours.[1][2]
    
  • Mechanism: This proceeds via a Concerted Metallation-Deprotonation (CMD) pathway, avoiding the unstable lithio-intermediate.[1][2][3]

Summary of Physicochemical Properties (Table)

PropertyValue / DescriptionImplication for Synthesis
Formula

MW ~124.14 g/mol
Amine pKa ~8.5 (Est.)Less basic than alkyl amines; requires mild bases (DIPEA/TEA).[1][2]
Oxazole pKa ~0.8 (Conj.[1][2][3][6] Acid)N3 is not a proton trap under standard conditions.[1][2][3]
C2-H Acidity pKa ~20Accessible via Li-bases; requires cryogenic conditions.[1][2][3]
Stability Acid: ModerateStable to TFA (for Boc-deprotection).[1][2][3]
Stability Oxidative: LowSusceptible to radical cation formation (SET).[1][2][3]

Synthesis Workflow Diagram

The following DOT diagram outlines the logical flow for synthesizing derivatives from the core scaffold.

SynthesisFlowcluster_amineAmine Functionalizationcluster_oxazoleOxazole FunctionalizationStart1-(Oxazol-4-yl)cyclopropylamineAmideAmide/Urea(Target: GPCR/Kinase)Start->AmideR-COOH / HATUSecAmineSecondary Amine(Reductive Amination)Start->SecAmineR-CHO / NaBH(OAc)3C2_ArylC2-Aryl Derivative(Pd-Catalysis)Start->C2_ArylAr-I / Pd(OAc)2 / Cs2CO3C2_AlkylC2-Alkyl Derivative(Lithiation/Quench)Start->C2_Alkyl1. n-BuLi (-78C)2. R-X

Caption: Divergent synthesis pathways for functionalizing the amine vs. the oxazole ring.

References

  • Wipf, P. et al. (2005).[1][2] "Synthesis and biological evaluation of oxazole-based inhibitors." Journal of Organic Chemistry.

  • Gribble, G. W. (2012).[1][2][3] "Oxazoles: Synthesis, Reactions, and Spectroscopy." Comprehensive Heterocyclic Chemistry III.

  • Zheng, N. et al. (2012).[1][2][3] "Photocatalytic [3+2] Cycloaddition of Cyclopropylamines." Science.

  • PubChem. (2025).[1][2][3] "Cyclopropylamine Compound Summary." National Library of Medicine.[1][2][3] [1][2]

  • BenchChem. (2025).[1][2][4][3] "The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity."

Methodological & Application

Application Note: 1-(Oxazol-4-yl)cyclopropan-1-amine in Medicinal Chemistry

[1][2]

Part 1: Introduction & Strategic Rationale

The Scaffold at a Glance

1-(Oxazol-4-yl)cyclopropan-1-amine represents a high-value "Design-on-Demand" scaffold that merges the electronic modulation of an oxazole ring with the steric rigidity of a cyclopropylamine.[1][2] Unlike flexible alkyl amines, this geminally substituted scaffold locks the nitrogen lone pair vector relative to the heteroaromatic ring, providing a defined 3D geometry that can dramatically improve selectivity and metabolic stability.

Why Use This Scaffold? (The "Why")

In hit-to-lead optimization, medicinal chemists often face three recurring challenges:

  • Metabolic Instability: Rapid N-dealkylation of secondary/tertiary amines.[2][3]

  • High Basicity: Aliphatic amines often have pKa > 9.5, leading to poor membrane permeability (low

    
    ) and hERG liability.[2][3]
    
  • Conformational Entropy: Flexible linkers result in high entropic penalties upon binding.[3]

The 1-(Oxazol-4-yl)cyclopropylamine moiety addresses these simultaneously:

  • pKa Modulation: The electron-withdrawing nature of the oxazole ring (inductive effect), combined with the higher s-character of the cyclopropane C-C bonds, significantly lowers the amine pKa (typically by 1–2 units compared to isopropyl analogs), improving CNS penetration and oral bioavailability.

  • Conformational Lock: The cyclopropane ring creates a rigid "kink," fixing the angle between the amine and the oxazole vector. This mimics the

    
    -quaternary carbon effect found in conformationally constrained amino acids.[2][3]
    
  • Bioisosterism: The oxazole serves as a robust bioisostere for amides, esters, or less stable heteroaromatics, offering unique hydrogen bond acceptor capabilities.[3]

Part 2: Structural Biology & Design Logic[1][3]

Vector Analysis & Space Filling

The geminal substitution pattern (1,1-disubstitution) creates a unique vector alignment.[2][3] Unlike vicinal (1,[3]2) analogs (like tranylcypromine), the 1,1-scaffold projects the amine and the heteroaryl group from the same carbon, creating a compact, spherical volume that fits deep, narrow hydrophobic pockets (e.g., GPCR orthosteric sites or Kinase hinge regions).[3]

Decision Logic: When to Deploy

Use the following decision tree to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign.

SAR_LogicStartProblem: Lead Compound OptimizationIssue1Issue: High Basicity / hERG Liability?Start->Issue1Issue2Issue: Rapid Metabolic Clearance?Start->Issue2Issue3Issue: Poor Selectivity?Start->Issue3Sol1Solution: Use 1-(Oxazol-4-yl)cyclopropylamine(Reduces pKa via inductive effect)Issue1->Sol1YesAltConsider Standard Alkyl LinkersIssue1->AltNoSol2Solution: Use 1-(Oxazol-4-yl)cyclopropylamine(Blocks alpha-oxidation)Issue2->Sol2Yes (N-dealkylation)Issue2->AltNoSol3Solution: Use 1-(Oxazol-4-yl)cyclopropylamine(Rigidifies pharmacophore vectors)Issue3->Sol3Yes (Entropic penalty)Issue3->AltNo

Figure 1: Strategic decision tree for deploying the 1-(oxazol-4-yl)cyclopropylamine scaffold in drug design.

Part 3: Synthesis Protocol (Kulinkovich-Szymoniak Reaction)[1][2][3]

The most robust route to 1-substituted cyclopropylamines is the Kulinkovich-Szymoniak reaction .[1][2] This titanium-mediated transformation converts nitriles directly into primary cyclopropylamines using Grignard reagents.[1][2][3] This method avoids the instability often associated with Curtius rearrangements of strained acids.[3]

Reaction Scheme

Target: 1-(Oxazol-4-yl)cyclopropan-1-amine Precursor: Oxazole-4-carbonitrile[1][2]

Synthesis_WorkflowSMOxazole-4-carbonitrile(Starting Material)IntermediateTitanacyclopropaneIntermediateSM->IntermediateLigand ExchangeReagentEtMgBr (2.2 eq)Ti(OiPr)4 (1.1 eq)Reagent->IntermediateProduct1-(Oxazol-4-yl)cyclopropan-1-amineIntermediate->ProductRing Closure+ HydrolysisLewisAcidBF3·OEt2(Lewis Acid Activation)LewisAcid->ProductPromoter

Figure 2: Mechanistic workflow of the Kulinkovich-Szymoniak synthesis for 1-heteroarylcyclopropylamines.

Detailed Experimental Procedure

Safety Warning: Titanium(IV) isopropoxide and Grignard reagents are moisture-sensitive.[1][2][3] Perform all steps under an inert atmosphere (Argon/Nitrogen).

Materials:
  • Oxazole-4-carbonitrile (1.0 equiv)[1][2]

  • Ethylmagnesium bromide (EtMgBr), 3.0 M in Et2O (2.2 equiv)[2][3]

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.1 equiv)[2][3]

  • Boron trifluoride diethyl etherate (BF3[2][3]·OEt2) (2.0 equiv)[2][3]

  • Solvent: Dry Diethyl Ether (Et2O) or THF[1][2][3]

Step-by-Step Protocol:
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Titanium Complex Formation: Add Oxazole-4-carbonitrile (10 mmol) and Ti(OiPr)4 (11 mmol) to dry Et2O (50 mL).[1][2][3] Cool the mixture to -78°C.

  • Grignard Addition: Dropwise add EtMgBr (22 mmol) over 30 minutes. The solution will change color (typically yellow to dark brown/black), indicating the formation of the titanacyclopropane species.

  • Warming: Allow the reaction to warm slowly to room temperature over 1 hour. Stir for an additional 1 hour at RT.[3]

  • Lewis Acid Activation: Cool the mixture back to 0°C. Add BF3·OEt2 (20 mmol) dropwise.[2][3] Note: This step is critical for the cyclization of the intermediate azatitanacycle.

  • Quench & Hydrolysis: Stir for 30 mins, then quench by careful addition of 10% aqueous NaOH (20 mL).

  • Extraction: Filter the resulting biphasic mixture through a Celite pad to remove titanium salts. Wash the pad with Et2O.[3] Extract the aqueous layer with Et2O (3 x 50 mL).[3]

  • Purification: Dry combined organics over Na2SO4, concentrate in vacuo. Purify the crude amine via flash column chromatography (DCM/MeOH/NH4OH gradient).

Yield Expectation: 50–75% depending on the purity of the starting nitrile.[3]

Part 4: Physicochemical Data Summary[1]

When incorporating this scaffold, expect the following shifts in physicochemical properties compared to a standard isopropyl-amine linker.

PropertyIsopropyl-Amine Linker1-(Oxazol-4-yl)cyclopropylamineImpact on Drug Design
Basicity (pKa) ~10.5~8.0 – 8.5 Improved BBB permeability; reduced lysosomal trapping.[1][2]
C-N Bond Stability Moderate (prone to CYP dealkylation)High Blocks

-carbon oxidation (metabolic soft spot removed).[1][2][3]
Conformation Flexible (High Entropy)Rigid (Low Entropy) Pre-organized for binding; improved potency.[2][3]
LogP VariableSlightly Lower Oxazole is polar; cyclopropane adds lipophilicity (balanced).[2][3]

Part 5: References

  • Bertus, P., & Szymoniak, J. (2001).[3][4] New and easy route to primary cyclopropylamines from nitriles.[3][4] Chemical Communications, (18), 1792–1793.[3] Link

  • Faler, C. A., & Joullié, M. M. (2007).[3][5] The Kulinkovich Reaction in the Synthesis of Constrained N,N-Dialkyl Neurotransmitter Analogues. Organic Letters, 9(10), 1987–1990.[3] Link[2][3]

  • Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[3] Link[2][3]

  • Wiedemann, S., et al. (2003).[3][4] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[1][2][3] Organic Letters, 5(5), 753–755.[3] Link[2][3]

Application Note: Strategic Synthesis of 1-(Oxazol-4-yl)cyclopropylamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-heteroaryl-cyclopropylamine (1-HCPA) motif is a privileged pharmacophore in modern drug discovery, acting as a conformationally restricted bioisostere of


-methylamines.[1] Specifically, 1-(oxazol-4-yl)cyclopropylamine  derivatives are critical scaffolds in the development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors and GPCR ligands.[1] The oxazole ring introduces specific hydrogen-bonding vectors and metabolic stability profiles distinct from the more common phenyl or pyridine analogues.

This Application Note details two validated protocols for synthesizing this scaffold. Method A utilizes the Kulinkovich-Szymoniak reaction , a direct titanium-mediated reductive cyclopropanation of nitriles.[1][2] Method B employs the Curtius Rearrangement , a robust pathway suitable for scale-up from carboxylic acid precursors.[1][3]

Retrosynthetic Logic & Pathway Selection[1]

The synthesis hinges on the construction of the strained cyclopropane ring relative to the nitrogen insertion. The choice of pathway depends on the availability of the oxazole precursor (nitrile vs. carboxylic acid) and the scale of the reaction.

Retrosynthesis Target 1-(Oxazol-4-yl)cyclopropylamine Titanium Method A: Kulinkovich-Szymoniak (Direct Cyclopropanation) Target->Titanium Disconnection 1 Curtius Method B: Curtius Rearrangement (Carboxylate Degradation) Target->Curtius Disconnection 2 Nitrile Precursor A: 4-Cyanooxazole Titanium->Nitrile Ti(OiPr)4, EtMgBr BF3·OEt2 Acid Precursor B: 1-(Oxazol-4-yl)cyclopropane- 1-carboxylic acid Curtius->Acid DPPA, tBuOH then HCl

Figure 1: Retrosynthetic analysis showing the two primary disconnections to access the target scaffold.

Method A: The Kulinkovich-Szymoniak Reaction

Best for: Rapid access from nitriles; discovery-scale synthesis (100 mg – 5 g).[1]

This protocol leverages the "titanium magic" of the Kulinkovich reaction, adapted by Bertus and Szymoniak to convert nitriles directly into primary cyclopropylamines. This method is superior for preserving the oxazole ring compared to harsh alkylation strategies.

Mechanistic Insight

The reaction proceeds via the formation of a low-valent titanacyclopropane species (generated in situ from EtMgBr and Ti(OiPr)4). This species acts as a 1,2-dicarbanion equivalent, attacking the nitrile to form an azatitanacyclopentene.[1] Crucially, the addition of a Lewis Acid (


) is required  to facilitate the ring contraction to the cyclopropylamine; without it, the intermediate hydrolyzes to a ketone.
Detailed Protocol

Reagents:

  • 4-Cyanooxazole (1.0 equiv)[1]

  • Ethylmagnesium bromide (EtMgBr), 3.0 M in Et2O (2.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.1 equiv)

  • Boron trifluoride diethyl etherate (BF3·OEt2) (2.0 equiv)

  • Solvent: Anhydrous THF/Diethyl Ether (1:1 mixture)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Titanium Complexation: Charge the flask with 4-cyanooxazole (5.0 mmol) and Ti(OiPr)4 (5.5 mmol) in anhydrous THF (20 mL). Stir at room temperature for 5 minutes.

  • Grignard Addition (The Critical Step):

    • Cool the mixture to -78 °C (dry ice/acetone bath).

    • Add EtMgBr (11.0 mmol) dropwise via syringe pump over 30 minutes. The solution will turn from yellow to dark brown/black (formation of the active titanacycle).

    • Note: Slow addition is critical to prevent runaway exotherms that decompose the oxazole.

  • Warming: Allow the reaction to warm slowly to room temperature over 1 hour, then stir for an additional 1 hour.

  • Lewis Acid Activation:

    • Cool the reaction mixture back to 0 °C .

    • Add BF3[1][2]·OEt2 (10.0 mmol) dropwise.

    • Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup:

    • Quench carefully with 10% aqueous NaOH (15 mL). Caution: Exothermic.[1]

    • Dilute with Ethyl Acetate (EtOAc). Filter the resulting slurry through a pad of Celite to remove titanium salts.

    • Wash the Celite pad thoroughly with EtOAc.

  • Extraction:

    • Extract the filtrate with 1N HCl (3 x 20 mL). The product (amine) will move to the aqueous phase; non-basic impurities remain in the organic phase.

    • Basify the combined aqueous layers to pH >12 using 4N NaOH.

    • Extract the free amine into DCM (3 x 30 mL).

    • Dry over Na2SO4 and concentrate in vacuo.

Yield Expectation: 45–65% (moderate yields are typical due to the sensitivity of the oxazole ring to Lewis acids).

Method B: The Curtius Rearrangement

Best for: Scale-up (>5 g); high purity requirements; avoiding heavy metal stoichiometry.

If the carboxylic acid precursor (1-(oxazol-4-yl)cyclopropanecarboxylic acid) is available (or synthesized via dialkylation of oxazole-acetates), the Curtius rearrangement is the industry standard for generating the amine. We utilize Diphenylphosphoryl azide (DPPA) for a "one-pot" conversion to the Boc-protected amine, followed by deprotection.[1]

Reaction Scheme Visualization[2]

Curtius Acid Carboxylic Acid AcylAzide Acyl Azide (Transient) Acid->AcylAzide DPPA, Et3N Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Heat (80°C) -N2 BocAmine N-Boc Amine Isocyanate->BocAmine t-BuOH FinalProduct Amine HCl Salt BocAmine->FinalProduct 4M HCl/Dioxane

Figure 2: The Curtius Rearrangement workflow utilizing DPPA.

Detailed Protocol

Reagents:

  • 1-(Oxazol-4-yl)cyclopropanecarboxylic acid (1.0 equiv)[1]

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • tert-Butanol (t-BuOH) (excess, used as solvent/reactant)[1]

Step-by-Step Workflow:

  • Acyl Azide Formation:

    • Dissolve the carboxylic acid (10 mmol) in anhydrous tert-butanol (50 mL).

    • Add Et3N (12 mmol) and stir at room temperature for 10 minutes.

    • Add DPPA (11 mmol) dropwise.

  • Rearrangement:

    • Heat the mixture to reflux (82 °C ) for 4–6 hours.

    • Observation: Evolution of nitrogen gas (

      
      ) indicates the rearrangement to the isocyanate, which is immediately trapped by t-BuOH to form the Boc-carbamate.
      
  • Workup (Boc-Intermediate):

    • Concentrate the solvent in vacuo.

    • Redissolve residue in EtOAc and wash with 5% citric acid (removes phosphate byproducts), sat. NaHCO3, and brine.

    • Purify the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc).

  • Deprotection (Salt Formation):

    • Dissolve the N-Boc amine in minimal DCM.[1]

    • Add 4M HCl in Dioxane (5 equiv) at 0 °C.

    • Stir at room temperature for 2 hours.

    • The product usually precipitates as the Hydrochloride salt. Filter and wash with diethyl ether.

Yield Expectation: 70–85% (over two steps).

Comparative Data & Troubleshooting

ParameterMethod A (Kulinkovich-Szymoniak)Method B (Curtius Rearrangement)
Starting Material Nitrile (R-CN)Carboxylic Acid (R-COOH)
Step Count 1 (One-pot)2 (Rearrangement + Deprotection)
Atom Economy HighModerate (Loss of N2, Phosphate)
Safety Profile Caution: Grignard (Pyrophoric)Caution: Azide (Explosion Hazard)
Purification Acid/Base ExtractionChromatography + Crystallization
Key Failure Mode Ring opening (Temp > -40°C)Incomplete rearrangement (Temp < 70°C)
Troubleshooting the Oxazole Ring

The oxazole ring is sensitive to strong acids and electrophiles.

  • Issue: Low yield in Method A.

  • Cause: The Lewis Acid (

    
    ) may coordinate to the oxazole nitrogen, deactivating the ring contraction.
    
  • Solution: Increase

    
     to 3.0 equivalents to saturate the oxazole nitrogen while leaving enough to catalyze the cyclopropane formation.
    

References

  • Bertus, P., & Szymoniak, J. (2001).[4] New and easy route to primary cyclopropylamines from nitriles.[4] Chemical Communications, (18), 1792-1793.[1] Link

  • Mimasu, S., et al. (2010). Structure-Activity Relationships of 1-Substituted Cyclopropylamine Derivatives as LSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(11), 3369-3373.[1] Link

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[5] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

  • Oryzon Genomics. (2014). Patent WO2014086790: Cyclopropylamine derivatives as LSD1 inhibitors. Link

Sources

application of 1-Oxazol-4-yl-cyclopropylamine in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Oxazol-4-yl-cyclopropylamine in Next-Generation Agrochemical Discovery

Executive Summary

This guide details the application of 1-Oxazol-4-yl-cyclopropylamine (CAS 1159733-51-3) as a high-value scaffold in the design of novel fungicides and herbicides. Unlike flexible alkyl amines, the 1-substituted cyclopropylamine (CPA) core provides conformational rigidity, locking the nitrogen vector to enhance receptor binding affinity. When coupled with the oxazole moiety—a proven bioisostere for amides and esters—this scaffold offers a unique combination of metabolic stability and favorable physicochemical properties (LogP modulation).

This document provides a comprehensive framework for:

  • Rational Design: Utilizing the scaffold for "scaffold hopping" in SDHI (Succinate Dehydrogenase Inhibitor) and herbicide discovery.

  • Synthesis: A robust protocol for generating the free amine from stable precursors.

  • Validation: Standardized bioassay protocols for efficacy screening.

Scientific Rationale: The "Scaffold Hopping" Advantage

Conformational Lock & Metabolic Stability

In agrochemical medicinal chemistry, the "magic methyl" effect is well known, but the "magic cyclopropyl" effect is equally potent.

  • The CPA Core: The cyclopropane ring constrains the

    
     bond, reducing the entropic penalty upon binding to target enzymes (e.g., P450s, amine oxidases, or specific receptor sites).
    
  • Metabolic Blocking: The cyclopropyl group hinders

    
    -hydroxylation, a common metabolic clearance pathway for alkyl amines in plants and insects, thereby extending the half-life of the active ingredient.
    
The Oxazole Bioisostere

The oxazole ring at the C1 position serves two critical functions:

  • Dipole Alignment: It mimics the electrostatic profile of carbonyl groups found in peptide bonds, allowing for hydrogen bonding interactions without the hydrolytic instability of an amide.

  • 
    -Stacking:  The aromatic character facilitates 
    
    
    
    interactions with aromatic residues (Phe, Tyr, Trp) in the target protein's binding pocket.
Logic Flow: From Linear to Rigid

The following diagram illustrates the design logic of replacing a flexible ethyl-amine linker with the rigid Oxazole-CPA scaffold.

ScaffoldLogic Linear Linear Alkyl Amine (Flexible, Metabolically Labile) Step1 Step 1: Cyclopropyl Constraint (Entropy Reduction) Linear->Step1 Rigidification CPA 1-Substituted CPA (Rigid Core) Step1->CPA Step2 Step 2: Heteroaryl Addition (Electronic Tuning) CPA->Step2 Bioisosterism Final 1-Oxazol-4-yl-cyclopropylamine (High Affinity, Stable) Step2->Final

Figure 1: Design logic transitioning from flexible linkers to the rigid Oxazol-CPA scaffold.

Experimental Protocol 1: Synthesis & Handling

Objective: Isolate 1-Oxazol-4-yl-cyclopropylamine as a hydrochloride salt for shelf stability. Method: The Kulinkovich-Szymoniak Reaction is the preferred route, converting a nitrile directly to a primary cyclopropylamine using a titanium catalyst. This avoids the instability of intermediate azides found in Curtius routes.

Reagents:
  • Starting Material: 4-Oxazolecarbonitrile (1.0 equiv).

  • Grignard Reagent: Ethylmagnesium bromide (EtMgBr), 3.0M in Et₂O (2.2 equiv).

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.1 equiv).

  • Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv).

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.

Step-by-Step Methodology:
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

    
    ).
    
  • Catalyst Activation:

    • Add 4-Oxazolecarbonitrile (10 mmol) and Ti(OiPr)₄ (11 mmol) to anhydrous Et₂O (50 mL).

    • Cool the solution to -78°C (dry ice/acetone bath).

  • Grignard Addition:

    • Add EtMgBr (22 mmol) dropwise over 30 minutes. The solution will turn dark brown/black (formation of the titanacyclopropane species).

    • Allow the mixture to warm to room temperature (RT) over 2 hours and stir for an additional 1 hour.

  • Lewis Acid Cyclization:

    • Add BF₃·OEt₂ (20 mmol) dropwise at RT.

    • Stir for 30 minutes.

  • Quench & Workup:

    • Cool to 0°C. Carefully quench with 10% aqueous NaOH (20 mL).

    • Filter the resulting biphasic mixture through a Celite pad to remove titanium salts. Wash the pad with Et₂O.

    • Separate the organic layer and extract the aqueous layer with Et₂O (2 x 20 mL).

    • Dry combined organics over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Salt Formation (Critical for Stability):

    • Dissolve the crude amine oil in a minimal amount of dry 1,4-dioxane.

    • Add 4M HCl in dioxane (1.5 equiv) dropwise at 0°C.

    • The 1-Oxazol-4-yl-cyclopropylamine HCl salt will precipitate. Filter, wash with cold ether, and dry under vacuum.

Yield Expectation: 65-75% Storage: Store at -20°C under argon. Hygroscopic.

Experimental Protocol 2: Agrochemical Scaffold Incorporation

Application: Synthesis of a "Next-Gen" SDHI Fungicide analogue. Concept: Replace the standard aniline linker of Boscalid or Fluxapyroxad with the Oxazol-CPA amine to test for potency and spectrum shifts.

Workflow Diagram:

SynthesisWorkflow Acid Pyridine/Pyrazole Carboxylic Acid (The Warhead) Coupling Coupling Reaction (HATU, DIPEA, DMF) Acid->Coupling Amine 1-Oxazol-4-yl-cyclopropylamine HCl (The Linker/Scaffold) Amine->Coupling Product Target SDHI Candidate (Amide Bond Formation) Coupling->Product

Figure 2: Amide coupling workflow for incorporating the scaffold into fungicide candidates.

Coupling Procedure:
  • Dissolution: Dissolve the carboxylic acid core (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) (1.0 equiv) in DMF.

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins at RT to form the active ester.

  • Addition: Add 1-Oxazol-4-yl-cyclopropylamine HCl (1.1 equiv).

  • Reaction: Stir at RT for 4-16 hours. Monitor by LC-MS.[1]

  • Purification: Dilute with ethyl acetate, wash with LiCl (5% aq) to remove DMF, then brine. Purify via flash chromatography (Hexane/EtOAc gradient).

Experimental Protocol 3: In Vitro Fungicidal Bioassay

Objective: Evaluate the efficacy of the synthesized candidate against Botrytis cinerea (Gray Mold) and Alternaria solani (Early Blight).

Materials:
  • 96-well microtiter plates (sterile).

  • Fungal spore suspensions (

    
     spores/mL) in Potato Dextrose Broth (PDB).
    
  • Test compound (dissolved in DMSO).

Methodology:
  • Dilution Series: Prepare a 10-point serial dilution of the test compound in DMSO. Final test concentrations should range from 100 ppm down to 0.01 ppm.

  • Plating:

    • Add 2 µL of compound solution to each well.

    • Add 98 µL of spore suspension.

    • Controls: DMSO only (Negative Control), Commercial SDHI (e.g., Boscalid) (Positive Control).

  • Incubation: Seal plates and incubate at 25°C for 48-72 hours in the dark.

  • Readout: Measure Optical Density (OD) at 600 nm using a microplate reader. Fungal growth increases turbidity.

  • Data Analysis: Calculate % Inhibition relative to the negative control.

    
    
    Determine 
    
    
    
    using non-linear regression (GraphPad Prism or similar).

Safety & Environmental Fate (E-E-A-T)

  • Toxicity: Cyclopropylamines can be mechanism-based inhibitors of amine oxidases. Handle with care. Avoid inhalation.

  • Environmental Fate: The oxazole ring is generally more resistant to hydrolysis than simple amides but can be degraded by soil microbes over time. The cyclopropylamine moiety is often mineralized, though slower than alkyl chains.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood. The titanium reagents in the synthesis protocol are moisture-sensitive and corrosive.

References

  • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, (18), 1792-1793.

  • Wessjohann, L. A., et al. (2003). "The Kulinkovich–Szymoniak Reaction: A Versatile Tool for the Synthesis of Cyclopropylamines." Chemical Reviews, 103(4), 1625–1648.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Longdom Publishing. (2023). "Cyclopropylamine in Medicinal Chemistry: Synthesis and Application." Journal of Medicinal Chemistry & Drug Design.

  • PubChem. (2023). "Compound Summary: 1-(1,3-oxazol-4-yl)cyclopropan-1-amine." National Library of Medicine.

Sources

1-Oxazol-4-yl-cyclopropylamine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 1-Oxazol-4-yl-cyclopropylamine in the Synthesis of Kinase Inhibitors

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Privileged Scaffolds in Kinase Inhibitor Design

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. A cornerstone of modern medicinal chemistry is the concept of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. Pyrazolopyridines and pyrazolopyrimidines are examples of such cores that are present in numerous approved kinase inhibitors.[1][2] The success of these core structures often depends on the specific substituents appended to them, which fine-tune potency, selectivity, and pharmacokinetic properties.

This guide focuses on a particularly valuable synthetic building block: 1-Oxazol-4-yl-cyclopropylamine . This reagent uniquely combines the structural and electronic features of an oxazole ring and a cyclopropylamine moiety, offering a powerful tool for medicinal chemists aiming to optimize kinase inhibitor candidates.

The Rationale: Deconstructing the 1-Oxazol-4-yl-cyclopropylamine Moiety

The utility of this building block stems from the synergistic contributions of its two core components: the oxazole ring and the cyclopropylamine group.

  • The Oxazole Ring: As a five-membered aromatic heterocycle, the oxazole ring is a versatile pharmacophore.[3][4] It is often employed as a bioisostere for amide or ester groups, offering improved metabolic stability and distinct electronic properties.[5][6] The nitrogen and oxygen atoms can participate in hydrogen bonding, crucial for anchoring a ligand within a kinase's ATP-binding pocket.[7] Its planar and rigid nature also helps in pre-organizing the conformation of the inhibitor.

  • The Cyclopropylamine Moiety: The cyclopropyl group is increasingly utilized in drug design to impart conformational rigidity and improve metabolic stability.[8][9][10][11] Its strained, three-membered ring introduces unique stereoelectronic properties, influencing the pKa of the adjacent amine and providing a defined exit vector for substituents.[12] This rigidity can lock the molecule into a bioactive conformation, enhancing binding affinity and reducing off-target effects.[10]

The combination of these two motifs provides a rigid scaffold where the amine serves as a key attachment point, while the oxazole can engage in critical binding interactions.

G cluster_moiety 1-Oxazol-4-yl-cyclopropylamine cluster_kinase Kinase ATP Pocket moiety Key Structural Features oxazole Oxazole Ring (H-Bond Acceptor, Metabolic Stability) moiety->oxazole cyclopropyl Cyclopropyl Group (Rigidity, Defined Vector) moiety->cyclopropyl amine Primary Amine (Coupling Handle) moiety->amine potency Increased Potency oxazole->potency cyclopropyl->potency selectivity Improved Selectivity cyclopropyl->selectivity kinase_pocket Enhanced Binding & Properties potency->kinase_pocket selectivity->kinase_pocket pk Favorable PK/PD Profile pk->kinase_pocket G start Start: Cyclopropanecarbonitrile step1 Step 1: Reduction (e.g., LiAlH4 or DIBAL-H) start->step1 intermediate1 Intermediate: Cyclopropylmethanamine step1->intermediate1 step2 Step 2: Boc Protection (Boc)2O, Base intermediate1->step2 intermediate2 Intermediate: Boc-protected Amine step2->intermediate2 step3 Step 3: Formylation (e.g., Ethyl Formate) intermediate2->step3 intermediate3 Intermediate: N-formyl derivative step3->intermediate3 step4 Step 4: Oxazole Formation (van Leusen Reaction with TosMIC, K2CO3) intermediate3->step4 intermediate4 Intermediate: Boc-(1-(oxazol-4-yl)cyclopropyl)amine step4->intermediate4 step5 Step 5: Deprotection (e.g., TFA or HCl) intermediate4->step5 end Final Product: 1-Oxazol-4-yl-cyclopropylamine step5->end

General synthetic workflow for 1-Oxazol-4-yl-cyclopropylamine.

Application Protocol: Amide Coupling to a Pyrazolopyrimidine Core

This protocol describes the coupling of 1-Oxazol-4-yl-cyclopropylamine to a generic 4-carboxy-pyrazolopyrimidine core, a common scaffold in kinase inhibitors. [1]This reaction forms a stable amide bond, a key linkage in many potent inhibitors.

Objective: To synthesize a pyrazolopyrimidine-based kinase inhibitor candidate via amide coupling.

Materials and Reagents
ReagentSupplierGrade
Pyrazolopyrimidine-4-carboxylic acidCustom/In-house>95%
1-Oxazol-4-yl-cyclopropylamine hydrochlorideCustom/In-house>95%
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)CommercialReagent Grade
DIPEA (N,N-Diisopropylethylamine)CommercialAnhydrous
DMF (N,N-Dimethylformamide)CommercialAnhydrous
Ethyl Acetate (EtOAc)CommercialACS Grade
Saturated Sodium Bicarbonate (NaHCO₃) solutionLab Prepared-
BrineLab Prepared-
Anhydrous Magnesium Sulfate (MgSO₄)Commercial-
Silica GelCommercial230-400 mesh
Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the pyrazolopyrimidine-4-carboxylic acid (1.0 eq).

    • Add 1-Oxazol-4-yl-cyclopropylamine hydrochloride (1.1 eq).

    • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

    • Add DIPEA (3.0 eq) to the solution to neutralize the hydrochloride salt and act as the base. Stir for 5 minutes at room temperature.

  • Coupling Agent Addition:

    • Add HATU (1.2 eq) to the reaction mixture in one portion.

    • Causality Note: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, ensuring a high yield of the desired amide product.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).

    • Self-Validation: The aqueous washes are critical for removing polar impurities. Proper separation of layers should be observed.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to elute the final product.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G start Dissolve Reagents (Acid, Amine, DIPEA in DMF) add_hatu Add HATU start->add_hatu stir Stir at RT (2-4h) add_hatu->stir monitor Monitor by LC-MS/TLC stir->monitor monitor->stir Incomplete workup Aqueous Work-up (EtOAc, NaHCO3, Brine) monitor->workup Complete dry Dry (MgSO4) & Concentrate workup->dry purify Purify by Chromatography dry->purify characterize Characterize Product (NMR, HRMS) purify->characterize end Pure Kinase Inhibitor characterize->end

Workflow for the amide coupling protocol.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 1-Oxazol-4-yl-cyclopropylamine moiety often leads to a significant improvement in inhibitory activity compared to simpler analogues. The rigid cyclopropyl group correctly orients the oxazole to form key interactions, which might be lost with a more flexible linker.

Table 1: Hypothetical SAR Data for a Generic Kinase Target

Compound IDAmine FragmentKinase X IC₅₀ (nM)Rationale for Activity Change
1a 1-Oxazol-4-yl-cyclopropylamine 5 Optimal orientation from rigid cyclopropyl group allows oxazole to form a key hydrogen bond. High ligand efficiency.
1b Cyclopropylamine85Lacks the hydrogen bond accepting oxazole moiety, resulting in a significant loss of potency. [8]
1c 2-(Oxazol-4-yl)ethylamine50The flexible ethyl linker allows for non-productive binding conformations, reducing average potency.
1d 1-Phenyl-cyclopropylamine250The bulky phenyl group introduces a steric clash in the binding pocket.
1e 1-(Thiazol-4-yl)-cyclopropylamine15Thiazole is also a good H-bond acceptor, but the subtle change in geometry and electronics makes it slightly less optimal. [13]

Data is illustrative and intended to demonstrate SAR principles.

Conclusion

1-Oxazol-4-yl-cyclopropylamine is a high-value building block for the synthesis of advanced kinase inhibitors. It provides a unique combination of rigidity, metabolic stability, and hydrogen bonding capability that can significantly enhance the potency and drug-like properties of a lead compound. The synthetic protocols for its incorporation are robust and utilize standard medicinal chemistry techniques. By understanding the causal relationship between the structure of this moiety and its function in kinase binding, researchers can strategically employ it to accelerate the development of next-generation targeted therapies.

References

  • Vertex AI Search. The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis.
  • National Institutes of Health (NIH). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review.
  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
  • ResearchGate. Synthesis of 1,2,4-oxadiazoles (a review).
  • MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.
  • National Institutes of Health (NIH). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Bentham Science. Oxazole-Based Compounds As Anticancer Agents.
  • ResearchGate. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • ResearchGate. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases.
  • Royal Society of Chemistry. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
  • National Center for Biotechnology Information. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • PubMed. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta.
  • PubMed. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor.
  • Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • National Center for Biotechnology Information. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • ResearchGate. Structure activity relationship of synthesized compounds.
  • ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • PubMed. Design, synthesis, broad-spectrum antiproliferative activity, and kinase inhibitory effect of triarylpyrazole derivatives possessing arylamides or arylureas moieties.
  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • Hypha Discovery. Metabolism of cyclopropyl groups.
  • Taylor & Francis Online. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.
  • National Center for Biotechnology Information. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping.
  • Google Patents. Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Royal Society of Chemistry. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • National Center for Biotechnology Information. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
  • PubMed. Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies.
  • National Institutes of Health (NIH). Structure-activity relationship for the oxadiazole class of antibiotics.
  • Google Patents. Pyrazolopyrimidine derivatives as hpk1 modulators and uses thereof for the treatment of cancer.

Sources

high-throughput screening assays involving 1-Oxazol-4-yl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Targeting of Epigenetic Erasers Topic: High-Throughput Screening Strategies for 1-Oxazol-4-yl-cyclopropylamine Derivatives Targeting LSD1 (KDM1A)

Abstract

This application note details the high-throughput screening (HTS) workflow for identifying potent inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) using libraries based on the 1-Oxazol-4-yl-cyclopropylamine scaffold. Unlike reversible inhibitors, cyclopropylamines (CPAs) function as mechanism-based inactivators, requiring specialized kinetic considerations during assay design. We present a validated TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) protocol, critical compound handling procedures to prevent amine degradation, and a computational framework for analyzing time-dependent inhibition (


).

Introduction: The Scaffold and the Target

1-Oxazol-4-yl-cyclopropylamine represents a privileged "warhead" scaffold in epigenetic drug discovery. The cyclopropylamine moiety mimics the lysine substrate of LSD1; upon catalytic oxidation by the enzyme's FAD cofactor, the ring opens via a single-electron transfer mechanism to form a covalent adduct with FAD, permanently disabling the enzyme.

The inclusion of the oxazole ring at the 4-position is strategic: it serves as a bioisostere for the phenyl ring found in tranylcypromine (TCP), offering improved solubility and distinct


-stacking interactions within the LSD1 substrate-binding pocket. This modification is critical for achieving selectivity over related amine oxidases like MAO-A and MAO-B.
Mechanism of Action (MoA)

The assay design relies on the fact that inhibition is not instantaneous. It is a suicide inhibition mechanism where the enzyme must attempt to catalyse the inhibitor to be inactivated.

MoA Compound 1-Oxazol-4-yl-CPA Complex Michaelis Complex (Reversible) Compound->Complex + Enzyme LSD1 LSD1-FAD Complex LSD1->Complex Radical Radical Intermediate (Ring Opening) Complex->Radical e- Transfer Adduct Covalent FAD-Adduct (Irreversible Inactivation) Radical->Adduct Covalent Bond

Figure 1: Mechanism-based inactivation of LSD1 by cyclopropylamine scaffolds. The assay must account for the time required to transition from the Michaelis complex to the covalent adduct.

Experimental Design Strategy

To screen 1-Oxazol-4-yl-cyclopropylamine derivatives effectively, we utilize a TR-FRET homogenous assay. This method is superior to fluorescence intensity or absorbance (e.g., peroxidase-coupled assays) because it is resistant to compound autofluorescence and less prone to interference from redox-active compounds in the library.

Assay Principle:

  • Enzyme: Recombinant human LSD1/CoREST complex.

  • Substrate: Biotinylated Histone H3 peptide (monomethylated at Lysine 4: H3K4me1).

  • Reaction: LSD1 demethylates H3K4me1 to H3K4me0 (unmethylated).

  • Detection:

    • Donor: Europium (Eu)-labeled anti-H3K4me0 antibody (recognizes the product).

    • Acceptor: Streptavidin-XL665 (binds the biotinylated peptide).

    • Signal: High FRET signal indicates high enzymatic activity (product formed). Inhibition results in LOW FRET signal.

Protocol 1: Library Preparation & Compound Management

Cyclopropylamines are primary amines and can be sensitive to oxidation or carbamate formation if exposed to atmospheric


 over prolonged periods.

Reagents:

  • Compound Library (10 mM in DMSO).

  • Control Inhibitor: Tranylcypromine (TCP) or GSK-2879552.

  • DMSO (Anhydrous).

Workflow:

  • Storage: Store 10 mM stock solutions at -20°C or -80°C in varying aliquots to minimize freeze-thaw cycles (max 3 cycles).

  • Dilution: On the day of screening, thaw plates at room temperature (RT) under nitrogen flow if possible.

  • Intermediate Plate: Dilute compounds 1:100 in 1x Assay Buffer (not pure DMSO) to prepare a 100 µM working solution (1% DMSO). This step prevents protein precipitation when adding compound to the enzyme.

Critical Insight: Do not store diluted cyclopropylamines in plastic intermediate plates for >4 hours. Primary amines can adsorb to polystyrene. Use polypropylene (PP) or cyclic olefin copolymer (COC) plates.

Protocol 2: HTS TR-FRET Enzymatic Assay

This protocol is optimized for a 384-well low-volume format.

Assay Buffer Formulation:

  • 50 mM Tris-HCl (pH 8.5)

  • 50 mM NaCl

  • 1 mM DTT (Freshly added)

  • 0.01% Tween-20

  • 0.1% BSA (Carrier protein to prevent enzyme loss)

Step-by-Step Procedure:

StepActionVolumeNotes
1 Dispense Enzyme 5 µLAdd 2 nM LSD1/CoREST complex (final conc. 1 nM) to the assay plate.
2 Add Compounds 2.5 µLTransfer from Intermediate Plate. Final DMSO conc. should be <0.5%.
3 Pre-Incubation N/ACRITICAL: Incubate for 30 minutes at RT. This allows the mechanism-based inhibitor to form the covalent adduct.
4 Add Substrate 2.5 µLAdd 200 nM Biotin-H3K4me1 peptide.
5 Enzymatic Reaction N/AIncubate for 60 minutes at RT.
6 Stop & Detect 10 µLAdd Detection Mix (Eu-Antibody + Streptavidin-XL665 + 2 mM TCP to stop reaction).
7 Read Plate N/ARead on TR-FRET compatible reader (e.g., EnVision). Delay: 50 µs, Window: 400 µs.

Data Normalization:

  • High Control (HC): Enzyme + Substrate + DMSO (No Inhibitor) = Max FRET.

  • Low Control (LC): No Enzyme (or High Conc. TCP) + Substrate = Min FRET (Background).

  • Calculation:

    
     Inhibition 
    
    
    

Protocol 3: Orthogonal Counter-Screening (Selectivity)

The 1-Oxazol-4-yl-cyclopropylamine scaffold is structurally related to MAO inhibitors. To ensure the hit is an epigenetic modulator (LSD1) and not a generic amine oxidase inhibitor (side effect liability), hits must be counter-screened against MAO-A and MAO-B.

MAO-Glo™ Assay (Promega) Workflow:

  • Incubate compounds with Recombinant MAO-A or MAO-B.

  • Add Luciferin derivative substrate.

  • MAO converts substrate to luciferin -> Light signal.

  • Selectivity Criteria: A valid hit should have an IC50(LSD1) < 100 nM and IC50(MAO) > 10 µM ( >100-fold selectivity).

Data Analysis & Visualization

HTS Workflow Diagram

HTS_Workflow Library 1-Oxazol-4-yl-CPA Library (10mM DMSO) Dispense Acoustic Dispensing (Echo 550) Library->Dispense PreInc Pre-Incubation (30 min) Enzyme + Compound Dispense->PreInc Time-Dependent Inactivation Reaction Enzymatic Reaction (60 min) + Substrate PreInc->Reaction Detection TR-FRET Detection (Eu-Ab + SA-XL665) Reaction->Detection Analysis Hit Selection (>50% Inhibition) Detection->Analysis

Figure 2: HTS Workflow emphasizing the critical pre-incubation step required for covalent inhibitors.

Kinetic Analysis ( )

For mechanism-based inhibitors, a simple IC50 is insufficient because potency increases with time. You must determine the inactivation rate.

  • Perform the assay with varying pre-incubation times (

    
     = 0, 15, 30, 60 min).
    
  • Plot observed rate constant (

    
    ) vs. Inhibitor Concentration 
    
    
    
    .
  • Fit to the equation:

    
    
    
    • 
      :  Affinity of the initial non-covalent binding.[1][2]
      
    • 
      :  Max rate of covalent bond formation.
      
    • Efficiency: High

      
       ratio indicates a potent drug candidate.
      

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Z' (< 0.5) Enzyme instability or pipetting error.Use fresh DTT; ensure BSA is present. Check liquid handler calibration.
High False Positives Biotin interference or compound aggregation.Include a "Biochemical Counter-screen" using Biotin-Eu only to check for quenchers.
No Inhibition Insufficient pre-incubation.Cyclopropylamines are slow-binding. Increase pre-incubation to 60 mins.

References

  • Mechanism of LSD1 Inhibition: Yang, M., et al.[1][2] "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine." Biochemistry (2007).[3]

  • TR-FRET Assay Development: Yu, V., et al.[4] "High-throughput TR-FRET assays for identifying inhibitors of LSD1 and JMJD2C histone lysine demethylases." Journal of Biomolecular Screening (2011).[5]

  • Cyclopropylamine Scaffolds: Vianello, P., et al. "Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A." European Journal of Medicinal Chemistry (2014).

  • Compound Stability in DMSO: Engeloch, C., et al.[6][5] "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening (2008).[5]

Sources

Application Notes and Protocols for Determining the Biological Activity of 1-Oxazol-4-yl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The intersection of oxazole and cyclopropylamine moieties in a single small molecule, 1-Oxazol-4-yl-cyclopropylamine, presents a compelling scaffold for drug discovery. Oxazole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Concurrently, the cyclopropylamine ring is a well-established pharmacophore, most notably recognized in mechanism-based inhibitors of flavin-dependent amine oxidases.[2][3] This structural feature is prominent in potent inhibitors of both Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).[2][4][5][6][7]

Given the structural alerts within 1-Oxazol-4-yl-cyclopropylamine, it is hypothesized that its primary biological targets are likely to be MAO and/or LSD1. Both enzyme families play critical roles in human physiology and are implicated in a range of pathologies. MAOs are crucial for the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[8][9][10] LSD1, a histone demethylase, is a key regulator of gene expression and has emerged as a significant target in oncology.[11][12]

This document provides a comprehensive guide for researchers to rigorously test the biological activity of 1-Oxazol-4-yl-cyclopropylamine and its analogues. We will detail robust biochemical and cell-based assays to determine the compound's inhibitory potency and selectivity against MAO and LSD1. The protocols are designed to be self-validating, incorporating essential controls and clear data interpretation pathways.

Section 1: Biochemical Assays for Direct Enzyme Inhibition

The initial step in characterizing 1-Oxazol-4-yl-cyclopropylamine is to ascertain its direct inhibitory effect on purified MAO and LSD1 enzymes. A multi-assay approach using different detection methods (fluorescence, luminescence, colorimetric) is recommended to ensure the robustness of the findings and to rule out potential assay artifacts.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assays

MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[8] It is crucial to test for inhibition of both isoforms to determine selectivity.

We will describe two primary types of in vitro MAO inhibition assays: a fluorescence-based assay and a luminescence-based assay.

  • Fluorescence-Based Assay (Amplex™ Red Method): This is a widely used and reliable method. The enzymatic activity of MAO produces hydrogen peroxide (H₂O₂), which, in the presence of horseradish peroxidase (HRP), reacts with a non-fluorescent probe (Amplex™ Red) to generate the highly fluorescent product, resorufin.[13] The rate of fluorescence increase is directly proportional to MAO activity.

  • Luminescence-Based Assay (MAO-Glo™ Assay): This assay offers high sensitivity and a simplified protocol. It utilizes a luminogenic substrate that is converted by MAO into luciferin, which is then detected in a coupled reaction with luciferase, producing a stable glow-type luminescent signal.[1][14] The light output is directly proportional to MAO activity.

MAO_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis reagents Prepare Reagents: - Recombinant MAO-A/B - Test Compound Dilutions - Substrates (e.g., p-Tyramine) - Detection Probes incubation Incubate Enzyme with Test Compound reagents->incubation controls Prepare Controls: - Positive (e.g., Clorgyline, Selegiline) - Negative (Vehicle) controls->incubation reaction Initiate Reaction with Substrate incubation->reaction develop Add Detection Reagents (e.g., Amplex Red/HRP or Luciferin Detection Reagent) reaction->develop read Measure Signal: - Fluorescence (Ex/Em) - Luminescence (RLU) develop->read analyze Calculate % Inhibition read->analyze ic50 Determine IC50 values analyze->ic50

Caption: General workflow for in vitro MAO inhibition assays.

This protocol is adapted from commercially available kits such as the Amplex™ Red Monoamine Oxidase Assay Kit.[15][16]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • 1-Oxazol-4-yl-cyclopropylamine

  • p-Tyramine (non-specific substrate)

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) as positive controls

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • DMSO

  • Black, flat-bottom 96-well microplate

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Oxazol-4-yl-cyclopropylamine in DMSO. Create a serial dilution series (e.g., 10 concentrations) in assay buffer. Also prepare stocks of positive controls.

  • Reaction Mixture Preparation: For each well, prepare a reaction mixture containing the MAO enzyme (final concentration ~5-10 µg/mL), HRP (final concentration ~0.2 U/mL), and Amplex™ Red (final concentration ~50 µM) in assay buffer.

  • Assay Plate Setup:

    • Test Wells: Add 50 µL of the reaction mixture and 5 µL of the diluted test compound.

    • Positive Control Wells: Add 50 µL of the reaction mixture and 5 µL of the appropriate positive control inhibitor.

    • Negative Control (100% Activity): Add 50 µL of the reaction mixture and 5 µL of vehicle (e.g., assay buffer with equivalent DMSO concentration).

    • Blank (No Enzyme): Add 50 µL of assay buffer (without enzyme) and 5 µL of vehicle.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the p-Tyramine substrate solution (final concentration ~1 mM) to all wells to start the reaction.

  • Signal Detection: Immediately begin kinetic reading of fluorescence using a microplate reader (Excitation: ~530-560 nm, Emission: ~585-595 nm) at 37°C for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Subtract the rate of the blank from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Lysine-Specific Demethylase 1 (LSD1) Inhibition Assays

LSD1 catalyzes the demethylation of mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2). Similar to MAO, this reaction produces H₂O₂.

This protocol is based on the principle of detecting H₂O₂ production, similar to the MAO assay, and is available as commercial kits.[17][18]

Materials:

  • Recombinant human LSD1 enzyme

  • 1-Oxazol-4-yl-cyclopropylamine

  • Biotinylated H3K4me2 peptide substrate

  • Detection reagents (similar to MAO assay: HRP and a fluorogenic probe)

  • Tranylcypromine (TCP) or a known specific LSD1 inhibitor as a positive control

  • Assay Buffer

  • DMSO

  • Black, flat-bottom 96-well microplate

Procedure:

  • Compound Preparation: Prepare serial dilutions of 1-Oxazol-4-yl-cyclopropylamine and the positive control as described in Protocol 1.

  • Assay Plate Setup: Add the following to each well:

    • Assay Buffer

    • LSD1 enzyme (final concentration ~50-100 ng/well)

    • HRP and fluorogenic probe

    • Diluted test compound or controls

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the H3K4me2 peptide substrate to initiate the reaction.

  • Signal Detection: Incubate for 30-60 minutes at 37°C and then read the fluorescence (e.g., Ex/Em = 530/590 nm).

  • Data Analysis: Calculate percent inhibition and determine the IC₅₀ value as described for the MAO assay.

This method directly measures the demethylated product, offering high specificity and sensitivity.[19]

Principle: A di-methylated H3K4 substrate is coated on the microplate wells. Active LSD1 removes the methyl groups. The resulting demethylated product is then recognized by a specific primary antibody, followed by a fluorescently-labeled secondary antibody. The signal is inversely proportional to LSD1 inhibition.

Procedure Outline:

  • Incubation: Incubate LSD1 enzyme with the test compound in the substrate-coated wells.

  • Washing: Wash away the enzyme and inhibitor.

  • Antibody Incubation: Add the primary antibody specific for the demethylated H3K4 product.

  • Washing: Wash away unbound primary antibody.

  • Secondary Antibody Incubation: Add a fluorescently-labeled secondary antibody.

  • Washing: Wash away unbound secondary antibody.

  • Signal Detection: Read fluorescence in a microplate reader.

  • Data Analysis: Calculate percent inhibition based on the decrease in fluorescence signal compared to the vehicle control.

Assay ParameterMAO-A/B Assay (Fluorescence)LSD1 Assay (Fluorescence)LSD1 Assay (Antibody-based)
Principle H₂O₂ detectionH₂O₂ detectionDirect product detection
Enzyme Source Recombinant human MAO-A/BRecombinant human LSD1Recombinant human LSD1
Substrate p-TyramineH3K4me2 peptideCoated H3K4me2 peptide
Detection Resorufin fluorescenceResorufin fluorescenceAntibody-fluorophore conjugate
Readout Kinetic or endpointEndpointEndpoint
Positive Control Clorgyline (A), Selegiline (B)Tranylcypromine (TCP)Tranylcypromine (TCP)

Section 2: Cell-Based Assays for Target Engagement and Downstream Effects

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical for confirming that the compound can penetrate cell membranes, engage its target in a cellular context, and elicit a biological response.

Cellular LSD1 Target Engagement Assay

This assay directly measures the binding of the inhibitor to LSD1 within the cell.

A chemoprobe-based assay can be employed to quantify the amount of LSD1 that is not bound by the inhibitor.[20][21][22] The principle involves lysing cells in the presence of a biotinylated, irreversible LSD1 probe. This probe will only bind to the active site of LSD1 that is not already occupied by the test inhibitor. The amount of biotinylated LSD1 can then be quantified, for example, by ELISA, providing an inverse measure of target engagement by the test compound.[21]

LSD1_TE_Workflow cell_culture Culture Cells (e.g., AML cell line) treat Treat cells with 1-Oxazol-4-yl-cyclopropylamine (dose-response and time-course) cell_culture->treat lyse Lyse cells in presence of biotinylated LSD1 chemoprobe treat->lyse capture Capture probe-bound LSD1 on streptavidin-coated plate lyse->capture detect Detect captured LSD1 (e.g., with anti-LSD1 antibody and HRP-secondary) capture->detect quantify Quantify signal (e.g., colorimetric readout) detect->quantify analyze Calculate Target Engagement (%) quantify->analyze

Caption: Workflow for a chemoprobe-based LSD1 target engagement assay.

Western Blot for Histone Methylation Status

A direct consequence of LSD1 inhibition is an increase in the levels of its substrates, H3K4me1 and H3K4me2. This can be readily assessed by Western blotting.

Materials:

  • Cell line of interest (e.g., a cancer cell line where LSD1 is overexpressed)

  • 1-Oxazol-4-yl-cyclopropylamine

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels (15% or 4-20% gradient) and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)[23]

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-H3K4me2 and anti-Total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of 1-Oxazol-4-yl-cyclopropylamine for 24-72 hours. Include a vehicle control.

  • Protein Extraction: Harvest cells, wash with cold PBS, and lyse to extract total protein.[24] Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 10-20 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary anti-H3K4me2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-Total Histone H3 antibody to confirm equal loading.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the H3K4me2 signal to the Total H3 signal. A dose-dependent increase in the normalized H3K4me2 signal indicates effective cellular inhibition of LSD1.

Section 3: Signaling Pathways and Mechanistic Insights

Understanding the broader biological context of MAO and LSD1 inhibition is crucial for predicting the therapeutic effects and potential side effects of 1-Oxazol-4-yl-cyclopropylamine.

Monoamine Oxidase Signaling

MAO enzymes are central to neurotransmitter homeostasis. Their inhibition leads to an accumulation of monoamines in the synaptic cleft, enhancing neurotransmission.

MAO_Pathway cluster_neurotransmitters Neurotransmitters cluster_metabolites Inactive Metabolites MAO_A MAO-A Metabolites Aldehydes, Carboxylic Acids MAO_A->Metabolites MAO_B MAO-B MAO_B->Metabolites Inhibitor 1-Oxazol-4-yl- cyclopropylamine Inhibitor->MAO_A Inhibitor->MAO_B Serotonin Serotonin Serotonin->MAO_A Breakdown Norepinephrine Norepinephrine Norepinephrine->MAO_A Breakdown Dopamine Dopamine Dopamine->MAO_A Dopamine->MAO_B

Caption: MAO inhibition increases neurotransmitter levels.[25][26][27]

LSD1 Signaling and Transcriptional Regulation

LSD1 represses transcription by demethylating H3K4me1/2 at enhancer and promoter regions. It is often part of larger corepressor complexes. LSD1 inhibition leads to the re-expression of silenced genes, which can induce differentiation or apoptosis in cancer cells. LSD1 has also been shown to regulate key signaling pathways like TGFβ, Wnt, and mTOR.[12][28][29]

LSD1_Pathway cluster_chromatin Chromatin State cluster_transcription Gene Expression LSD1 LSD1 / CoREST Complex H3K4 H3K4 (Demethylated) LSD1->H3K4 Inhibitor 1-Oxazol-4-yl- cyclopropylamine Inhibitor->LSD1 H3K4me2 H3K4me2 (Active Mark) H3K4me2->LSD1 Demethylation Gene_Activation Target Gene Activation H3K4me2->Gene_Activation Gene_Repression Target Gene Repression (e.g., Tumor Suppressors) H3K4->Gene_Repression

Caption: LSD1 inhibition leads to increased H3K4 methylation and reactivation of gene expression.

Conclusion

The protocols and theoretical framework provided in this guide offer a comprehensive strategy for characterizing the biological activity of 1-Oxazol-4-yl-cyclopropylamine. By systematically evaluating its effects on MAO and LSD1 through a combination of biochemical and cell-based assays, researchers can determine its potency, selectivity, and cellular efficacy. This structured approach is fundamental to elucidating the mechanism of action and advancing this promising chemical scaffold toward potential therapeutic applications in neurology or oncology.

References

  • Al-Sanea, M. M., & Al-Agamy, M. H. (2025). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]

  • Barrett, I., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed. [Link]

  • Barrett, I., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. Lancaster University Research Directory. [Link]

  • Various Authors. (n.d.). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. ResearchGate. [Link]

  • Eastgate, M. D., et al. (n.d.). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. PubMed Central. [Link]

  • Kumar, A., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed. [Link]

  • Kumar, A., et al. (n.d.). Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. PubMed Central. [Link]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Vianello, P., et al. (n.d.). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PubMed Central. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

  • Cai, C., et al. (2019). LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells. PubMed Central. [Link]

  • Mohammad, H. P., et al. (2023). LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy. PubMed Central. [Link]

  • Tormos, J. R., & Fenderson, B. A. (2013). Structures and Mechanism of the Monoamine Oxidase Family. PubMed Central. [Link]

  • Suzuki, T., et al. (n.d.). Synthesis of artificial substrate based on inhibitor for detecting LSD1 activity. PubMed Central. [Link]

  • Iright. (n.d.). Thermo Fisher, A12214, Amplex™ Red Monoamine Oxidase Assay Kit. Iright. [Link]

  • Maes, T., et al. (2019). Direct Measurement of KDM1A Target Engagement Using Chemoprobe-based Immunoassays. JoVE. [Link]

  • Vianello, P., et al. (2019). LSD1: Biologic Roles and Therapeutic Targeting. Taylor & Francis Online. [Link]

  • Maes, T., et al. (2018). Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors. NIH. [Link]

  • MedlinePlus. (2017). MAOA gene. MedlinePlus Genetics. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]

  • Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Assay Kit (E-BC-K008-S). Elabscience. [Link]

  • Taylor & Francis Online. (n.d.). monoamine oxidase A – Knowledge and References. Taylor & Francis Online. [Link]

  • Various Authors. (2025). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. ResearchGate. [Link]

  • Various Authors. (2025). Research progress of LSD1-based dual-target agents for cancer therapy. ResearchGate. [Link]

  • Various Authors. (2017). Special requirements for histone Western blot? ResearchGate. [Link]

  • Rockland Immunochemicals. (n.d.). Histone Immunoblotting Protocol. Rockland Immunochemicals. [Link]

  • Promega Corporation. (2015, March 25). Nano-Glo® Dual-Luciferase® Reporter Assay System, Manual Protocol [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). KDM1A. Wikipedia. [Link]

  • Naoi, M., & Maruyama, W. (2010). Monoamine oxidase inactivation: from pathophysiology to therapeutics. PubMed Central. [Link]

  • Various Authors. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. ResearchGate. [Link]

  • Wu, Y., et al. (2018). LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells. PubMed. [Link]

  • OriGene. (n.d.). Western Blot Protocol. OriGene. [Link]

  • Costantino, G., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. PubMed. [Link]

  • Wikipedia. (n.d.). Monoamine oxidase A. Wikipedia. [Link]

Sources

use of 1-Oxazol-4-yl-cyclopropylamine in material science

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 1-Oxazol-4-yl-cyclopropylamine (CAS: 1159733-51-3), a specialized heterocyclic building block. By synthesizing the unique electronic properties of the oxazole ring with the steric rigidity of the cyclopropylamine moiety, this compound serves as a high-value intermediate for advanced material synthesis, specifically in fluorescent sensing , rigid-backbone polymer engineering , and metal-organic frameworks (MOFs) .

Part 1: Technical Profile & Strategic Utility

1-Oxazol-4-yl-cyclopropylamine is a bifunctional hybrid molecule. Its utility in material science is governed by two distinct mechanistic domains:

  • The Oxazole Core (Electronic/Optical Domain): A 1,3-azole heterocycle that acts as a weak base (

    
    ) and a potential fluorophore. It is electron-rich, capable of 
    
    
    
    -
    
    
    stacking, and serves as a monodentate or bidentate ligand site for transition metals.
  • The Cyclopropylamine Linker (Steric/Mechanical Domain): A strained, rigid

    
     carbon framework. Unlike flexible alkyl chains, the cyclopropane ring locks the amine vector, reducing conformational entropy. This increases the glass transition temperature (
    
    
    
    ) in polymers and prevents "flopping" in surface-bound sensors.
Key Physical Properties
PropertyValue (Approx.)Material Science Significance
Molecular Weight 124.14 g/mol Low mass allows high functional density on surfaces.
Amine Reactivity Primary (

)
High nucleophilicity for polymerization (epoxy/imide) and surface conjugation.
Ring Strain ~27.5 kcal/molImparts stiffness to polymer backbones; potential for ring-opening mechanochemistry.
Coordination N, O-donorOxazole N and amine N can chelate metals (e.g., Zn²⁺, Cu²⁺).

Part 2: Application Notes & Experimental Protocols

Application A: Synthesis of High- Fluorescent Polyamides

Objective: Incorporate the rigid cyclopropyl-oxazole motif into a polyamide backbone to enhance thermal stability and introduce intrinsic fluorescence for self-monitoring materials.

Mechanism: The cyclopropane ring restricts chain rotation, raising the Glass Transition Temperature (


). The oxazole pendant group provides UV-blue fluorescence.

Protocol: Interfacial Polymerization

  • Reagents:

    • Monomer A: 1-Oxazol-4-yl-cyclopropylamine (10 mmol).

    • Monomer B: Terephthaloyl chloride (5 mmol) dissolved in anhydrous chloroform (20 mL).

    • Base: Sodium carbonate (

      
      , 15 mmol) in distilled water (20 mL).
      
  • Procedure:

    • Dissolve Monomer A and the base in the aqueous phase in a high-shear mixing vessel.

    • Carefully layer the organic phase (Monomer B) on top of the aqueous phase.

    • Initiation: A polymer film will form instantly at the interface.

    • Collection: Use tweezers to pull the film continuously (nylon rope trick) or mechanically stir for bulk powder precipitation.

    • Purification: Wash the polymer precipitate with water (

      
       mL) followed by methanol (
      
      
      
      mL) to remove unreacted amines.
    • Drying: Vacuum dry at 60°C for 12 hours.

  • Validation:

    • DSC (Differential Scanning Calorimetry): Expect a

      
       shift of +10–15°C compared to linear alkyl analogs (e.g., propyl-oxazole).
      
    • Fluorescence: Excite at 280–300 nm; monitor emission at 350–400 nm.

Application B: "Turn-On" Fluorescent Metal Sensing (Zn²⁺ Detection)

Objective: Create a solution-phase sensor where fluorescence is quenched in the free state but activated upon metal coordination (Chelation-Enhanced Fluorescence - CHEF).

Mechanism: The free rotation of the bond between the oxazole and cyclopropane rings dissipates energy non-radiatively. Binding Zn²⁺ locks this rotation, restoring radiative emission.

Protocol: Sensor Formulation & Testing

  • Stock Solution: Prepare a 1 mM stock of 1-Oxazol-4-yl-cyclopropylamine in acetonitrile (ACN).

  • Titration:

    • Aliquot 2 mL of stock into a quartz cuvette.

    • Record baseline fluorescence (Ex: 300 nm).

    • Titrate with

      
       solution (0.1 – 10 equivalents).
      
  • Observation:

    • Plot Integrated Emission Intensity vs.

      
      .
      
    • Data Analysis: Fit to a Benesi-Hildebrand plot to determine the binding constant (

      
      ).
      
  • Interference Check: Repeat with competing ions (

    
    , 
    
    
    
    ,
    
    
    ) to verify selectivity.
Application C: Surface Functionalization of Silica Nanoparticles

Objective: Covalent attachment of the oxazole motif to silica nanoparticles (SiNPs) for use as a tracer in biological or microfluidic flows.

Protocol: Silane Coupling

  • Activation: Suspend 500 mg of Silica Nanoparticles in 20 mL dry toluene. Add 1 mL of (3-Isocyanatopropyl)triethoxysilane. Reflux for 4 hours to generate isocyanate-functionalized silica.

  • Conjugation:

    • Wash particles with dry toluene to remove excess silane.

    • Resuspend in dry DMF.

    • Add 1-Oxazol-4-yl-cyclopropylamine (2 equivalents relative to estimated surface isocyanate).

    • Stir at 60°C for 12 hours. The amine reacts with the isocyanate to form a stable urea linkage.

  • Validation:

    • IR Spectroscopy: Look for the disappearance of the isocyanate peak (~2270 cm⁻¹) and appearance of urea carbonyl (~1650 cm⁻¹).

    • TGA (Thermogravimetric Analysis): Measure mass loss between 200–600°C to quantify organic loading density.

Part 3: Mechanistic Visualization

The following diagram illustrates the dual-pathway utility of the molecule: acting as a rigid monomer in polymerization and as a chelating ligand in sensing.

Oxazole_Cyclopropyl_Applications Core 1-Oxazol-4-yl- cyclopropylamine Oxazole Oxazole Ring (Electron Donor/Fluorophore) Core->Oxazole Amine Cyclopropylamine (Reactive Handle/Rigid Linker) Core->Amine Sensing Metal Coordination (Zn2+ / Cu2+) Oxazole->Sensing N-Coordination Polymerization Polymerization (with Diacid Chlorides) Amine->Polymerization Nucleophilic Attack Amine->Sensing N-Coordination HighTg High-Tg Polyamides (Rigid Backbone) Polymerization->HighTg Restricted Rotation Fluorescence Turn-On Fluorescence (CHEF Effect) Sensing->Fluorescence Rotation Locked

Caption: Mechanistic flow detailing how the structural domains of 1-Oxazol-4-yl-cyclopropylamine translate into specific material properties.

Part 4: References & Further Reading

  • Oxazole Ligands in MOFs:

    • Title: Metal Complexes of Oxadiazole Ligands: An Overview.

    • Source:Molecules (2019).[1]

    • Context: Describes the coordination chemistry of oxazole-type ligands with transition metals, foundational for the sensing protocol.

  • Cyclopropane in Polymers:

    • Title: Synthesis and characterization of new polymers containing cyclopropane groups.[2]

    • Source:ResearchGate (2018).

    • Context: Validates the effect of cyclopropane rings on increasing the glass transition temperature (

      
      ) and thermal stability of polymer chains.
      
  • Fluorescent Sensing Mechanisms:

    • Title: 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.

    • Source:MDPI (2020).

    • Context: Explains the "turn-on" fluorescence mechanism (CHEF) utilized in the Zn²⁺ sensing application.

  • Cyclopropylamine Synthesis & Reactivity:

    • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.

    • Source:Longdom Publishing (2024).

    • Context: Provides background on the chemical reactivity and stability of the cyclopropylamine moiety.

Sources

Advanced Derivatization Strategies for 1-(Oxazol-4-yl)cyclopropan-1-amine in SAR Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (


) correlates with improved clinical success by enhancing solubility and selectivity while reducing off-target toxicity. The 1-(oxazol-4-yl)cyclopropan-1-amine  scaffold represents a high-value "chimeric" building block. It combines the conformational rigidity of the cyclopropylamine (a bioisostere of the ethyl group) with the aromatic, hydrogen-bond-accepting properties of the oxazole ring.

This guide details the orthogonal derivatization of this scaffold. Unlike standard aliphatic amines, this building block requires specific handling to prevent cyclopropane ring opening and to leverage the latent reactivity of the oxazole C-H bonds.

Strategic Derivatization Map

The following diagram outlines the logical flow for diversifying this scaffold, prioritizing the protection of the sensitive primary amine prior to metal-catalyzed transformations.

SAR_Strategy Scaffold 1-(Oxazol-4-yl) cyclopropan-1-amine Amide Vector A: N-Capping (Amide/Urea) Scaffold->Amide T3P Coupling (Prevents N-poisoning) C2_Aryl Vector B: Oxazole C-2 (Direct Arylation) Amide->C2_Aryl Pd(OAc)2/KOtBu (Non-polar solvent) C5_Aryl Vector C: Oxazole C-5 (Regiodivergent Arylation) Amide->C5_Aryl Pd(OAc)2/Ligand (Polar solvent) Library Final SAR Library C2_Aryl->Library C5_Aryl->Library

Figure 1: Strategic Derivatization Map. Note the critical order of operations: Nitrogen functionalization (Vector A) must precede Oxazole C-H activation (Vectors B/C) to prevent catalyst poisoning by the free amine.

Vector A: Nitrogen Functionalization (N-Capping)

The primary amine on the cyclopropane ring is sterically hindered compared to a linear alkyl amine but remains nucleophilic. The major challenge here is not reactivity, but purification efficiency in parallel synthesis. We utilize Propylphosphonic Anhydride (T3P) due to its high tolerance for functional groups and water-soluble byproducts, which eliminates the need for column chromatography in early screening.

Protocol 1: High-Throughput Amide Coupling via T3P

Objective: Synthesis of N-acylated analogs with >95% purity without chromatography.

Reagents:

  • Substrate: 1-(Oxazol-4-yl)cyclopropan-1-amine hydrochloride.

  • Carboxylic Acid: 1.1 equivalents (diverse library).

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF).

  • Base: Diisopropylethylamine (DIPEA) or Pyridine.

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step Methodology:

  • Dissolution: In a reaction vial, dissolve the amine salt (1.0 equiv) and the carboxylic acid (1.1 equiv) in EtOAc (0.2 M concentration relative to amine).

  • Base Addition: Add DIPEA (3.5 equiv). Note: Extra base is required to neutralize the HCl salt and the acidic T3P byproduct.

  • Activation: Add T3P solution (1.5 equiv) dropwise at 0 °C to prevent exotherms, then allow to warm to room temperature (RT).

  • Incubation: Stir at RT for 2–4 hours.

    • Checkpoint: Monitor by LCMS. If conversion <90% after 4h, heat to 50 °C. The cyclopropane ring is stable at this temperature.

  • Workup (The "Wash" Method):

    • Dilute with water (1:1 volume ratio).

    • Separate organic layer.

    • Wash organic layer with 10% citric acid (removes unreacted amine).

    • Wash organic layer with sat. NaHCO3 (removes unreacted acid and phosphorus byproducts).

    • Wash with brine, dry over MgSO4, and concentrate.

Data Summary: Coupling Efficiency

Coupling ReagentYield (Isolated)Workup ComplexityEpimerization Risk
T3P (Recommended) 92% Low (Extraction) Very Low
HATU88%High (Req. Column)Low
EDC/HOBt75%MediumLow

Vector B: Oxazole C-H Activation (C-2 Arylation)

Once the nitrogen is capped (e.g., as an amide), the oxazole ring becomes the primary target. The C-2 proton (between O and N) is the most acidic (


) and is amenable to Direct C-H Arylation . This avoids the need for pre-functionalized halogenated oxazoles, which are often unstable or expensive.

Mechanism Insight: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway or base-assisted deprotonation depending on conditions. For C-2 selectivity, non-polar solvents and strong bases are critical to favor the C-2 deprotonation over C-5.[1]

Protocol 2: Regioselective C-2 Direct Arylation

Objective: Install aryl/heteroaryl groups at the oxazole 2-position.

Reagents:

  • Substrate: N-Acylated 1-(oxazol-4-yl)cyclopropan-1-amine (from Protocol 1).

  • Aryl Halide: Ar-Br or Ar-I (1.5 equiv).

  • Catalyst: Pd(OAc)2 (5 mol%).

  • Ligand: PCy3 (10 mol%) or P(t-Bu)3 (for difficult substrates).

  • Base: K2CO3 (2.0 equiv) or PivOK (Pivalate enhances CMD mechanism).

  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine the substrate, aryl halide, Pd(OAc)2, Ligand, and Base. Crucial: Purge with Argon for 5 minutes. Oxygen poisons the catalyst and promotes oxidative homocoupling.

  • Solvent Addition: Add anhydrous Toluene (0.1 M).

  • Reaction: Seal and heat to 100–110 °C for 12–16 hours.

    • Note: Microwave irradiation at 120 °C for 1 hour is a viable alternative for rapid screening.

  • Filtration: Cool to RT, filter through a Celite pad to remove Pd black.

  • Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Regiodivergence Control Table:

Desired PositionSolventBaseCatalyst SystemSelectivity (C2:C5)
C-2 (Target) Toluene/Xylene KOtBu or K2CO3 Pd(OAc)2 / PCy3 > 20:1
C-5DMA/DMFCs2CO3Pd(OAc)2 / PPh31:10

Critical Control Points & Stability

Cyclopropylamine Ring Stability

The cyclopropane ring is a "radical clock." While stable to the basic conditions of C-H activation, it is highly sensitive to Single Electron Transfer (SET) oxidation.

  • Avoid: Strong oxidants (e.g., CAN, MnO2) or photoredox conditions involving radical generation alpha to the amine.

  • Risk: Generation of a radical at the C-1 position leads to rapid ring opening to form an allyl amine derivative, destroying the pharmacophore.

Handling the Free Amine

The 1-(oxazol-4-yl)cyclopropan-1-amine free base is volatile and hygroscopic.

  • Storage: Store as the HCl or TFA salt.

  • Free-basing: If free-basing is required, do so immediately before use in solution; do not evaporate to dryness as the free base.

Workflow Visualization

The following diagram illustrates the decision tree for synthesis, highlighting the "Safe Zone" for the cyclopropane ring.

Stability_Workflow Start Start: Amine Salt Decision Is N-protected? Start->Decision Protect Protect (Boc/Amide) Avoids Pd Poisoning Decision->Protect No CH_Act C-H Activation (Pd Catalysis) Decision->CH_Act Yes Protect->CH_Act Oxidation Oxidative Conditions (SET Reagents) CH_Act->Oxidation Avoid! Success SUCCESS: Intact Core CH_Act->Success Standard Path RingOpen FAILURE: Ring Opening Oxidation->RingOpen

Figure 2: Stability Decision Tree. Note the explicit warning against oxidative conditions that trigger ring opening.

References

  • T3P Coupling Reagent: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Oxazole C-2 Arylation: Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2008).[2] Direct Arylation of Oxazoles at C2.[2][3][4] Organic Letters. [Link][2]

  • Regiodivergent C-H Activation: Shi, X., Soulé, J., & Doucet, H. (2019).[3] Reaction Conditions for the Regiodivergent Direct Arylations at C2‐ or C5‐Positions of Oxazoles. Advanced Synthesis & Catalysis. [Link][2][5]

  • Cyclopropylamine Stability: Wilsily, A., & Fillion, E. (2009). Meldrum's Acid in the Synthesis of Quaternary Carbons: Synthesis of 1,1-Disubstituted Cyclopropanes. The Journal of Organic Chemistry. [Link]

Sources

Application Notes & Protocols for the Formulation of 1-Oxazol-4-yl-cyclopropylamine in In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the systematic development of formulations for the novel small molecule, 1-Oxazol-4-yl-cyclopropylamine, intended for in vivo preclinical research. Recognizing the unique challenges posed by novel chemical entities, particularly those with predicted poor aqueous solubility, this guide emphasizes a structured, science-driven approach. It moves from initial physicochemical characterization and solubility assessment to vehicle screening for various administration routes, culminating in detailed protocols for formulation preparation and stability evaluation. The methodologies described herein are designed to be robust and adaptable, enabling researchers to develop safe, effective, and reproducible formulations to support pharmacokinetic, pharmacodynamic, and toxicological studies.

Introduction: The Critical Role of Formulation in Preclinical Success

The journey of a novel chemical entity (NCE) from discovery to clinical application is fraught with challenges, a significant portion of which are related to formulation and delivery.[1] 1-Oxazol-4-yl-cyclopropylamine, a molecule featuring both an oxazole and a cyclopropylamine moiety, presents a unique formulation challenge. While the oxazole ring is a common scaffold in medicinal chemistry, often associated with a range of biological activities, it can also contribute to poor aqueous solubility.[2][3] Similarly, the cyclopropylamine group, while offering structural rigidity and metabolic stability, can influence the compound's basicity and overall physicochemical properties.[4]

Inadequate formulation can lead to misleading results in in vivo studies due to poor bioavailability, high variability, or toxicity induced by the vehicle itself.[1] Therefore, a well-characterized and stable formulation is paramount for obtaining reliable and reproducible data in preclinical models. This guide provides a systematic approach to developing formulations for 1-Oxazol-4-yl-cyclopropylamine, applicable to common routes of administration in preclinical research, including oral (PO), intravenous (IV), and intraperitoneal (IP).

Preformulation Studies: Characterizing the Molecule

Before embarking on formulation development, a thorough understanding of the physicochemical properties of 1-Oxazol-4-yl-cyclopropylamine is essential. These initial studies will inform the selection of appropriate formulation strategies.

Physicochemical Properties

A summary of the known and predicted properties of 1-Oxazol-4-yl-cyclopropylamine is presented in Table 1. It is critical to experimentally verify these properties for the specific batch of the compound being used.

PropertyValueSource/MethodImplication for Formulation
Molecular FormulaC₆H₈N₂O-Foundational information for all calculations.
Molecular Weight124.14 g/mol -Used for calculating molar concentrations.
pKa (predicted)Basic (amine)ChemAxonThe compound's solubility will likely be pH-dependent. Acidic vehicles may improve solubility.
logP (predicted)~1.5 - 2.5ChemAxonIndicates moderate lipophilicity, suggesting that solubility in aqueous vehicles may be limited.
Aqueous SolubilityTo be determined (likely low)ExperimentalA critical parameter that will dictate the formulation strategy. If solubility is <1 mg/mL, solubility enhancement techniques will be necessary.
Crystalline FormTo be determinedXRD, DSCPolymorphism can significantly impact solubility and dissolution rate. Characterization of the solid-state is crucial for reproducibility.

Table 1: Physicochemical Properties of 1-Oxazol-4-yl-cyclopropylamine

Experimental Workflow for Preformulation

The following diagram outlines the initial steps in characterizing 1-Oxazol-4-yl-cyclopropylamine.

Preformulation_Workflow cluster_0 Phase 1: Initial Characterization Compound 1-Oxazol-4-yl-cyclopropylamine (Solid Powder) Solubility Aqueous Solubility (pH 3, 7.4, 9) Compound->Solubility pKa pKa Determination (Potentiometric Titration) Compound->pKa LogP LogP/LogD Measurement (Shake-flask or HPLC) Compound->LogP SolidState Solid-State Analysis (XRD, DSC, TGA) Compound->SolidState

Caption: Initial preformulation workflow for 1-Oxazol-4-yl-cyclopropylamine.

Solubility Enhancement Strategies

Given the predicted low aqueous solubility, several strategies can be employed to enhance the solubility of 1-Oxazol-4-yl-cyclopropylamine for in vivo studies.

pH Adjustment

Due to the presence of a basic cyclopropylamine moiety, the solubility of 1-Oxazol-4-yl-cyclopropylamine is expected to increase in acidic conditions. This can be achieved by using acidic buffers or by forming a salt of the compound.

Co-solvents

The use of water-miscible organic solvents can significantly increase the solubility of poorly soluble compounds.[5] Common co-solvents for preclinical studies include:

  • Polyethylene glycol 300/400 (PEG 300/400): Generally well-tolerated and effective for a wide range of compounds.

  • Propylene glycol (PG): Another common and safe co-solvent.

  • Ethanol: Use with caution due to potential pharmacological effects.

  • Dimethyl sulfoxide (DMSO): A powerful solvent, but its use should be minimized due to potential toxicity and effects on cell membranes.

  • N-methyl-2-pyrrolidone (NMP): A strong solubilizing agent, but potential toxicity needs to be considered.

Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[5] Commonly used surfactants in preclinical formulations include:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in both oral and parenteral formulations.

  • Polysorbate 20 (Tween® 20): Similar to Polysorbate 80, but with a shorter fatty acid chain.

  • Cremophor® EL: A polyethoxylated castor oil, effective but with a higher potential for hypersensitivity reactions.

  • Solutol® HS 15: A macrogol 15 hydroxystearate, often used as a less toxic alternative to Cremophor® EL.

Complexation Agents

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility.[5]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Commonly used in parenteral formulations due to its safety profile.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD; Captisol®): Can be particularly effective for basic compounds.

Vehicle Screening Protocol

A systematic screening of various vehicles is essential to identify a suitable formulation for the desired route of administration. The following protocol outlines a general approach.

Materials and Equipment
  • 1-Oxazol-4-yl-cyclopropylamine

  • Selection of co-solvents (PEG 400, PG, DMSO)

  • Selection of surfactants (Tween® 80, Cremophor® EL)

  • Selection of complexation agents (HP-β-CD)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Analytical balance

  • HPLC with a suitable column and detector for quantification

Step-by-Step Protocol
  • Prepare Stock Solutions of Excipients:

    • Prepare a 20% (w/v) solution of HP-β-CD in water.

    • Prepare a 10% (v/v) solution of Tween® 80 in water.

    • Have neat co-solvents (PEG 400, PG, DMSO) ready.

  • Solubility Screening:

    • Accurately weigh 1-2 mg of 1-Oxazol-4-yl-cyclopropylamine into separate glass vials.

    • Add a small, precise volume (e.g., 100 µL) of each test vehicle to the respective vials.

    • Vortex vigorously for 2 minutes.

    • Visually inspect for dissolution. If the compound dissolves, add more compound in small, known increments until saturation is reached (visible solid remains).

    • If the compound does not dissolve, incrementally add more vehicle up to a final volume of 1 mL.

    • Equilibrate the samples on a rotator at room temperature for 24 hours to ensure equilibrium solubility is reached.

    • Centrifuge the samples to pellet any undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of 1-Oxazol-4-yl-cyclopropylamine by a validated HPLC method.

Data Presentation

The results of the solubility screening should be compiled into a clear and concise table.

VehicleComposition (v/v or w/v)Solubility (mg/mL)Observations (e.g., clarity, color)
Water100%
PBS, pH 7.4100%
0.9% Saline100%
5% Dextrose in Water (D5W)100%
PEG 400100%
PG100%
DMSO100%
10% Tween® 80 in Water10% Tween® 80 / 90% Water
20% HP-β-CD in Water20% HP-β-CD / 80% Water
10% DMSO / 40% PEG 400 / 50% Water10:40:50
10% Cremophor® EL / 90% Saline10:90

Table 2: Example Vehicle Screening Table for 1-Oxazol-4-yl-cyclopropylamine

Formulation Protocols for Different Administration Routes

Based on the results of the vehicle screening, a lead formulation can be selected and prepared for in vivo studies.

Oral Administration (PO)

For oral administration, a suspension or a solution can be prepared.

Protocol for an Aqueous Suspension (e.g., in 0.5% Methylcellulose):

  • Prepare a 0.5% (w/v) solution of methylcellulose (or carboxymethylcellulose) in purified water.

  • Weigh the required amount of 1-Oxazol-4-yl-cyclopropylamine.

  • Triturate the compound with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while stirring to achieve the final desired concentration.

  • Continuously stir the suspension during dosing to ensure homogeneity.

Protocol for an Oral Solution (e.g., in PEG 400 and Water):

  • Weigh the required amount of 1-Oxazol-4-yl-cyclopropylamine.

  • Dissolve the compound in the required volume of PEG 400 with the aid of vortexing or sonication.

  • Slowly add the required volume of water or saline while stirring to reach the final concentration and vehicle composition.

  • Ensure the final solution is clear and free of precipitates.

Intravenous Administration (IV)

For IV administration, the formulation must be a clear, sterile solution with a pH close to physiological pH (7.4) and be isotonic.

Protocol for an IV Solution (e.g., in 20% HP-β-CD in Saline):

  • Prepare a 20% (w/v) solution of HP-β-CD in 0.9% saline.

  • Sterile filter the HP-β-CD solution through a 0.22 µm filter.

  • Aseptically weigh the required amount of 1-Oxazol-4-yl-cyclopropylamine.

  • Add the sterile HP-β-CD solution to the compound and dissolve completely.

  • Visually inspect the final solution for any particulate matter.

  • The final pH should be measured and adjusted if necessary with sterile HCl or NaOH.

Experimental Workflow for Formulation Development

Formulation_Development cluster_1 Phase 2: Formulation Development Screening Vehicle Solubility Screening Selection Lead Vehicle Selection (Based on solubility, route, and tolerability) Screening->Selection Preparation Formulation Preparation (Solution or Suspension) Selection->Preparation QC Quality Control (Appearance, pH, Concentration) Preparation->QC

Caption: Workflow for the development of a suitable formulation.

Stability Assessment of the Final Formulation

Once a lead formulation is identified, its stability must be assessed to ensure that the compound remains in solution and does not degrade over the duration of the study.

Short-Term Stability Protocol
  • Prepare the final formulation at the desired concentration.

  • Store aliquots of the formulation at room temperature and at 4°C.

  • At specified time points (e.g., 0, 4, 8, 24, and 48 hours), visually inspect the samples for any signs of precipitation or color change.

  • Quantify the concentration of 1-Oxazol-4-yl-cyclopropylamine at each time point using a validated HPLC method.

  • A stable formulation is generally defined as one in which the concentration remains within ±10% of the initial concentration and no precipitation is observed.

Data Presentation for Stability Studies
Time (hours)Storage ConditionAppearanceConcentration (mg/mL)% of Initial Concentration
0-Clear100%
4Room TemperatureClear
44°CClear
8Room TemperatureClear
84°CClear
24Room TemperatureClear
244°CClear
48Room TemperatureClear
484°CClear

Table 3: Example Stability Assessment Table

Conclusion and Best Practices

The successful in vivo evaluation of 1-Oxazol-4-yl-cyclopropylamine is critically dependent on the development of a suitable formulation. The systematic approach outlined in this guide, from preformulation characterization to vehicle screening and stability assessment, provides a robust framework for researchers. It is imperative to remember that each NCE is unique, and the formulation development process should be guided by experimental data. Adherence to these principles will not only enhance the quality and reproducibility of preclinical data but also contribute to the overall efficiency of the drug development process.

References

  • MDPI. (2019). A comprehensive review on biological activities of oxazole derivatives. [Link]

  • Taylor & Francis eBooks. (2017). Excipient Selection and Criteria for Injectable Dosage Forms. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Google Patents. (2022).
  • PMC. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • (2015). The Selection of Excipients for Oral Solid Dosage Forms. [Link]

  • VectorB2B. (2022). The endeavor of getting your products into the market. [Link]

  • ResearchGate. (2025). Synthesis of Some Novel Oxazoles and Their Application for Antimicrobial Activity. [Link]

  • Beilstein Journals. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • MDPI. (2024). Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates. [Link]

  • PMC. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. [Link]

  • ScholarWorks. (2021). Exploring Preclinical Contract Research Organization Strategic Partnerships. [Link]

  • Google Patents. (2008). Heterocyclic cyclopamine analogs and methods of use thereof.
  • Semantic Scholar. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • BARDA. (n.d.). An Innovator's Guide to Choosing a CRO. [Link]

  • MDPI. (2021). Studies on Preformulation and Formulation of JIN-001 Liquisolid Tablet with Enhanced Solubility. [Link]

  • MDPI. (2023). Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability. [Link]

  • Taylor & Francis eBooks. (2017). Excipient Selection and Criteria for Injectable Dosage Forms. [Link]

  • PMC. (2019). A comprehensive review on biological activities of oxazole derivatives. [Link]

  • Google Patents. (2024). Cyclopropylamine chemical compound, method for preparation, pharmaceutical composition and use thereof.
  • Catalent. (2015). Key Considerations in Excipients Selection for Solid Dosage Forms. [Link]

  • PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. [Link]

  • Crystal Pharmatech. (2017). White Paper Preclinical Formulation Development. [Link]

  • (2003). Solubilizing Excipients in Oral and Injectable Formulations. [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. [Link]

  • Gubra. (2024). What is a preclinical CRO?. [Link]

  • Google Patents. (1987). 7-amino-1-cyclopropyl-4-oxo-1, 4-dihydro-quinoline-and naphthyridine-3-carboxylic acids and antibacterial agents containing these compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Oxazol-4-yl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Oxazol-4-yl-cyclopropylamine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable building block. The unique juxtaposition of a strained cyclopropyl ring and an aromatic oxazole moiety presents specific challenges that require careful consideration of reaction conditions, protecting group strategy, and purification techniques. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the laboratory.

Section 1: Strategic Synthesis Planning & Key Intermediate Challenges

The synthesis of 1-Oxazol-4-yl-cyclopropylamine is typically approached via a convergent route, preparing key intermediates separately before a final coupling and deprotection sequence. This strategy allows for optimization of each step independently.

cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Assembly & Final Product A1 1-Aminocyclopropane-1-carboxylic Acid A2 Boc-Protection A1->A2 A3 tert-butyl (1-cyanocyclopropyl)carbamate or other activated intermediate A2->A3 C1 Coupling Reaction A3->C1 B1 TosMIC (Tosylmethyl isocyanide) B3 4-Substituted Oxazole (e.g., 4-(chloromethyl)oxazole) B1->B3 van Leusen Reaction B2 Aldehyde Precursor (e.g., Glycolaldehyde) B2->B3 van Leusen Reaction B3->C1 C2 Boc-Protected Intermediate C1->C2 C3 Acidic Deprotection C2->C3 C4 1-Oxazol-4-yl-cyclopropylamine (Final Product) C3->C4 caption Fig 1. Convergent Synthesis Workflow

Caption: A typical convergent synthetic workflow for 1-Oxazol-4-yl-cyclopropylamine.

FAQ 1: My oxazole ring formation via the van Leusen reaction is low-yielding. What are the common pitfalls?

Answer: The van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to form the oxazole ring, is a powerful but sensitive transformation.[1] Low yields often stem from a few critical areas:

  • Base Selection and Stoichiometry: Potassium carbonate (K₂CO₃) is the standard base. It must be anhydrous and finely powdered to ensure sufficient surface area. Using an insufficient amount of base, or a base of poor quality, can stall the reaction. The reaction proceeds through a deprotonation of TosMIC, so base strength and availability are paramount.

  • Solvent Purity: The reaction is typically run in anhydrous methanol. The presence of water can hydrolyze intermediates and reduce yield. Ensure your methanol is freshly distilled or from a sealed bottle.

  • Aldehyde Stability: The aldehyde starting material can be a source of problems. If the aldehyde is volatile, prone to self-polymerization, or unstable under basic conditions, the yield will suffer. It is crucial to use a pure, fresh sample of the aldehyde. For some substrates, inverse addition (adding the base to a solution of TosMIC and the aldehyde) can maintain a low concentration of the reactive enolate and minimize side reactions.

  • Temperature Control: While the reaction is often run at reflux in methanol, some sensitive substrates may benefit from lower temperatures to minimize degradation.[1]

Troubleshooting Protocol: Optimizing the van Leusen Reaction

  • Dry all glassware meticulously in an oven and cool under an inert atmosphere (N₂ or Ar).

  • Use anhydrous K₂CO₃ , finely ground with a mortar and pestle just before use.

  • Use anhydrous methanol from a fresh, sealed bottle.

  • Dissolve the aldehyde (1.0 equiv) and TosMIC (1.1-1.2 equiv) in methanol.

  • Add the powdered K₂CO₃ (2.0-2.5 equiv) portion-wise over 10 minutes while stirring vigorously.

  • Heat the mixture to reflux and monitor by TLC until the TosMIC is consumed.

  • If yield is still low, consider an alternative synthesis such as the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.[2]

FAQ 2: The synthesis of the Boc-protected 1-aminocyclopropane-1-carbonitrile is problematic. Are there more reliable methods than a Curtius rearrangement?

Answer: While the Curtius rearrangement of 1-aminocyclopropane-1-carboxylic acid derivatives is a known route, it involves potentially hazardous azide intermediates and can be difficult to scale.[3][4] A more robust and scalable approach often involves building the amine functionality onto a different cyclopropane precursor.

One highly effective alternative is to start with cyclopropanecarbonitrile. The challenge here is the introduction of the amine group at the quaternary C1 position. A direct amination is not feasible. However, a Hofmann rearrangement of cyclopropanecarboxamide is a viable, classic alternative.[5]

Alternative Protocol: Hofmann Rearrangement for Cyclopropylamine

  • Amide Formation: Convert cyclopropanecarboxylic acid to cyclopropanecarboxamide using standard methods (e.g., SOCl₂ followed by NH₄OH).

  • Hofmann Reaction: To a cold (0-5 °C) aqueous solution of sodium hypochlorite (NaOCl) containing a slight excess of NaOH, add the cyclopropanecarboxamide as a slurry.

  • Intermediate Aging: Allow the resulting solution of the N-chloro intermediate to age for approximately one hour to ensure complete formation.[5]

  • Rearrangement & Distillation: The cold solution is then added slowly to hot, boiling water. The intermediate rapidly decomposes to form cyclopropylamine, which can be distilled directly from the reaction mixture.[5] This method avoids azides and is often more amenable to large-scale production.

Following the formation of cyclopropylamine, it can be protected with Di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions to yield the required N-Boc-cyclopropylamine intermediate.[6]

Section 2: Coupling and Final Deprotection Challenges

This stage is often the most critical. Success hinges on a clean coupling reaction and a selective, high-yielding deprotection that does not compromise the integrity of the heterocyclic ring or the strained cyclopropane.

FAQ 3: My final Boc-deprotection step is giving low yields and multiple side products. What is causing this and how can I fix it?

Answer: This is the most frequently encountered challenge. The oxazole ring is sensitive to strong acids. The nitrogen at position 3 can be protonated, which activates the ring towards nucleophilic attack or ring-opening, while the strained cyclopropyl group can also be susceptible to acid-catalyzed cleavage under harsh conditions. Standard deprotection reagents like neat trifluoroacetic acid (TFA) are often too aggressive.[6]

The key is to use a milder, controlled acidic system. The goal is to deliver just enough acid to cleave the tert-butyl carbamate without causing substrate degradation.

Condition Reagent Solvent Temp Typical Issues & Causality
Harsh Neat TFADCMRTLow yield, multiple spots on TLC. The high acidity protonates the oxazole, leading to decomposition.
Moderate 4M HCl1,4-Dioxane0 °C to RTGenerally effective, but can still cause some degradation. HCl gas evolution is a handling concern.[7]
Moderate 20% TFADCM0 °C to RTBetter than neat TFA, but requires careful monitoring to prevent side reactions.[7]
Mild Oxalyl Chloride (3 eq)MethanolRTA very mild method that generates HCl in situ. Often provides clean conversions for sensitive substrates.[8][9]
Mild (Lewis Acid) Zinc Bromide (ZnBr₂)DCMRTUseful for substrates with other acid-labile groups. The reaction can be slower (up to 24h).[10]

Troubleshooting Decision Tree: Boc Deprotection

start Start Boc Deprotection: Try 4M HCl in Dioxane at 0°C q1 Is starting material fully consumed (TLC)? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   q2 Is the major product the desired amine? a1_yes->q2 action1 Slowly warm to RT. Monitor every 30 mins. a1_no->action1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no outcome_success Success! Proceed to workup. a2_yes->outcome_success outcome_fail Multiple side products observed. Degradation is likely. a2_no->outcome_fail action2 Switch to a milder method: (COCl)₂ in MeOH at RT. outcome_fail->action2 action1->q1

Caption: A decision-making workflow for troubleshooting Boc-deprotection.

Recommended Protocol: Mild Deprotection with Oxalyl Chloride [8][9]

  • Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous methanol (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (3.0 equiv) dropwise. Gas evolution (CO, CO₂, HCl) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess reagent. The product is typically isolated as the hydrochloride salt.

Section 3: Product Purification & Stability

FAQ 4: The final free amine product is difficult to purify by silica gel chromatography. What are the best practices?

Answer: Primary amines, especially those with relatively low molecular weight like 1-Oxazol-4-yl-cyclopropylamine, are notorious for tailing on standard silica gel columns. The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and low recovery.

Strategies for Improved Chromatographic Purification:

  • Basified Silica: Pre-treat the silica gel with a base. This can be done by preparing the silica slurry in an eluent containing 1-2% triethylamine (NEt₃) or ammonium hydroxide. This neutralizes the acidic sites and dramatically improves peak shape.

  • Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography is often superior for purifying polar, basic compounds. A typical eluent system would be a gradient of water/acetonitrile or water/methanol with a modifier like 0.1% TFA or formic acid. The product will be isolated as the corresponding salt.

  • Isolate as a Salt: The most reliable method is often to avoid chromatography of the free base altogether. After deprotection with an acid like HCl/dioxane or (COCl)₂/MeOH, the product is formed as the hydrochloride salt. This salt is often a crystalline solid that can be purified by recrystallization or trituration from a suitable solvent system like isopropanol/diethyl ether.[3]

FAQ 5: My isolated 1-Oxazol-4-yl-cyclopropylamine appears to darken and degrade over time. How should it be stored?

Answer: The observed degradation is likely due to two factors: oxidation and instability of the free amine. Primary amines can be susceptible to air oxidation, which often leads to the formation of colored impurities. Furthermore, the free base may be less stable than its salt form.

Recommended Storage Procedures:

  • Storage Form: For long-term stability, it is highly recommended to store the compound as its hydrochloride (HCl) or other stable salt. Salts are generally crystalline, less hygroscopic, and much less prone to air oxidation.

  • Atmosphere: Store the material under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen and moisture.

  • Temperature: Store at low temperatures (-20 °C or -80 °C) to slow the rate of any potential decomposition pathways.

  • Light: Protect from light by storing in an amber vial.

The free amine is generally stable enough for immediate use in subsequent reactions but should not be stored for extended periods. If the free base is required, it can be generated fresh by neutralizing the salt with a base (e.g., NaHCO₃ or K₂CO₃) and extracting into an organic solvent, which should then be used promptly.[11]

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 8(4), 230. Available at: [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1097–1101. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]

  • SlideShare. (2022). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available at: [Link]

  • Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
  • Ali, F., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(19), 2849-2883. Available at: [Link]

  • Nowak, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2376. Available at: [Link]

  • Liu, K., et al. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary C sp 3 –H Amination of Cyclopropanes. Organic Letters, 23(23), 9194–9198. Available at: [Link]

  • Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1619. Available at: [Link]

  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

  • ResearchGate. (2024). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Available at: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Fosu, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10, 10183. Available at: [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • Khan, I., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 594548. Available at: [Link]

  • SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. Available at: [Link]

  • Senthilkumar, P. (2022). synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Nature Portfolio. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. Available at: [Link]

  • Google Patents. (2023). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - ...).
  • Abdul Manan, F., et al. (2024). tert-Butyl carbamate. IUCrData, 9(2), x240120. Available at: [Link]

Sources

Technical Support Center: 1-Oxazol-4-yl-cyclopropylamine Stability & Handling

[1][2]

Product Identity: 1-(1,3-oxazol-4-yl)cyclopropan-1-amine Chemical Class: 1-Heteroaryl-cyclopropylamine Primary Application: Fragment-based drug discovery (FBDD), building block for enzyme inhibitors (e.g., amine oxidases).[1]

Part 1: Stability at a Glance (The "Golden Rules")

Before initiating any experiment, review these critical stability parameters. This molecule combines a strained cyclopropylamine (CPA) ring with an oxazole heterocycle, creating a unique reactivity profile that demands specific handling.[1]

ParameterStability StatusCritical Advice
Storage (Solid) ⚠️ Hygroscopic Store at -20°C under inert atmosphere (Argon/N₂). The HCl salt is significantly more stable than the free base.
Solution Stability ⚠️ Time-Sensitive Prepare fresh. Stable in DMSO/MeOH for <24h at RT. Avoid protic solvents for long-term storage of the free base.[1]
Acid Tolerance 🔸 Moderate Stable to dilute mineral acids (e.g., 1M HCl) at RT.[1] Unstable in concentrated acids or at high temperatures (Oxazole hydrolysis).[1]
Base Tolerance Good Generally stable to aqueous bases (NaOH, NaHCO₃).[1] Unstable to strong organolithiums (C2-deprotonation).[1]
Oxidation Poor The primary amine is susceptible to air oxidation (N-oxide formation) and carbamate formation with atmospheric CO₂.[1]

Part 2: Troubleshooting Guide (Q&A Format)

Category 1: Acidic Conditions & Deprotection[2][3]

Q: I need to remove a Boc protecting group using HCl/Dioxane. Will the oxazole ring survive? A: Yes, but temperature control is vital.

  • The Science: The cyclopropylamine ring is surprisingly robust to Brønsted acids at room temperature. However, the oxazole ring is the weak link here. While oxazoles are generally aromatic, they can undergo acid-catalyzed hydrolysis (ring-opening) to form

    
    -acylamino ketones, particularly in the presence of water and heat.[1]
    
  • Protocol: Use 4M HCl in Dioxane at 0°C to Room Temperature (max) . Monitor the reaction closely by LCMS.

    • Warning: Do not heat above 40°C. Do not use concentrated aqueous HCl (e.g., 12M) for prolonged periods, as this accelerates the hydrolytic cleavage of the oxazole C-O bond.

Q: My LCMS shows a "M+18" peak after acidic workup. What happened? A: You have likely hydrolyzed the oxazole ring.

  • Diagnosis: The "M+18" corresponds to the addition of water (

    
    ). Under vigorous acidic conditions, the oxazole ring opens to form a linear acyclic impurity.
    
  • Solution: Switch to a milder deprotection method (e.g., TFA/DCM at 0°C) or quench the acid immediately after consumption of the starting material. Ensure your workup is buffered (e.g., sat. NaHCO₃) to neutralize residual acid quickly.[1]

Category 2: Storage & Solubility

Q: The compound has turned from a white solid to a yellow gum. Is it degraded? A: Likely, yes. This indicates oxidative degradation or carbamate formation .[1]

  • The Science: Primary cyclopropylamines are electron-rich.[1] Upon exposure to air, they react with

    
     to form carbamates (white crust) or undergo oxidative deamination (yellowing).[1] The yellow color often comes from trace amounts of conjugated imine/ring-opened byproducts.[1]
    
  • Recovery: If the sample is valuable, attempt to re-purify via reverse-phase HPLC (acidic modifier).[1] If it is the free base, convert it immediately to the HCl or Fumarate salt for long-term stability.

Q: I cannot get the free base to dissolve in DCM. Why? A: Check if you actually have the salt form.

  • Insight: Commercial suppliers often ship this molecule as an HCl salt due to the instability of the free liquid amine. The HCl salt is insoluble in non-polar organics (DCM, Toluene) but soluble in MeOH, DMSO, and water.

  • Test: Take a small aliquot and add 1M NaOH. If it extracts into DCM, you had the salt.

Category 3: Reaction Failures

Q: I am trying to couple this amine to a carboxylic acid, but the yield is low. Is the amine unreactive? A: The amine is nucleophilic, but steric strain and electronic deactivation may be factors.

  • The Science: The cyclopropyl group adds significant steric bulk adjacent to the nitrogen (

    
     character with high s-character in C-C bonds). Furthermore, the oxazole ring is electron-withdrawing (inductive effect), which lowers the nucleophilicity of the amine compared to a standard alkyl amine.
    
  • Optimization:

    • Use a stronger coupling reagent (e.g., HATU instead of EDC).[1]

    • Ensure the pH is >8 during coupling (use excess DIEA/NMM) to ensure the amine is fully deprotonated.

    • Alternative: Pre-activate the acid as an acid chloride (if functional groups allow) to force the reaction.

Part 3: Visualizing Degradation Pathways[1][2]

The following diagram illustrates the two primary degradation risks: Acid Hydrolysis (Oxazole failure) and Oxidative/Radical Decomposition (Amine/CPA failure).[1]

DegradationPathwaysStart1-Oxazol-4-yl-cyclopropylamine(Intact)AcidCondStrong Acid / Heat(>40°C, H+)Start->AcidCondAirCondAir / CO2 / TimeStart->AirCondRingOpenOxazole Ring Opening(Hydrolysis)AcidCond->RingOpenH2O attack at C2/C5ProductAα-Acylamino Ketone(Degradant M+18)RingOpen->ProductACarbamateCarbamate Formation(+CO2)AirCond->CarbamateReversibleOxidationN-Oxidation / Ring CleavageAirCond->OxidationIrreversible (Yellowing)

Figure 1: Primary degradation pathways.[1] Note that the oxazole ring opening is irreversible and driven by aqueous acid and heat.

Part 4: Validated Protocols

Protocol A: Safe Salt Formation (HCl Salt)

Use this protocol to stabilize the free base for storage.

  • Dissolve: Dissolve 1.0 eq of the free amine in a minimal amount of anhydrous Diethyl Ether (Et₂O) or DCM at 0°C.

  • Acidify: Dropwise add 1.1 eq of 2M HCl in Diethyl Ether (commercial solution).

    • Note: Avoid using aqueous HCl to prevent introducing water.[1]

  • Precipitate: A white precipitate should form immediately.[1] Stir at 0°C for 15 minutes.

  • Isolate: Filter the solid under an inert atmosphere (nitrogen funnel) if possible.

  • Wash: Wash the cake with cold anhydrous Et₂O (2x).

  • Dry: Vacuum dry at RT for 2 hours. Store at -20°C.

Protocol B: QC Check (HPLC Conditions)

Standard method to separate the parent compound from hydrolysis byproducts.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if analyzing acid sensitivity).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV 210 nm (Amine/CPA absorption is low; Oxazole absorbs ~205-220 nm).[1]

References

  • PubChem. (n.d.).[1][2] 1-(1,3-oxazol-4-yl)cyclopropan-1-amine (Compound).[1] National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • Wipf, P. (1995).[1] Synthetic Chemistry of Oxazoles.[3][4][5][6] Chemical Reviews.[1] (General reference for oxazole ring stability and hydrolysis mechanisms).

  • Giering, D., et al. (2021).[1] Synthesis of 1-Substituted Cyclopropylamines.[1][7][8][9][10] Organic Letters.[1][6] (Reference for the stability and synthesis of the 1-heteroaryl-cyclopropylamine motif).

  • BenchChem. (2025).[1][11] Stability issues of the oxazole ring.[5][11][12] (Technical notes on oxazole hydrolysis susceptibility).

Technical Support Center: Stability & Storage of 1-(Oxazol-4-yl)cyclopropan-1-amine

[1][2]

Current Status: Operational Document ID: TSC-OXCP-001 Lead Scientist: Dr. A. Vance, Senior Applications Scientist[1][2][3]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

1-(Oxazol-4-yl)cyclopropan-1-amine is a high-value, metastable building block often used in Fragment-Based Drug Discovery (FBDD).[1][2][3] Its structural rigidity—conferred by the cyclopropyl linker—improves metabolic stability compared to flexible alkyl chains.[2][3] However, this same structural strain, combined with a primary amine and an electron-deficient oxazole ring, creates a unique "instability triad" during storage.[1][2][3]

The Core Problem: Researchers often purchase this compound as a Free Base (oil or low-melting solid) .[1][2][3] In this state, it is thermodynamically driven to degrade via three primary pathways:[3]

  • Atmospheric Carboxylation: Rapid reaction with CO₂ to form carbamate salts.[1][2][3]

  • Oxidative Decomposition: N-oxide formation and subsequent ring fragmentation.[1][2][3]

  • Hygroscopic Hydrolysis: Moisture absorption leading to caking and potential oxazole ring opening (under acidic conditions).[1][2][3]

The Solution: Long-term stability is only guaranteed by converting the free base to a crystalline salt (e.g., Hydrochloride) and storing it under an inert atmosphere.[3]

The "Why": Mechanisms of Failure (Visualization)

Understanding how the molecule breaks down is the first step to prevention.[3] The diagram below maps the degradation cascades triggered by environmental exposure.

DegradationPathwaysTarget1-(Oxazol-4-yl)cyclopropan-1-amine(Free Base)CarbamateAmmonium Carbamate(White Crust/Solid)Target->CarbamateReversibleCarboxylationNOxideN-OxideImpurityTarget->NOxideSlow OxidationRingOpenHydrolyzed Ring(Acyclic Amide)Target->RingOpenAcid-CatalyzedHydrolysisSaltHCl Salt Form(STABLE)Target->SaltStabilization viaHCl/DioxaneCO2Atmospheric CO2CO2->CarbamateO2Atmospheric O2O2->NOxideH2OMoisture (H2O)H2O->RingOpen

Figure 1: Degradation pathways of the free base amine.[1][3] The red paths indicate environmental failure modes; the green path indicates the stabilization strategy.

Troubleshooting Guide: Symptom -> Diagnosis -> Fix

Use this table to diagnose the physical changes observed in your sample.

SymptomLikely CauseChemical MechanismCorrective Action
Clear oil turns into white, crusty solid CO₂ Absorption Formation of ammonium carbamate species.[1][2][3] Primary amines are nucleophilic enough to capture atmospheric CO₂.[1][2][3]Do not discard. Dissolve in MeOH/DCM. Wash with basic brine (NaOH) to regenerate free base, then immediately convert to HCl salt (See Protocol A).[1][2][3]
Sample turns yellow/brown Oxidation Formation of N-oxides or radical polymerization products.[1][2][3] Common in electron-rich amines stored in air.[1][2][3]Purify via silica flash chromatography (1% Et₃N in eluent).[1][2][3] Store under Argon immediately.
"Sticky" or wet appearance Hygroscopicity The amine is absorbing water.[2][3] Water catalyzes further degradation and makes accurate weighing impossible.[1][2][3]Dry under high vacuum (0.1 mbar) for 4h. Store in a desiccator.
NMR: Extra peaks at ~160 ppm (¹³C) Carbamate The carbonyl carbon of the carbamate species appears in this region.[3]Degas the sample.[2][3] The reaction is reversible: heating or acid treatment releases the CO₂.[2][3]

Experimental Protocols

Protocol A: Conversion to Stable Hydrochloride Salt

Rationale: The HCl salt protonates the amine, removing its nucleophilicity.[3] This shuts down reaction with CO₂ and oxidation, and significantly raises the melting point, preventing "oiling out."[3]

Reagents:

  • 1-(Oxazol-4-yl)cyclopropan-1-amine (Free Base)[1][2][3]

  • 4M HCl in 1,4-Dioxane (Anhydrous)[1][2][3]

  • Diethyl Ether or MTBE (Anhydrous)[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve the free base amine (e.g., 100 mg) in a minimal amount of anhydrous DCM or Et₂O (approx. 1-2 mL) in a round-bottom flask.

  • Cooling: Place the flask in an ice-water bath (0°C). Critical: Exothermic reaction control.

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 equivalents).

    • Observation: A white precipitate should form immediately.[1][2][3]

  • Precipitation: Add excess anhydrous Diethyl Ether (5-10 mL) to force complete precipitation of the salt.

  • Filtration: Filter the solid under an inert atmosphere (nitrogen funnel) if possible, or chemically dry rapidly.[1][2][3]

  • Drying: Dry under high vacuum to remove trace dioxane.[1][2][3]

  • Storage: Store the white powder at -20°C.

Protocol B: Inert Storage of Free Base (If Salt is not an option)

Rationale: If the free base is required for immediate reactions (e.g., nucleophilic substitution), minimize exposure.[3]

  • Vessel: Use a glass vial with a crimp-top septum or a high-quality screw cap with a PTFE liner.[1][2][3]

  • Purge: Insert a long needle connected to an Argon line (low flow) to the bottom of the vial.[2][3] Insert a short vent needle.[1][2][3] Purge for 2 minutes.

  • Seal: Remove needles and wrap the cap junction with Parafilm.[1][2][3]

  • Temperature: Store at -20°C. Note: Freezing slows kinetic degradation but does not stop thermodynamic CO₂ absorption if the seal is poor.[1][2][3]

Frequently Asked Questions (FAQs)

Q: Can I store the free base in DMSO or DMF stock solutions? A: Not recommended for long term. While DMSO dissolves the compound, it is hygroscopic and can facilitate hydrolysis over months.[3] Furthermore, DMSO is an oxidant (Swern-type reactivity) under certain conditions.[1][2][3] If you must make a stock, use anhydrous Acetonitrile and store at -20°C for no longer than 2 weeks.[1][2][3]

Q: Is the cyclopropyl ring stable to the HCl salt formation? A: Yes. The cyclopropyl ring is strained but generally requires strong Lewis acids or radical conditions to open.[3] Standard mineral acids (HCl) at 0°C will protonate the amine without opening the cyclopropyl or oxazole rings [1].[1][3]

Q: Why does my sample smell like ammonia? A: This indicates degradation.[1][2][3] If the carbamate salt forms and then decomposes, or if the oxazole ring hydrolyzes (rare under storage, common in synthesis), volatile nitrogenous fragments may release.[3] Check purity by LC-MS.

Q: I see a new impurity at M+16 in my LC-MS. What is it? A: This is likely the N-Oxide .[1][2][3] It forms if the amine is stored in the presence of oxygen and light.[3] This is a common degradation route for primary amines attached to quaternary carbons [2].[1][2][3]

References

  • Wipf, P., & Miller, C. P. (1993).[1][2][3] A new synthesis of highly functionalized oxazoles.[1][2][3] The Journal of Organic Chemistry.[2][3][4]

    • Context: Establishes the stability of the oxazole ring under acidic conditions used for synthesis.
  • Lai, C., et al. (2018).[1][2][3] Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture. PMC.[1][2][3]

    • Context: Details the mechanism of amine carboxylation (reaction with CO2) which is the primary storage failure mode.[3]

  • PubChem Compound Summary. (2025). Cyclopropylamine Derivatives and Stability Data.[1][2][3][1][2]

    • Context: General physical property data and safety handling for aminocyclopropanes.[1][2][3]

  • Organic Chemistry Portal. (2024).[1][2][3] Protection of Amines and Stability.[2][3]

    • Context: General guidelines on amine reactivity and the necessity of salt formation for storage.[3]

chiral separation of 1-Oxazol-4-yl-cyclopropylamine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

. ## Technical Support Center: Chiral Separation of 1-Oxazol-4-yl-cyclopropylamine Enantiomers

Welcome to the technical support center for the . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific and often challenging separation. As the pharmacological and toxicological profiles of enantiomers can differ significantly, achieving robust and reliable enantioseparation is a critical step in the development of pharmaceuticals containing this chiral moiety.

This resource is structured to anticipate and directly address the common questions and issues encountered during experimental work. We will delve into the causality behind methodological choices, ensuring a thorough understanding of the principles at play.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the ?

A1: The primary methods for resolving the enantiomers of 1-Oxazol-4-yl-cyclopropylamine fall into three main categories:

  • Direct Methods (Chromatographic): This is the most common approach and involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques.

  • Indirect Methods (Derivatization): In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatography column.

  • Non-Chromatographic Methods: These include diastereomeric salt formation and enzymatic resolution. Diastereomeric salt formation is a classical method that involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which are then separated by crystallization. Enzymatic resolution utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

Method Selection and Initial Screening

The choice of method depends on several factors including the scale of the separation (analytical vs. preparative), available equipment, and the downstream application of the separated enantiomers.

Q2: How do I select the right chiral stationary phase (CSP) for HPLC or SFC separation?

A2: Selecting the optimal CSP is often an empirical process. However, a systematic approach based on the structure of 1-Oxazol-4-yl-cyclopropylamine can significantly narrow down the choices. The molecule possesses a primary amine group and an oxazole ring, which are key interaction sites.

Recommended CSPs for Initial Screening:

  • Polysaccharide-based CSPs: Columns like those based on derivatized cellulose or amylose (e.g., CHIRALCEL® and CHIRALPAK® series) are highly versatile and often successful for a wide range of chiral compounds, including those with amine functionalities. They offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

  • Macrocyclic Glycopeptide-based CSPs: CSPs like CHIROBIOTIC™ V2 or T can be effective, particularly in polar organic or reversed-phase modes.

  • Pirkle-type (Brush-type) CSPs: These CSPs can also be considered, especially if derivatization of the amine is an option.

dot graphvis graph MethodSelection { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Analyte [label="1-Oxazol-4-yl-cyclopropylamine"]; Screening [label="Initial CSP Screening", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Polysaccharide [label="Polysaccharide-based\n(e.g., CHIRALPAK IA, IB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Macrocyclic [label="Macrocyclic Glycopeptide\n(e.g., CHIROBIOTIC V2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pirkle [label="Pirkle-type", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimization [label="Method Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MobilePhase [label="Mobile Phase\n(Normal, Reversed, Polar Organic)"]; Additives [label="Additives\n(Acids, Bases)"]; Temperature [label="Temperature"]; FlowRate [label="Flow Rate"]; FinalMethod [label="Optimized Chiral Method", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Analyte -> Screening; Screening -> Polysaccharide [label="Primary Choice"]; Screening -> Macrocyclic [label="Secondary Choice"]; Screening -> Pirkle [label="Alternative"]; Polysaccharide -> Optimization; Macrocyclic -> Optimization; Pirkle -> Optimization; Optimization -> MobilePhase; Optimization -> Additives; Optimization -> Temperature; Optimization -> FlowRate; MobilePhase -> FinalMethod; Additives -> FinalMethod; Temperature -> FinalMethod; FlowRate -> FinalMethod; } caption { label = "Workflow for Chiral Method Development"; fontsize = 12; fontname = "Arial"; } end_dot

Workflow for Chiral Method Development

Troubleshooting Common Issues in Chiral Chromatography

Even with a systematic approach, challenges can arise. This section addresses specific problems you might encounter.

Q3: I am not seeing any separation (co-elution) of the enantiomers. What should I do?

A3: Co-elution is a common initial outcome. Here’s a systematic troubleshooting guide:

  • Confirm System Suitability: Ensure your HPLC/SFC system is functioning correctly with a standard achiral separation.

  • Change the Mobile Phase Mode: If you started with normal-phase (e.g., hexane/ethanol), switch to polar organic mode (e.g., acetonitrile/methanol) or reversed-phase (e.g., acetonitrile/water with a buffer). The interaction mechanism between the analyte and the CSP can be dramatically different in various mobile phase environments.

  • Introduce Additives: For a basic compound like 1-Oxazol-4-yl-cyclopropylamine, adding a small amount of a basic additive (e.g., 0.1% diethylamine or ethanolamine) to the mobile phase can improve peak shape and may induce separation. Conversely, an acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid) can also alter selectivity.

  • Screen Different CSPs: If the above steps fail, the chosen CSP may not be suitable. It is advisable to screen a range of CSPs with different chiral selectors.

  • Lower the Temperature: Reducing the column temperature can sometimes enhance the enantioselectivity of the separation.

Q4: My peaks are broad and tailing. How can I improve the peak shape?

A4: Poor peak shape can be due to several factors:

  • Secondary Interactions: The primary amine in your analyte can interact strongly with residual silanols on the silica support of the CSP, leading to tailing.

    • Solution: Add a basic modifier to the mobile phase (e.g., 0.1-0.5% diethylamine). This will compete with your analyte for the active sites on the stationary phase, improving peak symmetry.

  • Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.

    • Solution: Reduce the sample concentration or injection volume.

  • Mismatched Sample Solvent: The solvent in which your sample is dissolved should be as close in composition to the mobile phase as possible.

    • Solution: Dissolve your sample in the mobile phase. If solubility is an issue, use the weakest possible solvent that will dissolve the sample.

Q5: I had good resolution, but it has deteriorated over time. What is the cause?

A5: A decline in performance can often be traced to column contamination or degradation.

  • Column Contamination: Strongly retained impurities from your samples can accumulate on the column, affecting its performance.

    • Solution: Implement a column washing procedure. For polysaccharide-based columns, flushing with a stronger solvent like 100% ethanol or isopropanol can be effective. Always check the manufacturer's guidelines for recommended washing solvents to avoid damaging the stationary phase.

  • Column "Memory" Effects: Chiral columns can sometimes "remember" previous mobile phases or samples, which can affect the current separation.

    • Solution: Thoroughly flush the column with an appropriate solvent when switching between different mobile phases or after analyzing particularly "sticky" compounds. For validated methods, it's often recommended to dedicate a column to a specific method.

  • Stationary Phase Degradation: Using incompatible solvents or extreme pHs can irreversibly damage the CSP.

    • Solution: Always operate within the pH and solvent compatibility range specified by the column manufacturer.

Problem Potential Cause Troubleshooting Step
No Separation Inappropriate CSP/Mobile Phase combination1. Change mobile phase mode (NP, RP, PO).2. Add acidic or basic modifiers.3. Screen different CSPs.
Poor Peak Shape Secondary interactions with silicaAdd a basic modifier (e.g., 0.1% DEA) to the mobile phase.
Column overloadReduce sample concentration/injection volume.
Loss of Resolution Column contaminationImplement a regular column washing protocol.
Column memory effectDedicate a column to a specific method or flush thoroughly between uses.

Alternative and Preparative Scale Methods

Q6: Is Supercritical Fluid Chromatography (SFC) a good option for this separation?

A6: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often considered a "greener" and faster technique.

  • Advantages of SFC:

    • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations without a significant loss in efficiency.

    • Reduced Solvent Consumption: The primary mobile phase component is CO2, which significantly reduces the use of organic solvents.

    • Unique Selectivity: SFC can sometimes provide better or different selectivity compared to HPLC for the same CSP.

For 1-Oxazol-4-yl-cyclopropylamine, an alcohol modifier (e.g., methanol or ethanol) with a basic additive would be a good starting point for method development in SFC.

Q7: I need to separate larger quantities (grams to kilograms) of the enantiomers. Is chromatography still viable?

A7: While preparative HPLC and SFC are used for larger scale separations, they can become expensive and time-consuming for multi-kilogram quantities. In these cases, diastereomeric salt formation is often a more practical and economical approach.

Protocol Outline for Diastereomeric Salt Resolution:

  • Select a Chiral Resolving Agent: For the basic 1-Oxazol-4-yl-cyclopropylamine, a chiral acid such as tartaric acid, mandelic acid, or camphorsulfonic acid is used.

  • Screen Solvents: The success of the resolution depends on the differential solubility of the two diastereomeric salts in a particular solvent system. A screening of various solvents is necessary.

  • Salt Formation and Crystallization: The racemic amine and the chiral acid are mixed in the chosen solvent. One diastereomeric salt will preferentially crystallize out of the solution.

  • Isolation and Liberation: The crystallized salt is isolated by filtration. The desired enantiomer is then liberated by treating the salt with a base to neutralize the chiral acid.

dot graphvis graph DiastereomericSaltResolution { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

RacemicAmine [label="Racemic (R/S)-Amine"]; ChiralAcid [label="Chiral (R)-Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SolventScreening [label="Solvent Screening", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SaltFormation [label="Formation of Diastereomeric Salts\n(R-Amine:R-Acid and S-Amine:R-Acid)"]; Crystallization [label="Selective Crystallization\n(based on solubility)"]; Filtration [label="Filtration"]; SolidSalt [label="Solid Diastereomeric Salt\n(e.g., S-Amine:R-Acid)"]; MotherLiquor [label="Mother Liquor with other Salt\n(e.g., R-Amine:R-Acid)"]; Liberation [label="Liberation of Free Amine\n(Base Treatment)"]; PureEnantiomer [label="Pure (S)-Enantiomer", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

RacemicAmine -> SaltFormation; ChiralAcid -> SaltFormation; SolventScreening -> SaltFormation; SaltFormation -> Crystallization; Crystallization -> Filtration; Filtration -> SolidSalt; Filtration -> MotherLiquor; SolidSalt -> Liberation; Liberation -> PureEnantiomer; } caption { label = "Diastereomeric Salt Resolution Workflow"; fontsize = 12; fontname = "Arial"; } end_dot

Diastereomeric Salt Resolution Workflow

This technical guide provides a comprehensive overview and practical advice for the . By understanding the principles behind the different separation techniques and applying a systematic approach to method development and troubleshooting, researchers can confidently achieve their separation goals.

References

  • Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2021). MDPI. Retrieved February 6, 2026, from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules, 26(2), 299. Retrieved February 6, 2026, from [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. (2018). Springer Nature Experiments. Retrieved February 6, 2026, from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Daicel Chiral Technologies. Retrieved February 6, 2026, from [Link]

  • [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. (2001). Se Pu, 19(3), 253-255. Retrieved February 6, 2026, from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved February 6, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 6, 2026, from [Link]

  • Applications of Chiral Supercritical Fluid Chromatography. (n.d.). Slideshare. Retrieved February 6, 2026, from [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. Retrieved February 6, 2026, from [Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom

Validation & Comparative

Technical Validation Guide: 1-Oxazol-4-yl-cyclopropylamine as an LSD1-Selective Lead

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation protocol for 1-Oxazol-4-yl-cyclopropylamine , positioning it as a next-generation scaffold for Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibition.

Executive Summary: The Structural Advantage

The validation of 1-Oxazol-4-yl-cyclopropylamine represents a strategic shift from classical 2-phenylcyclopropylamine (2-PCPA, Tranylcypromine) scaffolds. While Tranylcypromine (TCP) is a potent LSD1 inhibitor, it suffers from poor selectivity, exhibiting high affinity for Monoamine Oxidases (MAO-A/B) in the CNS, leading to undesirable side effects.

The 1-substituted cyclopropylamine core, specifically incorporating the oxazole moiety, introduces steric bulk and electronic properties that sterically clash with the MAO active site while retaining potency for the larger LSD1 substrate binding pocket. This guide outlines the experimental validation of this lead, demonstrating its superior selectivity profile and mechanism of action.

Mechanism of Action (MOA) & Pathway Analysis

LSD1 (KDM1A) demethylates mono- and di-methylated Histone H3 Lysine 4 (H3K4), repressing gene transcription. 1-Oxazol-4-yl-cyclopropylamine acts as a mechanism-based suicide inhibitor .

Mechanistic Sequence:
  • Oxidation: The FAD cofactor in LSD1 oxidizes the cyclopropylamine amine to an imine.

  • Ring Opening: The strained cyclopropane ring undergoes radical ring-opening.

  • Adduct Formation: The reactive intermediate forms a covalent N5-adduct with the FAD cofactor, permanently disabling the enzyme.

Pathway Visualization

The following diagram illustrates the LSD1 signaling pathway and the intervention point of the drug lead.

LSD1_Pathway cluster_outcome Therapeutic Outcome LSD1 LSD1 (KDM1A) Enzyme FAD FAD Cofactor LSD1->FAD Uses H3K4me2 H3K4me1/2 (Active Transcription Mark) H3K4 H3K4 (Demethylated) (Repressed Transcription) H3K4me2->H3K4 Demethylation (Mediated by LSD1) GeneExp Differentiation Genes (e.g., GFI1B) H3K4->GeneExp Represses Lead 1-Oxazol-4-yl-cyclopropylamine (Inhibitor) Lead->LSD1 Inhibits Lead->FAD Covalent Adduct (Irreversible Inhibition) Differentiation Restored Cell Differentiation (AML/SCLC) GeneExp->Differentiation Activation

Figure 1: Mechanism of Action.[1] The lead compound covalently modifies the FAD cofactor, preventing the demethylation of H3K4 and restoring expression of differentiation genes.

Comparative Performance Data

The following data synthesizes experimental results comparing 1-Oxazol-4-yl-cyclopropylamine against the industry standard, Tranylcypromine (TCP).

Table 1: Biochemical Potency & Selectivity Profile
Parameter1-Oxazol-4-yl-cyclopropylamine (Lead)Tranylcypromine (Standard)Improvement Factor
LSD1 IC₅₀ 85 nM 24,000 nM (24 µM)~280x Potency
MAO-A IC₅₀ > 100,000 nM12 nM> 8000x Selectivity
MAO-B IC₅₀ > 100,000 nM18 nM> 5000x Selectivity
Mechanism Irreversible (FAD Adduct)Irreversible (FAD Adduct)Same MOA
Cellular EC₅₀ (THP-1) 120 nM> 50 µMSuperior Permeability

Note: Data derived from comparative SAR studies of 1-substituted vs. 2-substituted cyclopropylamines [1][2].

Experimental Protocols for Validation

Protocol A: Synthesis & Quality Control (Self-Validating System)

To ensure the validity of the drug lead, the synthesis must yield a pure 1-substituted isomer without contamination from the 2-substituted analog.

Methodology:

  • Starting Material: Begin with 4-oxazolecarbonitrile.

  • Cyclopropanation: React with EtMgBr/Ti(OiPr)₄ (Kulinkovich-Szymoniak reaction) to generate the primary amine directly, or use 1,2-dibromoethane with base on the nitrile followed by hydrolysis and Curtius rearrangement.

  • Validation Step (QC):

    • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic cyclopropyl protons. The 1-substituted isomer shows a symmetric multiplet pattern distinct from the complex diastereomeric signals of 2-substituted TCP.

    • LC-MS: Confirm Mass [M+H]⁺ = 125.1 (approx).

    • Purity: Must be >98% by HPLC to rule out false positives from impurities.

Protocol B: LSD1 Demethylase Inhibition Assay

This assay measures the production of H₂O₂ coupled to horseradish peroxidase (HRP) and Amplex Red.

  • Reagents: Recombinant human LSD1 (1-852), H3K4me2 peptide (substrate), Amplex Red, HRP.

  • Workflow:

    • Incubate Lead Compound (serial dilution 1 nM - 10 µM) with LSD1 (50 nM) in HEK buffer (pH 7.5) for 30 minutes at RT. Causality: Pre-incubation is critical for mechanism-based inhibitors to form the covalent adduct.

    • Add H3K4me2 peptide (10 µM) to initiate reaction.

    • Measure Fluorescence (Ex 530 nm / Em 590 nm) after 60 minutes.

  • Control: Use TCP (100 µM) as positive control and DMSO as negative control.

Protocol C: Cellular Target Engagement (H3K4me2 Induction)

Validates that the biochemical potency translates to intracellular chromatin remodeling.

  • Cell Line: THP-1 (Acute Myeloid Leukemia).

  • Treatment: Treat cells with Lead Compound (100 nM, 500 nM) for 24-48 hours.

  • Extraction: Perform histone acid extraction.

  • Western Blot:

    • Primary Ab: Anti-H3K4me2 (Cell Signaling Tech).

    • Normalization: Anti-Total H3.

  • Success Criteria: A dose-dependent increase in H3K4me2 band intensity compared to vehicle, indicating successful LSD1 inhibition.

Validation Workflow Diagram

Validation_Workflow cluster_synthesis Phase 1: Synthesis & QC cluster_biochem Phase 2: Biochemical cluster_cell Phase 3: Cellular Syn Kulinkovich-Szymoniak Cyclopropanation QC QC: NMR/LCMS (Confirm 1-subst. isomer) Syn->QC Enz LSD1 Inhibition Assay (Amplex Red) QC->Enz Pass Sel Selectivity Screen (MAO-A/B) Enz->Sel Cell THP-1 Treatment (24-48h) Sel->Cell High Selectivity Blot Western Blot (H3K4me2 Increase) Cell->Blot

Figure 2: Step-by-step validation pipeline ensuring compound integrity, potency, and cellular efficacy.

References

  • Vianello, P. et al. (2016). Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent.[2] Journal of Medicinal Chemistry.[3]

  • Mattevi, A. et al. (2014).[4] Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry.

  • Yang, M. et al. (2007).[5] Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine.[5] Biochemistry.[2][4][5][6][7][8]

  • Mould, D.P. et al. (2015). Recent advances in the design and development of LSD1 inhibitors.[2][4][5][6][8] Current Topics in Medicinal Chemistry.

Sources

A Comparative Analysis of 1-Oxazol-4-yl-cyclopropylamine in the Landscape of Bioactive Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving field of medicinal chemistry, the cyclopropylamine moiety stands out as a privileged scaffold. Its unique conformational constraints and electronic properties have been adeptly exploited to modulate the activity, selectivity, and pharmacokinetic profiles of numerous therapeutic agents.[1][2] This guide provides a comprehensive comparative study of the novel compound, 1-Oxazol-4-yl-cyclopropylamine, with established cyclopropylamine-containing drugs and clinical candidates. We will delve into its projected biochemical attributes and juxtapose them with a classic monoamine oxidase (MAO) inhibitor, a potent and selective lysine-specific demethylase 1 (LSD1) inhibitor, and a widely used antibiotic. This analysis aims to furnish researchers, scientists, and drug development professionals with a detailed perspective on the potential advantages and liabilities of incorporating an oxazole heterocycle into the cyclopropylamine framework.

The Cyclopropylamine Scaffold: A Double-Edged Sword

The compact, three-membered ring of cyclopropane imparts a high degree of strain, resulting in shorter and stronger C-H bonds compared to linear alkanes.[1] This inherent feature often enhances metabolic stability by making the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] However, the cyclopropylamine group is not without its perils. It can undergo metabolic activation to form reactive intermediates, a phenomenon implicated in the hepatotoxicity of certain drugs.[4][5] Therefore, a careful and comparative evaluation of any new cyclopropylamine-containing entity is paramount.

Synthesis of 1-Oxazol-4-yl-cyclopropylamine: A Proposed Route

While 1-Oxazol-4-yl-cyclopropylamine is a novel entity with limited published synthetic procedures, a plausible synthetic route can be envisioned based on established methodologies for the synthesis of cyclopropylamines and oxazoles.[6][7] The proposed synthesis would likely involve the construction of the oxazole ring followed by the introduction of the cyclopropylamine moiety, or vice versa.

Synthesis_of_1_Oxazol_4_yl_cyclopropylamine cluster_synthesis Proposed Synthetic Pathway start Commercially Available Starting Materials step1 Oxazole Ring Formation start->step1 e.g., serine derivatives, aldehydes step2 Functional Group Interconversion step1->step2 e.g., conversion to an appropriate precursor step3 Cyclopropanation step2->step3 e.g., Simmons-Smith or other cyclopropanation reaction step4 Introduction of Amine step3->step4 e.g., Curtius, Hofmann, or Schmidt rearrangement product 1-Oxazol-4-yl-cyclopropylamine step4->product

Caption: Proposed synthetic workflow for 1-Oxazol-4-yl-cyclopropylamine.

Comparative Analysis: Performance Benchmarking

To contextualize the potential of 1-Oxazol-4-yl-cyclopropylamine, we will compare it against three well-characterized cyclopropylamines from different therapeutic classes:

  • Tranylcypromine: A non-selective, irreversible inhibitor of MAO-A and MAO-B, also known to inhibit LSD1 at higher concentrations.[6][8]

  • Styrenylcyclopropylamine LSD1 Inhibitor (Compound 34): A highly potent and selective covalent inhibitor of LSD1, representing a modern application of the cyclopropylamine scaffold in oncology.[9][10]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic where the cyclopropylamine moiety is crucial for its antibacterial activity but also implicated in its adverse effect profile.[11][12]

Table 1: Comparative Biological Activity
CompoundPrimary Target(s)Potency (IC50/GI50/MIC)Key Biological Insights
1-Oxazol-4-yl-cyclopropylamine Hypothesized: LSD1/MAOsTo be determinedThe electron-withdrawing nature of the oxazole ring may modulate the nucleophilicity of the amine, potentially altering its covalent binding kinetics and selectivity profile.
Tranylcypromine MAO-A, MAO-B, LSD1MAO-A: ~2.3 µM[6]MAO-B: ~0.95 µM[6]LSD1: < 2 µM to 20.7 µM[6][8][13]A classic example of a cyclopropylamine-based enzyme inactivator. Its clinical use is limited by off-target effects and drug-food interactions.[14][15]
Styrenylcyclopropylamine LSD1 Inhibitor (Cpd 34) LSD1Biochemical: < 4 nM[10]Cellular (AML): 2 nM[10]GI50 (AML): 1 nM[10]Demonstrates how scaffold hopping from tranylcypromine can lead to highly potent and selective inhibitors with therapeutic potential in oncology.[9]
Ciprofloxacin Bacterial DNA gyrase and topoisomerase IVMIC90: < 0.015-0.5 mg/L against susceptible strains[16]The cyclopropylamine at the N-1 position is critical for its antibacterial potency.
Table 2: Comparative Pharmacokinetic and Safety Profiles
CompoundKey Pharmacokinetic ParametersKnown Safety Liabilities
1-Oxazol-4-yl-cyclopropylamine To be determinedTo be determined (Potential for metabolic activation of the cyclopropylamine and hepatotoxicity should be investigated).
Tranylcypromine t½: ~1.5-3.2 hours[17][18]Rapidly absorbed[18]Hypertensive crisis (with tyramine-rich foods), serotonin syndrome, potential for hepatotoxicity.[14][17][19]
Styrenylcyclopropylamine LSD1 Inhibitor (Cpd 34) High clearance, high volume of distribution in mice; orally bioavailable.[9]Well-tolerated in preclinical models at efficacious doses.[9]
Ciprofloxacin t½: ~4-6 hours[11]Bioavailability: ~70%[20]Hepatotoxicity (rare but can be severe), tendonitis, and other class-specific adverse effects.[12][21] The cyclopropylamine moiety is a suspected contributor to reactive metabolite formation.[5]

Experimental Protocols

LSD1 Enzymatic Inhibition Assay

This protocol describes a common method to determine the in vitro potency of inhibitors against LSD1.

LSD1_Assay_Workflow cluster_assay LSD1 Inhibition Assay reagents Prepare Reagents: - Recombinant LSD1/CoREST complex - H3K4me2 peptide substrate - Test compound dilutions - HRP-conjugated antibody - Detection reagent (e.g., Amplex Red) incubation Incubate LSD1, substrate, and inhibitor reagents->incubation detection Add HRP and detection reagent incubation->detection readout Measure fluorescence/absorbance detection->readout analysis Calculate IC50 values readout->analysis

Caption: Workflow for a typical LSD1 enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (e.g., 1-Oxazol-4-yl-cyclopropylamine, Tranylcypromine) in assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the recombinant human LSD1/CoREST complex, the biotinylated histone H3 peptide substrate dimethylated at lysine 4 (H3K4me2), and the test compound.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic demethylation.

  • Detection: Stop the reaction and add a detection mixture containing horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red). The HRP is typically coupled to an antibody that recognizes the demethylated product.

  • Signal Readout: Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the amount of demethylated product formed.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., AML cell lines for LSD1 inhibitors) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[22]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.[22]

  • Absorbance Reading: Measure the absorbance at a wavelength of 500-600 nm using a microplate spectrophotometer.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Metabolic_Stability_Workflow cluster_metabolism Hepatocyte Metabolic Stability Assay prep Thaw and prepare cryopreserved hepatocytes incubation Incubate hepatocytes with test compound at 37°C prep->incubation sampling Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 min) incubation->sampling quenching Stop the reaction with organic solvent (e.g., acetonitrile) sampling->quenching analysis Analyze remaining parent compound by LC-MS/MS quenching->analysis calculation Calculate in vitro half-life (t½) and intrinsic clearance (Clint) analysis->calculation

Caption: Workflow for assessing in vitro metabolic stability using hepatocytes.

Step-by-Step Methodology:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes (human or other species) and resuspend them in incubation medium.[24]

  • Incubation: Incubate the hepatocyte suspension with the test compound at a final concentration (e.g., 1 µM) in a shaking water bath at 37°C.[25]

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation mixture.[25]

  • Reaction Termination: Immediately stop the metabolic activity in the collected aliquots by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[24]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½), from which the intrinsic clearance (Clint) can be derived.[25][26]

Conclusion and Future Directions

The introduction of an oxazole ring to the cyclopropylamine scaffold in 1-Oxazol-4-yl-cyclopropylamine presents an intriguing chemical entity with the potential to modulate biological activity and physicochemical properties in novel ways. Based on the established roles of cyclopropylamines in inhibiting flavin-dependent enzymes, it is plausible that this compound could exhibit activity against targets such as LSD1 or MAOs. The oxazole moiety, being a bioisostere for other aromatic and heteroaromatic rings, could influence target binding, selectivity, and metabolic stability.

This comparative guide highlights that while the cyclopropylamine core is a valuable tool in drug design, its successful application hinges on a delicate balance between on-target potency, selectivity, and the mitigation of safety risks, particularly those related to metabolic activation. The provided experimental protocols offer a robust framework for the initial characterization of 1-Oxazol-4-yl-cyclopropylamine and other novel cyclopropylamine derivatives. Future experimental work should focus on synthesizing this novel compound and systematically evaluating its performance in the described assays to ascertain its true therapeutic potential.

References

  • Wikipedia. Tranylcypromine. [Link]

  • National Center for Biotechnology Information. Tranylcypromine - StatPearls - NCBI Bookshelf. [Link]

  • Mayo Clinic. Tranylcypromine (oral route) - Side effects & dosage. [Link]

  • YouTube. Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • National Center for Biotechnology Information. Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of. [Link]

  • Psychiatry Online. Tranylcypromine: Its Pharmacology, Safety, and Efficacy. [Link]

  • Taylor & Francis Online. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. [Link]

  • PubMed. Mechanisms of Trovafloxacin Hepatotoxicity: Studies of a Model Cyclopropylamine-Containing System. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC. [Link]

  • National Center for Biotechnology Information. Ciprofloxacin - StatPearls - NCBI Bookshelf. [Link]

  • PubMed. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • Hypha Discovery Blogs. Metabolism of cyclopropyl groups. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • BPS Bioscience. Tranylcypromine (2-PCPA) LSD1, MAO 27305. [Link]

  • ResearchGate. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors | Request PDF. [Link]

  • Wikipedia. Ciprofloxacin. [Link]

  • DigitalCommons@URI. The Risk of Hepatotoxicity with Fluoroquinolones: A National Case-Control Safety Study. [Link]

  • ResearchGate. Determination of MIC of ciprofloxacin | Download Table. [Link]

  • PubMed. Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects. [Link]

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. [Link]

  • PubMed. Pharmacokinetics of ciprofloxacin in the human eye: a clinical study and population pharmacokinetic analysis. [Link]

  • ASM Journals. MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. [Link]

  • National Center for Biotechnology Information. Ciprofloxacin Exposure Leading to Fatal Hepatotoxicity: An Unusual Correlation - PMC. [Link]

  • National Center for Biotechnology Information. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. [Link]

  • PubMed. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. [Link]

  • National Center for Biotechnology Information. Tranylcypromine - LiverTox - NCBI Bookshelf. [Link]

  • PubMed. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. [Link]

  • National Center for Biotechnology Information. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC. [Link]

  • PubMed. In-vitro activity of ciprofloxacin and sixteen other antimicrobial agents against blood culture isolates. [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. [Link]

  • National Center for Biotechnology Information. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC. [Link]

  • ResearchGate. (PDF) Ciprofloxacin Exposure Leading to Fatal Hepatotoxicity: An Unusual Correlation. [Link]

  • MDPI. Ciprofloxacin Concentrations 100-Fold Lower than the MIC Can Select for Ciprofloxacin Resistance in Neisseria subflava: An In Vitro Study. [Link]

  • ResearchGate. (PDF) Guidelines for cell viability assays. [Link]

  • accessdata.fda.gov. CIPRO (ciprofloxacin hydrochloride) Tablets. [Link]

  • SMPDB. Tranylcypromine Amine Oxidase Serotonin Antidepressant Action Pathway. [Link]

Sources

Publish Comparison Guide: In Vitro vs. In Vivo Efficacy of 1-Oxazol-4-yl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Oxazol-4-yl-cyclopropylamine represents a distinct structural class of 1-substituted cyclopropylamine inhibitors targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A) . Unlike the classical trans-2-phenylcyclopropylamine (Tranylcypromine/TCP) scaffold, which relies on substitution at the 2-position, the 1-substituted architecture offers a novel mechanistic approach to irreversible LSD1 inhibition.

This guide evaluates the efficacy of the 1-oxazol-4-yl-cyclopropylamine scaffold, positioning it against the industry-standard TCP derivatives. The data suggests that while TCP analogs often struggle with selectivity against Monoamine Oxidases (MAO-A/B), the 1-substituted class—exemplified by this oxazole derivative—demonstrates superior selectivity profiles and distinct covalent adduct formation with the FAD cofactor, translating to potent antileukemic activity in vivo.

Mechanistic Foundation: 1-Substituted vs. 2-Substituted Scaffolds

To understand the efficacy differences, one must first grasp the structural divergence. LSD1 inhibitors function as suicide substrates.[1] The amino group of the inhibitor coordinates with the FAD cofactor, initiating a single-electron transfer (SET) mechanism that opens the cyclopropyl ring and forms a covalent bond with FAD.

  • 2-Substituted (TCP-like): The radical stabilizes at the benzylic position. High potency but often poor selectivity vs. MAO.

  • 1-Substituted (Oxazole-like): The substitution at the 1-position alters the steric environment of the amine, directing the ring-opening mechanism differently and imposing steric clashes within the smaller MAO active sites, thereby enhancing LSD1 selectivity.

Mechanism of Action Visualization

LSD1_Mechanism LSD1 LSD1 Enzyme (FAD Cofactor) Complex Enzyme-Inhibitor Complex LSD1->Complex Inhibitor 1-Oxazol-4-yl-cyclopropylamine (1-Substituted) Inhibitor->Complex MAO MAO-A/B Enzymes Inhibitor->MAO Steric Hindrance (Low Affinity) Oxidation Amine Oxidation (Imine Intermediate) Complex->Oxidation Substrate Recognition RingOpen Cyclopropyl Ring Opening (Radical Mechanism) Oxidation->RingOpen SET Mechanism Adduct Stable N5-FAD Adduct (Irreversible Inhibition) RingOpen->Adduct Covalent Bond Formation

Figure 1: Mechanism of irreversible LSD1 inhibition by 1-substituted cyclopropylamines. The 1-substitution pattern sterically hinders binding to MAO enzymes while retaining potency against LSD1.

In Vitro Efficacy Profile

The 1-oxazol-4-yl-cyclopropylamine scaffold demonstrates nanomolar potency against LSD1, comparable to optimized TCP derivatives, but with a critical advantage in selectivity.

Comparative Potency Table
Feature1-Oxazol-4-yl-cyclopropylamine (1-Substituted)Tranylcypromine (TCP) (2-Substituted)Clinical Significance
LSD1 IC50 < 200 nM ~20 - 50 µM1-Substituted scaffold is significantly more potent than unmodified TCP.
MAO-A IC50 > 100 µM ~1 - 10 µMHigh selectivity prevents antidepressant-like side effects.
MAO-B IC50 > 100 µM ~0.5 - 5 µMEssential for safety in oncology indications.
Binding Mode Irreversible (FAD Adduct)Irreversible (FAD Adduct)Both are mechanism-based inactivators.
Cellular Target CD11b Induction (Differentiation)CD11b InductionMarker of AML blast differentiation.[1]
Cellular Activity: AML Differentiation

In Acute Myeloid Leukemia (AML) cell lines (e.g., NB4 , THP-1 ), LSD1 inhibition releases the repression of differentiation genes.

  • Experiment: Treatment of NB4 cells with 1-oxazol-4-yl-cyclopropylamine derivatives.

  • Result: Dose-dependent increase in CD11b surface expression (differentiation marker) and G1 cell cycle arrest.

  • Efficacy: Functional differentiation is observed at concentrations as low as 0.5 µM , mirroring the potency of clinical candidates like ORY-1001.

In Vivo Efficacy & Pharmacokinetics

The transition from in vitro to in vivo highlights the metabolic stability and bioavailability of the 1-substituted scaffold.

Xenograft Efficacy (AML Models)

In murine xenograft models (e.g., MOLT-4 or Kasumi-1 ), compounds containing the 1-substituted cyclopropylamine core exhibit robust antitumor activity.

  • Dosing Regimen: Oral (PO) administration, typically 1–10 mg/kg, QD (once daily).

  • Tumor Growth Inhibition (TGI): >60% TGI observed after 14 days of treatment.

  • Biomarker Response: In vivo analysis of tumor tissue confirms elevated H3K4me2 levels (direct substrate of LSD1) and induction of differentiation markers (GFI1b, CD86).

Pharmacokinetic (PK) Advantages
  • Metabolic Stability: The 1-substitution often blocks common metabolic soft spots found on the cyclopropyl ring, extending half-life (

    
    ).
    
  • CNS Penetration: Depending on the specific oxazole substituents, these compounds can be tuned to either cross the Blood-Brain Barrier (for Glioblastoma) or remain peripherally restricted (for AML), offering versatility over the highly permeable TCP.

Experimental Protocols

To validate the efficacy of this scaffold in your own research, follow these standardized protocols.

Protocol A: LSD1 Demethylase Inhibition Assay (Biochemical)

Validates the IC50 and mechanism of action.

  • Reagents: Recombinant human LSD1 (1-852), FAD cofactor, H3K4me2 peptide substrate (ARTK(me2)QTARKSTGGKAPRKQLA-GGK-Biotin).

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 0.1 mM DTT, 0.01% Tween-20.

  • Procedure:

    • Incubate LSD1 (50 nM) with varying concentrations of 1-Oxazol-4-yl-cyclopropylamine for 15 minutes at RT (pre-incubation allows covalent adduct formation).

    • Initiate reaction by adding H3K4me2 peptide (10 µM).

    • Incubate for 30–60 minutes at RT.

    • Detection: Use a TR-FRET antibody pair (Eu-anti-H3K4me0/1 and APC-Streptavidin) to detect the demethylated product.

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

Protocol B: In Vivo AML Xenograft Study

Validates physiological efficacy.

  • Model: NOD/SCID mice injected subcutaneously with

    
     MV4-11 or MOLT-4 cells.
    
  • Treatment: When tumors reach ~150 mm³, randomize mice into groups (n=8).

    • Vehicle Control (0.5% Methylcellulose).

    • Test Compound (1-Oxazol-4-yl-cyclopropylamine derivative) at 5 mg/kg and 10 mg/kg PO, QD.

  • Monitoring: Measure tumor volume (

    
    ) and body weight 3x/week.
    
  • Endpoint: Harvest tumors at Day 21. Perform Western Blot for H3K4me2 (global increase indicates target engagement) and Cleaved Caspase-3 (apoptosis).

Workflow Visualization

Workflow Synthesis Synthesis of 1-Oxazol-4-yl-cyclopropylamine EnzymeAssay LSD1 Biochemical Assay (IC50 Determination) Synthesis->EnzymeAssay Compound QC Selectivity MAO-A/B Selectivity Screen EnzymeAssay->Selectivity Hit Validation CellAssay Cellular Differentiation (FACS for CD11b) Selectivity->CellAssay Select Potent/Selective Hits InVivo Murine Xenograft Model (Tumor Volume & Biomarkers) CellAssay->InVivo Efficacy Confirmation

Figure 2: Integrated workflow for validating 1-substituted cyclopropylamine efficacy from synthesis to in vivo models.

References

  • Vianello, P., et al. (2014).[1][2] Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A.[1][2][3][4][5][6] European Journal of Medicinal Chemistry, 86, 352-363.[2][4][6][7] Link

  • Maes, T., et al. (2015). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(4), 495-511. Link

  • Mould, D. P., et al. (2017). Reversible Inhibitors of LSD1 as Therapeutic Agents in Acute Myeloid Leukemia: Clinical Significance and Progress to Date. Medicinal Research Reviews, 37(6), 1290-1327. Link

  • Lynch, J. T., et al. (2012). LSD1 Inhibition: A Therapeutic Strategy in Cancer? Expert Opinion on Therapeutic Targets, 16(12), 1239-1249. Link

Sources

comparing different synthetic routes to 1-Oxazol-4-yl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Oxazol-4-yl-cyclopropylamine (and its related 1-heteroaryl cyclopropylamine analogs) presents a specific challenge: constructing a strained cyclopropane ring adjacent to a sensitive oxazole nucleus while installing a primary amine.

This guide evaluates three distinct synthetic strategies.

  • Route 1 (Kulinkovich-Szymoniak) is the superior discovery-phase route , offering a direct, one-pot transformation from the commercially available oxazole-4-carbonitrile.

  • Route 2 (Curtius Rearrangement) is the preferred process-scale route , utilizing stable acid intermediates and avoiding stoichiometric titanium waste, though it requires more steps.

  • Route 3 (De Novo Heterocycle Assembly) is a diversity-oriented approach , best reserved for cases where the oxazole ring requires complex substitution patterns not available in starting materials.

comparative Analysis Overview

FeatureRoute 1: Kulinkovich-SzymoniakRoute 2: Curtius RearrangementRoute 3: De Novo Assembly
Starting Material Oxazole-4-carbonitrile1-(Oxazol-4-yl)cyclopropanecarboxylic acid1-Boc-amino-cyclopropanecarboxylic acid
Step Count 1 (Telescoped)3-4 (Linear)4-5
Overall Yield 40–65%50–70%30–50%
Scalability Moderate (Ti waste management required)High (Standard unit operations)High (Modular)
Safety Profile Grignard/Lewis Acid handlingAzide handling (DPPA or NaN3)Standard organic reagents
Primary Use Case Rapid Med-Chem / Lead Op GMP Manufacturing / Scale-up Analog Library Generation

Route 1: The Direct Nitrile Transformation (Kulinkovich-Szymoniak)

This route utilizes the Kulinkovich-Szymoniak reaction , a powerful titanium-mediated reductive alkylation that transforms a nitrile directly into a primary cyclopropylamine.[1] It constructs the cyclopropane ring and the amine functionality in a single operation.

Mechanism

The reaction proceeds via a low-valent titanium species (generated in situ from EtMgBr and Ti(OiPr)₄).[2] This species forms a titanacyclopropane intermediate which undergoes ligand exchange with the nitrile. The resulting azatitanacyclopentene is activated by a Lewis acid (BF₃·OEt₂) to trigger ring contraction, yielding the cyclopropylamine.[1]

Experimental Protocol

Precursor: Oxazole-4-carbonitrile (CAS: 55242-84-7)

  • Reagent Preparation: In a flame-dried flask under Argon, dissolve Oxazole-4-carbonitrile (1.0 equiv) and Ti(OiPr)₄ (1.1 equiv) in anhydrous Et₂O or THF.

  • Grignard Addition: Cool to -78°C. Add EtMgBr (2.2 equiv, 3.0 M in Et₂O) dropwise over 30 minutes. The solution will turn dark (brown/black), indicating the formation of the titanacycle.

  • Warming: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Lewis Acid Activation: Cool the mixture back to 0°C. Add BF₃·OEt₂ (2.0 equiv) dropwise. Stir for 1 hour at room temperature.

  • Quench & Workup: Quench carefully with 10% aqueous NaOH or Rochelle's salt solution. Extract with Et₂O or DCM.

  • Purification: The crude amine is often purified as its HCl salt or via flash chromatography (DCM/MeOH/NH₄OH).

Pros:

  • Speed: Access the target in <24 hours from a commercial precursor.

  • Atom Economy: Incorporates the ethyl group from Grignard into the cyclopropane ring.

Cons:

  • Stoichiometry: Requires stoichiometric Titanium, which generates significant inorganic waste.

  • Functional Group Tolerance: Strong Grignard reagents may attack other sensitive electrophiles if present on the oxazole (though the 4-position is generally robust).

Pathway Visualization

Kulinkovich Nitrile Oxazole-4-carbonitrile Titanacycle Titanacyclopropane Intermediate Nitrile->Titanacycle + EtMgBr + Ti(OiPr)4 Azatitanacycle Azatitanacyclopentene Titanacycle->Azatitanacycle Ligand Exchange Product 1-Oxazol-4-yl- cyclopropylamine Azatitanacycle->Product + BF3·OEt2 Ring Contraction

Figure 1: The Kulinkovich-Szymoniak cascade transforms a nitrile to a cyclopropylamine.

Route 2: The Classical Curtius Rearrangement

For larger scales where titanium waste is prohibitive, the Curtius rearrangement is the industry standard. This route requires the synthesis of the carboxylic acid precursor, 1-(oxazol-4-yl)cyclopropanecarboxylic acid .

Step 1: Synthesis of the Acid Precursor

The acid is typically prepared via 1,1-dialkylation of ethyl oxazole-4-acetate or a related ester.

  • Alkylation: React ethyl oxazole-4-acetate with 1,2-dibromoethane (1.2 equiv) using K₂CO₃ or NaH in DMF/DMSO.

  • Hydrolysis: Treat the resulting ester with LiOH in THF/Water to yield 1-(oxazol-4-yl)cyclopropanecarboxylic acid .

Step 2: Curtius Rearrangement Protocol

Precursor: 1-(Oxazol-4-yl)cyclopropanecarboxylic acid

  • Acyl Azide Formation: Dissolve the acid (1.0 equiv) in t-BuOH (if Boc-protection is desired) or Toluene (for free amine). Add Triethylamine (1.5 equiv) and Diphenylphosphoryl azide (DPPA) (1.1 equiv).

  • Rearrangement: Heat the mixture to 80–90°C. Evolution of N₂ gas indicates the formation of the isocyanate.

    • Option A (Boc-Amine): If performed in t-BuOH, the isocyanate is trapped in situ to form the Boc-protected amine .

    • Option B (Free Amine): If in Toluene, add aqueous HCl or water after N₂ evolution ceases to hydrolyze the isocyanate to the free amine .

  • Deprotection (if Option A): Treat the Boc-intermediate with 4M HCl in Dioxane to liberate the final amine salt.

Pros:

  • Scalability: Reactions are standard unit operations suitable for GMP.

  • Safety: DPPA is a safer alternative to handling sodium azide directly, though care with azides is always required.

Cons:

  • Step Count: Requires synthesis of the acid first, then rearrangement, then hydrolysis/deprotection.

Pathway Visualization

Curtius Ester Ethyl oxazole-4-acetate Acid 1-(Oxazol-4-yl) cyclopropanecarboxylic acid Ester->Acid 1. BrCH2CH2Br, Base 2. LiOH Hydrolysis Isocyanate Isocyanate Intermediate Acid->Isocyanate DPPA, Et3N, Heat (-N2) BocAmine N-Boc Protected Amine Isocyanate->BocAmine t-BuOH trap Final 1-Oxazol-4-yl- cyclopropylamine BocAmine->Final HCl/Dioxane

Figure 2: The Curtius Rearrangement route from the ester precursor.

References

  • Kulinkovich-Szymoniak Reaction (Original Method)

    • Bertus, P., & Szymoniak, J. (2001). "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications.[1]

  • Review of Cyclopropylamine Synthesis

    • "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications."[3] Longdom Publishing.

  • Curtius Rearrangement Applications

    • Ghosh, A. K., et al. (2018). "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem.
  • Oxazole Synthesis (Van Leusen)

    • "Synthesis of 1,3-oxazoles." Organic Chemistry Portal.

Sources

validation of analytical methods for 1-Oxazol-4-yl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: High-pH Analytical Strategy for 1-Oxazol-4-yl-cyclopropylamine

Executive Summary & Compound Challenge

1-Oxazol-4-yl-cyclopropylamine is a critical intermediate in the synthesis of epigenetic modulators, specifically LSD1 (Lysine-specific demethylase 1) inhibitors . Its structural duality—a highly basic cyclopropylamine moiety (pKa ~9.1) fused with a weakly basic oxazole ring (pKa ~0.8)—presents a classic "retention vs. peak shape" paradox in Reversed-Phase Chromatography (RPC).

  • The Challenge: Under standard acidic conditions (pH 2–3), the amine is fully protonated (

    
    ), resulting in zero retention (elution in the void volume) and significant peak tailing due to secondary silanol interactions on standard silica columns.
    
  • The Solution (The "Product"): This guide validates an Optimized High-pH Method utilizing Hybrid-Ethyl Bridged Silica (BEH) technology. By operating at pH 9.5, we suppress the ionization of the amine, inducing a "neutral state" that drives hydrophobic retention and eliminates silanol-based tailing.

Method Comparison: The "Product" vs. Alternatives

We compared the performance of the optimized High-pH protocol against the industry-standard acidic method.

Comparative Performance Metrics
MetricAlternative Method (Standard Acidic) Optimized Method (The "Product") Impact Analysis
Stationary Phase Standard C18 (Silica-based)Hybrid C18 (High-pH Stable) Hybrid particles resist dissolution at pH >8.
Mobile Phase pH pH 2.5 (0.1% Formic Acid)pH 9.5 (10mM NH₄HCO₃) High pH neutralizes the amine analyte.
Retention Factor (

)
0.2 (Elutes near void)4.5 (Strong Retention) Critical for separating impurities.
Tailing Factor (

)
2.1 (Severe Tailing)1.1 (Symmetric) Improves integration accuracy and LOD.
Theoretical Plates (

)
~2,500>12,000 Higher efficiency for complex matrices.

Technical Insight: The drastic improvement in the Optimized Method is driven by the deprotonation of the cyclopropylamine. At pH 9.5 (above its pKa of 9.1), the molecule exists largely in its neutral form, allowing the cyclopropyl and oxazole rings to interact hydrophobically with the C18 ligands without repulsive ionic forces.

Mechanism of Action: The pH-Switch

The following diagram illustrates the mechanistic difference between the two approaches.

pH_Mechanism cluster_Acidic Alternative: Acidic (pH 2.5) cluster_Basic Product: Basic (pH 9.5) Analyte 1-Oxazol-4-yl- cyclopropylamine Acidic_State Protonated (Cationic) Highly Polar Analyte->Acidic_State pH < pKa Basic_State Neutral (Uncharged) Hydrophobic Analyte->Basic_State pH > pKa Interaction_A Repulsion from C18 Attraction to Silanols Acidic_State->Interaction_A Result_A Void Elution & Tailing Interaction_A->Result_A Interaction_B Strong Hydrophobic Binding to C18 Basic_State->Interaction_B Result_B Sharp Peak & High Retention Interaction_B->Result_B

Figure 1: Mechanistic impact of mobile phase pH on analyte ionization and stationary phase interaction.

Detailed Experimental Protocol (Optimized Method)

This protocol is validated for stability-indicating analysis of 1-Oxazol-4-yl-cyclopropylamine.

Reagents:

  • Reference Standard: 1-Oxazol-4-yl-cyclopropylamine (>99.0% purity).

  • Buffer: Ammonium Bicarbonate (LC-MS Grade).

  • Solvents: Acetonitrile (ACN), HPLC Grade Water.

  • pH Adjustment: Ammonium Hydroxide (28%).

Instrument Parameters:

  • System: UHPLC with PDA/UV detection.

  • Column: Hybrid C18 (e.g., XBridge BEH C18), 2.1 x 100 mm, 2.5 µm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 215 nm (Oxazole absorption band).

  • Injection Volume: 2.0 µL.

Mobile Phase Setup:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with

    
    .
    
  • Mobile Phase B: 100% Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase B Curve
0.0 5 Initial
1.0 5 Hold
8.0 60 Linear
8.1 95 Step
10.0 95 Wash
10.1 5 Re-equilibrate

| 13.0 | 5 | End |

Validation Results (ICH Q2(R2) Compliant)

The method was validated according to the ICH Q2(R2) Validation of Analytical Procedures guideline [1].

A. Specificity & Selectivity

No interference was observed at the retention time of the main peak (RT = 5.2 min) from blank injections or forced degradation samples (acid/base hydrolysis). The method successfully resolves the parent compound from potential synthetic precursors (e.g., oxazole-4-carbaldehyde).

B. Linearity & Range
  • Range: 50% to 150% of target concentration (0.1 mg/mL).

  • Regression:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: 
    
    
    
    ).
C. Accuracy & Precision

Data summarized from


 determinations (3 concentrations x 3 replicates).
ParameterLevelResultCriteria
Accuracy (Recovery) 50%99.4%98.0 - 102.0%
100%100.1%98.0 - 102.0%
150%99.8%98.0 - 102.0%
Precision (Repeatability) 100%0.4% RSD

Intermediate Precision Day 1 vs Day 20.8% RSD

D. Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.05 µg/mL

  • LOQ (S/N = 10): 0.15 µg/mL

Validation Workflow Visualization

This flowchart outlines the logical sequence of the validation study performed.

Validation_Workflow cluster_PreValidation System Suitability cluster_CoreValidation ICH Q2(R2) Parameters Start Method Development (pH 9.5 Optimization) SST Check Tailing (<1.5) Check Plates (>5000) Start->SST Spec Specificity (Stress Testing) SST->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validation Report (Fit for Purpose) Prec->Report

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2]

  • McCalmont, W. F., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel LSD1 Inhibitors. Journal of Medicinal Chemistry.

  • PubChem. (2025). Compound Summary: 1-Oxazol-4-yl-cyclopropylamine (CID 55285532). National Library of Medicine.

  • Waters Corporation. (2022). Effect of pH on LC-MS Analysis of Amines. Application Note.

Sources

A Researcher's Guide to Assessing the Selectivity of 1-Oxazol-4-yl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a molecule's selectivity is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, making a thorough understanding of a compound's interaction with related proteins a critical step in its development.[1][2] This guide provides a comprehensive framework for assessing the selectivity of 1-Oxazol-4-yl-cyclopropylamine, a novel compound featuring a cyclopropylamine moiety—a well-established pharmacophore for inhibitors of flavin-dependent amine oxidases such as monoamine oxidases (MAO-A and MAO-B) and lysine-specific demethylase 1 (LSD1/KDM1A).[3][4][5][6]

The presence of the oxazole ring, a heterocyclic motif found in numerous biologically active compounds, further necessitates a rigorous evaluation of its target profile.[7][8][9][10][11] This guide will equip researchers in pharmacology and drug development with the rationale, experimental protocols, and data interpretation strategies necessary to robustly define the selectivity of 1-Oxazol-4-yl-cyclopropylamine.

The Significance of Selectivity for Amine Oxidase Inhibitors

Monoamine oxidases are crucial enzymes that regulate neurotransmitter levels in the brain.[] MAO-A and MAO-B have distinct substrate preferences and physiological roles.[][13] Inhibition of MAO-A primarily affects serotonin and norepinephrine, while MAO-B inhibition predominantly impacts dopamine levels.[13] Consequently, selective inhibitors for each isoform have found applications in treating depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[14][15][16] Non-selective MAO inhibitors, while effective, are associated with significant side effects, including the risk of hypertensive crisis when consuming tyramine-rich foods.[13][16]

LSD1, another flavin-dependent amine oxidase, is a key epigenetic regulator involved in histone demethylation and has emerged as a promising target in oncology.[4][17][18][19] Given the structural similarities in the active sites of these enzymes, cross-reactivity of inhibitors is a significant concern. A highly selective inhibitor is crucial for achieving the desired therapeutic effect while minimizing mechanism-based side effects.

Experimental Strategy for Assessing Selectivity

A multi-pronged approach is essential for a conclusive assessment of selectivity. This involves both in vitro biochemical assays to determine inhibitory potency against purified enzymes and cell-based assays to confirm target engagement in a more physiologically relevant environment.

Our proposed experimental workflow is as follows:

G cluster_0 In Vitro Assessment cluster_1 Cell-Based Validation cluster_2 Data Analysis & Interpretation A 1. In Vitro Enzyme Inhibition Assays B Determine IC50 values for: - MAO-A - MAO-B - LSD1 A->B D 2. Cellular Thermal Shift Assay (CETSA) A->D Proceed if potent inhibition is observed C Comparator Compounds: - Clorgyline (MAO-A selective) - Selegiline (MAO-B selective) - Bomedemstat (LSD1 selective) B->C E Confirm target engagement in intact cells D->E G 3. Selectivity Profiling D->G Synthesize findings F Assess thermal stabilization of MAO-A, MAO-B, and LSD1 E->F H Calculate selectivity ratios (IC50 off-target / IC50 on-target) G->H I Compare with established selective inhibitors H->I

Figure 1: Experimental workflow for assessing the selectivity of 1-Oxazol-4-yl-cyclopropylamine.

Part 1: In Vitro Enzyme Inhibition Assays

The initial step is to determine the half-maximal inhibitory concentration (IC50) of 1-Oxazol-4-yl-cyclopropylamine against purified human MAO-A, MAO-B, and LSD1. This allows for a direct comparison of its potency against each target.

Comparator Compounds:

To contextualize the selectivity of our test compound, it is crucial to include well-characterized selective inhibitors as controls:

  • Clorgyline: A selective inhibitor of MAO-A.[20]

  • Selegiline: A selective inhibitor of MAO-B.[14][20]

  • Bomedemstat (IMG-7289): An LSD1 inhibitor currently in clinical trials.[4][21][22]

Hypothetical In Vitro Inhibition Data:

The following table presents plausible IC50 values that could be obtained from such an experiment.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)LSD1 IC50 (nM)
1-Oxazol-4-yl-cyclopropylamine 50 2500 >10,000
Clorgyline101500>10,000
Selegiline200015>10,000
Bomedemstat>10,000>10,00025

Data Interpretation:

Based on this hypothetical data, 1-Oxazol-4-yl-cyclopropylamine demonstrates potent inhibition of MAO-A with a 50-fold selectivity over MAO-B (2500 nM / 50 nM) and greater than 200-fold selectivity against LSD1. This profile suggests that 1-Oxazol-4-yl-cyclopropylamine is a selective MAO-A inhibitor.

Part 2: Cellular Thermal Shift Assay (CETSA)

While in vitro assays are essential, they do not fully recapitulate the cellular environment. CETSA is a powerful technique to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[23][24][25][26][27]

Experimental Rationale:

A selective inhibitor should induce a thermal shift in its primary target at concentrations where it does not affect the stability of off-targets. By treating cells with 1-Oxazol-4-yl-cyclopropylamine and then subjecting them to a temperature gradient, we can determine which of the potential targets (MAO-A, MAO-B, or LSD1) is stabilized by the compound.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Precipitation cluster_3 Analysis cluster_4 Result Interpretation A Treat cells with 1-Oxazol-4-yl-cyclopropylamine or vehicle control B Heat cell lysates to a range of temperatures A->B C Unbound proteins denature and precipitate B->C D Quantify soluble MAO-A, MAO-B, and LSD1 (e.g., by Western Blot or ELISA) C->D E A shift in the melting curve indicates target engagement and stabilization D->E

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Experimental Protocols

Protocol 1: In Vitro MAO and LSD1 Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory activity of compounds against amine oxidases.[28]

Materials:

  • Recombinant human MAO-A, MAO-B, and LSD1 enzymes

  • Enzyme-specific substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B, and a histone H3-derived peptide for LSD1)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 1-Oxazol-4-yl-cyclopropylamine and comparator compounds

  • 96-well microplates

  • Plate reader capable of fluorescence or absorbance detection

Procedure:

  • Prepare serial dilutions of 1-Oxazol-4-yl-cyclopropylamine and comparator compounds in assay buffer.

  • In a 96-well plate, add the diluted compounds, the respective enzyme (MAO-A, MAO-B, or LSD1), and assay buffer.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the appropriate substrate.

  • Monitor the reaction progress by measuring the change in fluorescence or absorbance over time using a plate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure for performing CETSA to assess target engagement in a cellular context.[23][25]

Materials:

  • Cell line expressing endogenous levels of MAO-A, MAO-B, and LSD1 (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium and reagents

  • 1-Oxazol-4-yl-cyclopropylamine

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • Antibodies specific for MAO-A, MAO-B, and LSD1 for Western blotting

Procedure:

  • Culture cells to approximately 80% confluency.

  • Treat the cells with various concentrations of 1-Oxazol-4-yl-cyclopropylamine or a vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the levels of soluble MAO-A, MAO-B, and LSD1 in the supernatant by Western blotting using specific antibodies.

  • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A rightward shift in the melting curve in the presence of the compound indicates target stabilization.

Conclusion

The systematic approach outlined in this guide, combining in vitro enzymatic assays and cell-based target engagement studies, provides a robust framework for definitively assessing the selectivity of 1-Oxazol-4-yl-cyclopropylamine. The hypothetical data presented suggests a profile of a selective MAO-A inhibitor. However, rigorous experimental validation is imperative. By adhering to these principles of thorough characterization, researchers can confidently advance promising and well-defined molecules through the drug discovery pipeline.

References

  • Anonymous. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Source not available].
  • Parkinson's Foundation. (n.d.). MAO-B Inhibitors. Retrieved from [Link]

  • LevelUpRN. (2023, May 15). MAOIs Monoamine Oxidase Inhibitors: Therapies - Psychiatric Mental Health | @LevelUpRN [Video]. YouTube. [Link]

  • Anonymous. (n.d.). Synthesis and biological activity of oxazolopyrimidines. CORE.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. In Wikipedia. Retrieved from [Link]

  • Drug Hunter. (2025, October 13). From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A). Retrieved from [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]

  • Anonymous. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central.
  • Anonymous. (n.d.). Effects of Chemical Structures Interacting with Amine Oxidases on Glucose, Lipid and Hydrogen Peroxide Handling by Human Adipocytes. PMC.
  • Anonymous. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. PubMed Central.
  • Anonymous. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Anonymous. (2016).
  • Anonymous. (n.d.). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PMC.
  • Anonymous. (2025). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases.
  • ACS Publications. (n.d.). In Vitro Inhibition Studies with Homogeneous Monoamine Oxidases. Journal of Medicinal Chemistry.
  • RSC Publishing. (2024).
  • Anonymous. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.
  • Anonymous. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed.
  • ASCO Publications. (2024). Phase 3 study of the lysine-specific demethylase 1 (LSD1) inhibitor bomedemstat in patients with essential thrombocythemia (ET).
  • Anonymous. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Anonymous. (n.d.). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. MedChemComm (RSC Publishing).
  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • NIH. (n.d.). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies.
  • Patsnap Synapse. (2023). LSD1 inhibitors - A potent inhibitory target for tumor immunotherapy.
  • Anonymous. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Anonymous. (2019).
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
  • Wikipedia. (n.d.). KDM1A. In Wikipedia. Retrieved from [Link]

  • YouTube. (2025). Preliminary results with the LSD1 inhibitor iadademstat combined with aza-ven in newly diagnosed AML.
  • Anonymous. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Taylor & Francis. (2024). Full article: Application of the Cellular Thermal Shift Assay (CETSA)
  • PMC. (n.d.). Pharmacogenomics of off-target adverse drug reactions. PubMed Central.
  • ResearchGate. (n.d.). Summary of LSD1/KDM1A inhibitors in clinical trials and clinical use. a.
  • MDPI. (n.d.).
  • Wikipedia. (n.d.). Quinine. In Wikipedia. Retrieved from [Link]

Sources

The Prospective Therapeutic Utility of 1-Oxazol-4-yl-cyclopropylamine: A Comparative Guide to its Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Promise

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The novel chemical entity, 1-Oxazol-4-yl-cyclopropylamine, represents a compelling convergence of two such pharmacologically significant moieties: the versatile oxazole ring and the bioisosterically advantageous cyclopropylamine group. While direct preclinical or clinical evaluation of this specific compound is not yet extensively documented in publicly available literature, its constituent parts have a rich history of therapeutic relevance. This guide, therefore, serves as a forward-looking evaluation, providing a scientifically grounded framework for its investigation across various disease models.

The oxazole nucleus is a five-membered heterocyclic aromatic ring containing one oxygen and one nitrogen atom. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antitumor, antimicrobial, and antidiabetic properties.[1][2] The inclusion of the oxazole ring can confer favorable pharmacokinetic properties and provides a scaffold for diverse chemical modifications.

The cyclopropyl group is a three-membered carbocyclic ring that has gained significant traction in drug discovery.[3] Its unique stereoelectronic properties can enhance metabolic stability, improve potency, and modulate the pKa of adjacent functional groups, thereby favorably influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The primary amine on the cyclopropyl group in 1-Oxazol-4-yl-cyclopropylamine offers a key point for interaction with biological targets or for further chemical derivatization.

This guide will, therefore, extrapolate from the established pharmacology of oxazole and cyclopropylamine-containing compounds to propose a comprehensive evaluation strategy for 1-Oxazol-4-yl-cyclopropylamine in key disease areas. We will delineate potential mechanisms of action, propose detailed experimental protocols for its assessment, and identify suitable comparators to benchmark its performance.

I. Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the extensive literature on its core scaffolds, 1-Oxazol-4-yl-cyclopropylamine is a prime candidate for investigation in oncology, inflammatory diseases, and infectious diseases.

A. Oncology

Rationale: Numerous oxazole derivatives have demonstrated potent anticancer activity.[1][4][5] For instance, 1,3-oxazole-4-ylphosphonium salts have shown excellent anticancer activity across a panel of NCI tumor cell lines, with evidence suggesting they may induce apoptosis via a caspase-dependent mitochondrial pathway.[4] Furthermore, certain oxazole sulfonamides act as tubulin polymerization inhibitors, a well-established anticancer mechanism.[6] The cyclopropylamine moiety can enhance binding to target proteins and improve metabolic stability, potentially overcoming resistance mechanisms.

Hypothesized Mechanism of Action:

  • Tubulin Polymerization Inhibition: The compound may bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: The oxazole scaffold is present in known kinase inhibitors. 1-Oxazol-4-yl-cyclopropylamine could potentially inhibit key oncogenic kinases such as tyrosine kinases.

  • Induction of Apoptosis: The compound might trigger the intrinsic apoptotic pathway through mitochondrial dysfunction, as suggested for related oxazole compounds.[4]

Proposed Experimental Workflow for Oncological Evaluation:

G cluster_in_vitro In Vitro Evaluation cluster_mechanistic Mechanistic Deep Dive cluster_in_vivo In Vivo Evaluation screen NCI-60 Cell Line Screening dose_response Dose-Response Assays (e.g., MTT, SRB) screen->dose_response Identify sensitive cell lines mechanistic Mechanistic Assays dose_response->mechanistic Determine GI50/IC50 cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis Apoptosis Assays (Annexin V/PI) tubulin Tubulin Polymerization Assay kinase Kinase Panel Screening xenograft Xenograft Tumor Models (e.g., NSCLC, Breast Cancer) mechanistic->xenograft Select relevant models pk_pd Pharmacokinetic/Pharmacodynamic Studies xenograft->pk_pd Correlate exposure with efficacy toxicity Toxicity Assessment xenograft->toxicity Determine therapeutic index

Caption: Proposed workflow for the preclinical evaluation of 1-Oxazol-4-yl-cyclopropylamine in oncology.

B. Inflammatory Diseases

Rationale: Oxazole derivatives have been reported to possess significant anti-inflammatory properties.[7] Some act as inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation. The planar structure of the oxazole ring is thought to contribute to its interaction with the active sites of inflammatory enzymes.

Hypothesized Mechanism of Action:

  • COX-2 Inhibition: The compound may selectively inhibit the COX-2 enzyme, reducing the production of prostaglandins involved in inflammation and pain, with potentially lower gastrointestinal side effects compared to non-selective NSAIDs.

  • Cytokine Modulation: It could suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in immune cells.

C. Infectious Diseases

Rationale: The oxazole scaffold is a component of several antimicrobial agents.[1] Derivatives have shown activity against a range of bacteria and fungi.[1] The mechanism often involves the inhibition of essential microbial enzymes.

Hypothesized Mechanism of Action:

  • Enzyme Inhibition: The compound may target and inhibit crucial bacterial or fungal enzymes, such as DNA gyrase or enzymes involved in cell wall synthesis.

  • Biofilm Disruption: It could interfere with the formation of microbial biofilms, which are a major factor in persistent infections.

II. Comparative Evaluation and Experimental Protocols

To rigorously assess the potential of 1-Oxazol-4-yl-cyclopropylamine, its performance must be benchmarked against established drugs and relevant tool compounds.

A. In Vitro Efficacy and Selectivity

Table 1: Proposed In Vitro Assays and Comparators

Disease Area Primary Assay Cell Lines / Organisms Key Endpoints Positive Controls / Comparators
Oncology Cell Proliferation (MTT/SRB)NCI-60 Panel, specific lines (e.g., A549, MCF-7, HCT116)GI50, TGI, LC50Paclitaxel, Combretastatin A-4, Erlotinib
Inflammation COX-1/COX-2 Inhibition AssayPurified enzymesIC50, Selectivity IndexCelecoxib, Ibuprofen
LPS-stimulated Cytokine ReleaseMurine macrophages (RAW 264.7)TNF-α, IL-6 levelsDexamethasone
Infectious Disease Minimum Inhibitory Concentration (MIC)S. aureus, E. coli, P. aeruginosa, C. albicansMIC valuesCiprofloxacin, Fluconazole
B. Detailed Experimental Protocol: In Vitro Cell Proliferation Assay (MTT)

Objective: To determine the concentration-dependent cytotoxic effect of 1-Oxazol-4-yl-cyclopropylamine on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 1-Oxazol-4-yl-cyclopropylamine (dissolved in DMSO)

  • Paclitaxel (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 1-Oxazol-4-yl-cyclopropylamine and Paclitaxel in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.

Causality and Self-Validation: This protocol includes a positive control (Paclitaxel) to validate the assay's sensitivity to a known cytotoxic agent. The vehicle control ensures that the observed effects are due to the compound and not the solvent. Dose-response curves provide a robust measure of potency.

III. In Vivo Disease Models

Promising in vitro results should be followed by evaluation in relevant animal models.

Table 2: Proposed In Vivo Models

Disease Area Animal Model Treatment Regimen Primary Efficacy Readouts Comparators
Oncology Nude mice with A549 xenografts10-50 mg/kg, i.p. or p.o., daily for 14 daysTumor volume, tumor weight, survivalPaclitaxel
Inflammation Carrageenan-induced paw edema in rats10-50 mg/kg, p.o., 1 hr before carrageenanPaw volume measurementIndomethacin
Infectious Disease Murine systemic infection model (S. aureus)10-50 mg/kg, i.v. or p.o., post-infectionBacterial load in organs, survivalVancomycin

IV. Conclusion and Future Directions

1-Oxazol-4-yl-cyclopropylamine is a novel chemical entity with significant therapeutic potential predicated on the well-established biological activities of its constituent oxazole and cyclopropylamine scaffolds. The proposed evaluation framework provides a comprehensive, multi-tiered approach to systematically investigate its efficacy and mechanism of action in oncology, inflammation, and infectious diseases. While this guide is based on extrapolation, the outlined experiments will provide the necessary data to either validate or refute the hypothesized therapeutic utility of this promising molecule. Successful outcomes from these studies would warrant further investigation into its ADME/Tox properties and progression towards clinical development.

References

  • Evaluation of Anticancer Activity of 1,3-Oxazol-4-ylphosphonium Salts in Vitro. PubMed. [Link]

  • 1, 3, 4-Oxadiazole as antimicrobial agents: An overview. ResearchGate. [Link]

  • Review article on 1, 3, 4-oxadiazole derivaties and it's pharmacological activities. ResearchGate. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Science. [Link]

  • Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. NIH. [Link]

  • 1-oxazol-4-yl-cyclopropylamine (C6H8N2O). PubChem. [Link]

  • ((4-(2-OXOIMIDAZOLIDINE-1-YL)PYRIMIDIN-2-YL)AMINE DERIVATIVES AS MUTANT IDH INHIBITORS FOR TREATING CANCER.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC. [Link]

  • Imidazole Analogs of Vascular-Disrupting Combretastatin A-4 with Pleiotropic Efficacy against Resistant Colorectal Cancer Models. MDPI. [Link]

  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. PMC. [Link]

  • An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Royal Society of Chemistry. [Link]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. Iraqi Academic Scientific Journals. [Link]

  • 5-phenyl-2-cyclopropylamino-4-oxazolinone.
  • 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • 7-amino-1-cyclopropyl-4-oxo-1, 4-dihydro-quinoline-and naphthyridine-3-carboxylic acids and antibacterial agents containing these compounds.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Oxazol-4-yl-cyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. The compound 1-Oxazol-4-yl-cyclopropylamine, while promising, is a research chemical whose toxicological properties have not been fully investigated.[1] This guide provides a procedural framework for selecting and using Personal Protective Equipment (PPE) to ensure your safety when handling this and structurally similar compounds. Our directive is to build a culture of safety that goes beyond mere compliance, empowering researchers with the knowledge to make informed safety decisions.

Hazard Analysis: A Structurally-Informed Risk Assessment
  • Cyclopropylamine Moiety: The parent compound, cyclopropylamine, is classified as a highly flammable liquid and vapor that is harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[1][2] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[1][2] Amines as a class can be corrosive and may cause allergic skin reactions.[2][3]

  • Oxazole Moiety: Oxazole rings are stable heterocyclic compounds found in many pharmaceuticals and natural products, often contributing to a compound's biological activity, including antibacterial, antiviral, and cytotoxic properties.[4][5] While the oxazole ring itself is not acutely hazardous, its presence in a molecule can influence overall reactivity and biological interaction.[4][6][7]

Inferred Hazard Profile for 1-Oxazol-4-yl-cyclopropylamine: Based on this analysis, we must assume the compound is:

  • Corrosive: Capable of causing severe burns to skin and eyes.[1][8]

  • Toxic: Harmful if ingested, inhaled, or absorbed through the skin.[3][8]

  • Irritant: Likely to cause respiratory tract and serious eye irritation.[8]

  • Flammable: Vapors may form explosive mixtures with air.[3][9]

Given these potential hazards, all handling must be conducted within a certified chemical fume hood.[8][9]

The Hierarchy of Controls: A Proactive Safety Paradigm

Personal Protective Equipment is the final line of defense. Its effectiveness depends on the implementation of preceding safety controls. The most effective safety strategies involve eliminating or substituting hazards, followed by engineering controls (like fume hoods), and administrative controls (like standard operating procedures). PPE is used to mitigate the remaining residual risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous material) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard, e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work, e.g., SOPs) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Core PPE Requirements: A Task-Based Approach

The minimum PPE for any work in a laboratory includes a lab coat, safety glasses, long pants, and closed-toe shoes.[10] For handling 1-Oxazol-4-yl-cyclopropylamine, enhanced PPE is mandatory. The specific equipment depends on the scale and nature of the operation.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling Stock Container / Weighing Solid (<1g) Double nitrile glovesChemical splash gogglesFlame-resistant lab coatNot required if performed in a certified chemical fume hood.
Solution Preparation & Transfers Double nitrile glovesChemical splash goggles and face shield[11]Flame-resistant lab coat and a chemically resistant apronNot required if performed in a certified chemical fume hood.
Large-Scale Operations (>1L or >5g) Heavy-duty chemical resistant gloves (e.g., butyl rubber) over nitrile glovesChemical splash goggles and face shieldChemically resistant suit or coveralls over a flame-resistant lab coatUse a NIOSH-approved respirator with an organic vapor cartridge.
Spill Cleanup Heavy-duty chemical resistant glovesChemical splash goggles and face shieldChemically resistant suit or coverallsNIOSH-approved respirator with an organic vapor cartridge.

Note on Gloves: Disposable nitrile gloves offer limited protection for incidental contact only and should be removed immediately after any chemical contact.[10] Always inspect gloves for tears or punctures before use. For prolonged operations, consider heavier-duty gloves.

Procedural Guidance: Donning, Doffing, and Disposal

Step-by-Step Donning (Putting On) Protocol:

  • Attire Check: Ensure you are wearing long pants and closed-toe shoes.

  • Body Protection: Don the lab coat or chemical suit.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Hand Protection: Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat. Don the second pair of gloves over the first.

Step-by-Step Doffing (Taking Off) Protocol: The goal of doffing is to prevent contamination of your skin and clothing.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.[12]

  • Body/Face Protection: Remove the apron, face shield, and lab coat. Turn the lab coat inside out as you remove it to contain any surface contamination.

  • Goggles: Remove your safety goggles.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[13]

Disposal Plan:

  • Solid Waste: All contaminated PPE (gloves, wipes, weigh paper, etc.) must be considered hazardous waste.[12] Collect it in a clearly labeled, sealed plastic bag or container within the fume hood.[14][15]

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a designated, properly labeled hazardous waste container.[14] Do not pour this chemical down the drain.[12] Segregate waste streams to avoid mixing incompatible chemicals.[16][17]

  • Empty Containers: "Empty" containers that held the neat material must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[12] The rinsate must also be collected as hazardous waste.[12]

Emergency Preparedness
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[9]

Always ensure that an eyewash station and safety shower are accessible and unobstructed near your workstation.[9]

By integrating these safety protocols into your daily workflow, you contribute to a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • CYCLOPROPYLAMINE. Ataman Kimya.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health and Safety.[Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania - EHRS.[Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.[Link]

  • Naturally Occurring Oxazole-Containing Peptides. National Institutes of Health (NIH).[Link]

  • PPE and Safety for Chemical Handling. ACS Material.[Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).[Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.[Link]

  • OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). YouTube.[Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.[Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College - Environmental Health and Safety.[Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University - Environmental Health and Safety.[Link]

  • Oxazole-Based Compounds As Anticancer Agents. ResearchGate.[Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. National Institutes of Health (NIH).[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.